1,2-Hexadecanediol
Description
from Curcuma aromatica
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexadecane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOOAFQCTJZDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884343 | |
| Record name | 1,2-Hexadecanediol | |
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Molecular Weight |
258.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Slightly soluble in water; [MSDSonline] | |
| Record name | 1,2-Hexadecanediol | |
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CAS No. |
6920-24-7 | |
| Record name | 1,2-Hexadecanediol | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cetyl glycol | |
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| Record name | 1,2-Hexadecanediol | |
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| Record name | 1,2-Hexadecanediol | |
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| Record name | 1,2-Hexadecanediol | |
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| Record name | CETYL GLYCOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H07JK4G0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
1,2-Hexadecanediol synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of 1,2-Hexadecanediol
Introduction
This compound, also known as hexadecane-1,2-diol, is a long-chain aliphatic diol with the chemical formula C₁₆H₃₄O₂.[1] It is a waxy solid at room temperature and finds applications in various fields, including cosmetics as a skin and hair conditioning agent, and in materials science as a reducing agent for the synthesis of nanoparticles, such as silver nanocrystals and Au-Fe₃O₄ hetero-dimers.[2] The demand for high-purity this compound necessitates robust and efficient synthesis and purification methodologies. This technical guide provides a comprehensive overview of the core methods for its preparation and purification, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Synthesis of this compound
The primary industrial synthesis route for 1,2-alkanediols involves the oxidation of the corresponding terminal alkene. For this compound, the starting material is 1-hexadecene. A common and efficient method employs an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.[3]
Oxidation of 1-Hexadecene
The oxidation of the double bond in 1-hexadecene can be catalyzed by various systems, including specific iron salts or solid acids.[4] The use of hydrogen peroxide as the oxidant is advantageous due to its low cost and environmentally benign byproduct (water).
Reaction Scheme: CH₃(CH₂)₁₃CH=CH₂ + H₂O₂ --(Catalyst)--> CH₃(CH₂)₁₃CH(OH)CH₂OH
Recent advancements have demonstrated that using a trivalent iron salt as a catalyst allows for the production of high-purity 1,2-diols in high yields. This method can be applied for industrial-scale production and often yields a product pure enough to be isolated by simple distillation. Another approach utilizes a solid acid catalyst, which avoids the need for organic solvents and simplifies the workup process, making the synthesis more environmentally friendly.
Quantitative Data for Synthesis
The following table summarizes quantitative data for analogous 1,2-hexanediol synthesis, which provides a strong reference for the synthesis of this compound.
| Catalyst System | Starting Material | Oxidant | Solvent | Yield | Purity (GC) | Reference |
| Iron (III) Chloride | 1-Hexene | 30% H₂O₂ | Formic Acid | 97.6% | 99.7% | |
| Iron (III) Chloride | 1-Hexene | 30% H₂O₂ | Formic Acid | 98.3% | 99.8% | |
| Iron p-toluenesulfonate | 1-Hexene | 30% H₂O₂ | Formic Acid | 97% | 99.8% | |
| Solid Acid Catalyst | 1-Hexene | H₂O₂ (aq) | None | N/A | N/A |
Experimental Protocol: Iron-Catalyzed Oxidation of 1-Hexadecene
This protocol is adapted from a method for synthesizing 1,2-hexanediol.
-
Reaction Setup: To a reaction vessel, add 1-hexadecene and formic acid.
-
Catalyst Addition: While stirring the mixture at a controlled temperature (e.g., 30-40°C), slowly add a solution of iron (III) chloride dissolved in a small amount of water.
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide dropwise to the reaction mixture. The amount of H₂O₂ should be in stoichiometric excess (e.g., 1.5-1.8 equivalents) relative to the 1-hexadecene.
-
Reaction: Maintain stirring for several hours (e.g., 4-6 hours) at the set temperature until the reaction is complete.
-
Workup: Upon completion, the crude this compound can be isolated. The primary method of purification following this synthesis is distillation.
Synthesis Workflow Diagram
Purification of this compound
Achieving high purity is critical for many applications of this compound. Several methods can be employed, ranging from simple physical separation to multi-step chemical purification processes.
Purification Methods
-
Distillation: For reactions that yield a relatively clean crude product, simple distillation or vacuum distillation is effective. A patented method for purifying 1,2-hexanediol specifies vacuum distillation at a pressure of 1-20 Torr and a temperature of 85-120°C. Another method uses a higher vacuum (30-50 Pa) and collects the fraction at 60-65°C. These conditions would need to be adjusted for the higher boiling point of this compound.
-
Chemical Purification with Borohydride: This method is designed to remove aldehyde or ketone impurities. The crude diol is treated with a metal borohydride, such as sodium borohydride, followed by the addition of water. The purified product is then isolated by vacuum distillation. This process has been shown to increase the purity of 1,2-hexanediol to over 99.5%.
-
Multi-Step Industrial Purification: A comprehensive process for achieving very high purity (>99.5%) and removing color and odor involves several steps. This process, patented for 1,2-hexanediol, includes:
-
Treatment with a buffer solution.
-
Deodorization with granular activated carbon.
-
Vacuum distillation.
-
Extraction with an organic solvent (e.g., n-hexane) and water.
-
A final nitrogen bubbling step.
-
-
Recrystallization: As this compound is a solid at room temperature, recrystallization is a powerful purification technique. The choice of solvent is crucial; an ideal solvent should dissolve the diol well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol, or mixtures like hexane/acetone or hexane/ethyl acetate.
Quantitative Data for Purification
| Purification Method | Starting Purity | Final Purity (GC) | Key Reagents/Conditions | Reference |
| Borohydride Treatment & Distillation | Crude | >99.50% | Sodium Borohydride, Vacuum (30-50 Pa) | |
| Multi-Step Industrial Process | 99.5% | >99.5% (Colorless, Odorless) | Activated Carbon, n-Hexane, Distillation | |
| Simple Distillation | Crude (Post-synthesis) | 99.7% - 99.8% | N/A |
Experimental Protocol: Purification via Borohydride Reduction and Distillation
This protocol is adapted from a method for purifying crude 1,2-hexanediol.
-
Setup: Charge a reaction flask with the crude this compound.
-
Reduction: At room temperature, slowly add a small amount of sodium borohydride solid (e.g., 0.2% by mass of the crude product).
-
Stirring: Cool the mixture to 5-10°C and stir for approximately 15 minutes.
-
Quenching: Slowly add purified water while maintaining the low temperature. Continue stirring for 30 minutes at 5-10°C, then allow the mixture to stir at a higher temperature (15-20°C) for several hours (e.g., 10 hours).
-
Distillation: Set up a vacuum distillation apparatus. Distill the mixture under high vacuum (e.g., 30-50 Pa) and collect the main fraction of pure this compound. The collection temperature will be significantly higher than that for 1,2-hexanediol and must be determined experimentally.
Purification Workflow Diagram
Conclusion
The synthesis of this compound is effectively achieved through the catalytic oxidation of 1-hexadecene, with iron-based catalysts offering a high-yield and high-purity route. The purification of the resulting product is crucial for its end-use applications and can be accomplished through various techniques. Simple vacuum distillation is often sufficient, while more demanding applications may require multi-step procedures involving chemical treatment with reducing agents like sodium borohydride, adsorption on activated carbon, and recrystallization to achieve purities exceeding 99.5%. The selection of a specific synthesis and purification strategy will depend on the desired purity, production scale, and economic considerations.
References
- 1. This compound | C16H34O2 | CID 98037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. KR101620925B1 - Process for preparing 1,2-hexanediol - Google Patents [patents.google.com]
- 4. CN110590507A - Method for preparing 1, 2-hexanediol by oxidizing 1-hexene - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 1,2-Hexadecanediol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Hexadecanediol, a synthetic long-chain diol, has emerged as a versatile compound in various research and development sectors, particularly in pharmaceuticals and materials science. Its unique physicochemical properties make it a valuable excipient in topical drug formulations and a crucial component in the synthesis of advanced nanomaterials. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its key applications, and an exploration of its role in nanoparticle synthesis and its influence on biological barriers.
Physicochemical Properties of this compound
This compound is a waxy, colorless solid at room temperature.[1] Its structure, featuring a 16-carbon chain with two hydroxyl groups on adjacent carbons, imparts both hydrophobic and hydrophilic characteristics, making it soluble in organic solvents with limited solubility in water.[1] This amphiphilic nature is central to its functionality in diverse applications.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄O₂ | [1] |
| Molecular Weight | 258.44 g/mol | [2] |
| CAS Number | 6920-24-7 | [1] |
| Appearance | White to almost white powder or crystalline solid | |
| Melting Point | 68-72 °C | |
| Boiling Point | 310.3 °C (rough estimate) | |
| Solubility | - Slightly soluble in water- Soluble in organic solvents- Slightly soluble in Ethanol (0.1-1 mg/ml) | |
| pKa (Predicted) | 14.45 ± 0.20 | |
| LogP (Estimated) | 5.615 | |
| Flash Point | 183 °C | |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. |
Research Applications and Experimental Protocols
The primary research applications of this compound can be categorized into two main areas: its role as a reducing agent and solvent in the synthesis of nanoparticles and its function as a penetration enhancer in topical drug delivery systems.
Nanoparticle Synthesis
This compound plays a crucial role in the thermal decomposition synthesis of various metallic and metal oxide nanoparticles. It often acts as a reducing agent, facilitating the reduction of metal precursors, and can also serve as a high-boiling point solvent. Its presence can influence the size, shape, and crystallinity of the resulting nanoparticles.
Experimental Protocol: Synthesis of Cobalt Ferrite (CoFe₂O₄) Nanoparticles
This protocol is a generalized procedure based on literature describing the thermal decomposition of metal-organic precursors where this compound is a key component. The concentration of this compound has been shown to be a critical parameter for tuning the magnetic properties of the resulting nanoparticles by influencing the decomposition of the metal-organic precursor and the nucleation of the nanoparticles at lower temperatures.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Cobalt(II) acetylacetonate (Co(acac)₂)
-
This compound
-
Oleic acid
-
Oleylamine
-
1-Octadecene (solvent)
-
Ethanol (for purification)
-
Hexane (for redispersion)
Procedure:
-
In a three-neck flask equipped with a condenser and a thermocouple, combine Fe(acac)₃, Co(acac)₂, oleic acid, oleylamine, and 1-octadecene. The molar ratio of these components should be carefully controlled based on the desired nanoparticle characteristics.
-
Add a specific molar equivalent of this compound to the mixture. The amount of this compound is a key variable for tuning the properties of the nanoparticles.
-
Under a nitrogen or argon atmosphere, heat the mixture to a specific temperature (e.g., 200°C) and hold for a designated time to facilitate the decomposition of the precursors and the formation of an intermediate metal-oleate complex.
-
Increase the temperature to a higher reflux temperature (e.g., 300-320°C) and maintain for a period of 1-2 hours to allow for nanoparticle nucleation and growth.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles from the solution by centrifugation.
-
Wash the nanoparticle pellet multiple times with ethanol to remove unreacted precursors and surfactants.
-
Redisperse the purified nanoparticles in a nonpolar solvent like hexane for storage and characterization.
Diagram: Workflow for Nanoparticle Synthesis
References
The Core Mechanism of 1,2-Hexadecanediol as a Reducing Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Hexadecanediol, a long-chain aliphatic diol, is widely recognized for its versatile roles in various chemical syntheses, notably as a reducing agent in the formation of metal and metal oxide nanoparticles. Its ability to facilitate the reduction of metal precursors at elevated temperatures has made it a crucial component in the controlled synthesis of nanomaterials with tailored properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a reducing agent, supported by experimental data and protocols.
Core Mechanism of Action
The primary mechanism by which this compound acts as a reducing agent involves its oxidation at high temperatures. The two hydroxyl groups on adjacent carbons are susceptible to oxidation, leading to the formation of various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids. This oxidation process releases electrons that are subsequently transferred to a metal precursor, causing its reduction to a lower oxidation state or to its elemental form.
In the context of nanoparticle synthesis, this compound plays a multifaceted role:
-
Reducing Agent: It directly provides the electrons necessary for the reduction of metal ions. For instance, in the synthesis of magnetite (Fe₃O₄) nanoparticles from iron(III) acetylacetonate, this compound reduces a portion of the Fe³⁺ ions to Fe²⁺.[1][2]
-
Reaction Mediator: It facilitates the decomposition of metal-organic precursors. In the formation of cobalt ferrite (CoFe₂O₄) nanoparticles, it aids in the creation of an intermediate Co²⁺Fe³⁺-oleate complex, which then decomposes to form the nanoparticles.
-
Carbon Source: In specific reactions, such as the synthesis of iron carbide (Fe₃C) nanoparticles, this compound not only acts as a reducing agent but also serves as the carbon source.[3] It is proposed that the diol undergoes oxidative cleavage to form esters, ketones, or aldehydes, which then contribute carbon to the final nanoparticle structure.[3]
The general reaction can be conceptualized as the oxidation of the diol, which in turn reduces the metal precursor.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments demonstrating the use of this compound as a reducing agent in nanoparticle synthesis.
Table 1: Synthesis of Monodisperse MFe₂O₄ (M = Fe, Co, Mn) Nanoparticles [1]
| Parameter | Value |
| Reactants | |
| Iron(III) acetylacetonate (Fe(acac)₃) | Variable (e.g., 2 mmol for 4 nm Fe₃O₄) |
| This compound | Variable (e.g., 10 mmol for 4 nm Fe₃O₄) |
| Oleic Acid | Variable (e.g., 6 mmol for 4 nm Fe₃O₄) |
| Oleylamine | Variable (e.g., 6 mmol for 4 nm Fe₃O₄) |
| Solvent | Phenyl Ether |
| Reaction Conditions | |
| Temperature | 200°C for nucleation, 265°C for growth |
| Atmosphere | Inert (e.g., Argon) |
| Product Characteristics | |
| Nanoparticle Composition | Fe₃O₄, CoFe₂O₄, or MnFe₂O₄ |
| Particle Diameter | 3 to 20 nm (tunable by varying reaction conditions) |
| Structure | Cubic spinel |
Table 2: Synthesis of Iron Carbide Nanoplatelets
| Parameter | Value |
| Reactants | |
| Iron(III) acetylacetonate (Fe(acac)₃) | 0.5 mmol |
| This compound | 2 mmol |
| Palmitic Acid | 200 mg |
| Oleylamine | 20 mL |
| Reaction Conditions | |
| Temperature | 300 - 320°C |
| Atmosphere | H₂/Ar gas purge |
| Product Characteristics | |
| Nanoparticle Composition | Fe₃C |
| Morphology | Nanoplatelets |
Experimental Protocols
Protocol 1: Synthesis of 4 nm Fe₃O₄ Nanoparticles
This protocol is adapted from the work of Sun et al. on the synthesis of monodisperse magnetite nanoparticles.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid
-
Oleylamine
-
Phenyl ether
-
Ethanol (for precipitation)
-
Hexane (for dispersion)
Procedure:
-
In a three-neck flask, combine Fe(acac)₃ (2 mmol), this compound (10 mmol), oleic acid (6 mmol), oleylamine (6 mmol), and phenyl ether (20 mL).
-
Magnetically stir the mixture under a flow of argon.
-
Heat the mixture to 200°C for 30 minutes.
-
Under a blanket of argon, heat the solution to reflux (approximately 265°C) for 30 minutes.
-
Allow the black-brown mixture to cool to room temperature.
-
Add ethanol to the mixture to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Discard the supernatant and redisperse the nanoparticles in hexane.
Protocol 2: Synthesis of FePt Nanoparticles
This protocol describes the synthesis of Iron-Platinum nanoparticles where this compound acts as a reducing agent.
Materials:
-
Platinum(II) acetylacetonate (Pt(acac)₂)
-
Iron pentacarbonyl (Fe(CO)₅)
-
This compound
-
Oleic acid
-
Oleylamine
-
Diphenyl ether
Procedure:
-
In a three-neck flask, combine Pt(acac)₂ (0.5 mmol), this compound (0.52 g), and diphenyl ether (25 mL).
-
Heat the mixture to 100°C under a nitrogen atmosphere with stirring.
-
Inject oleic acid (0.5 mmol), oleylamine (0.5 mmol), and Fe(CO)₅ (1 mmol) into the flask.
-
Heat the reaction mixture to the boiling point of diphenyl ether (260°C) and reflux for 30 minutes.
-
Cool the solution to room temperature.
-
The nanoparticles can be precipitated and washed with a non-solvent like ethanol.
Signaling Pathways
Currently, there is no scientific evidence to suggest that this compound is involved in any biological signaling pathways in its capacity as a reducing agent. Its function in the described chemical syntheses is abiotic and based on fundamental redox chemistry at elevated temperatures.
Conclusion
This compound serves as an effective reducing agent in the synthesis of a variety of nanoparticles. Its mechanism of action is centered on its oxidation at high temperatures, which facilitates the reduction of metal precursors. The versatility of this compound, acting as a reducing agent, reaction mediator, and in some cases, a carbon source, makes it a valuable tool for the controlled synthesis of nanomaterials. The provided experimental protocols and quantitative data offer a foundation for researchers and scientists to utilize this compound in their own synthetic endeavors. Further research into the specific oxidation byproducts and the precise kinetics of the reduction process will continue to enhance our understanding and application of this important molecule.
References
Spectroscopic Analysis of 1,2-Hexadecanediol: A Technical Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of 1,2-Hexadecanediol, a long-chain diol with applications in various scientific and industrial fields, including cosmetics and drug formulation. The structural elucidation of this compound is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to confirm the molecular structure of this compound, complete with detailed experimental protocols and data interpretation.
Spectroscopic Data Summary
The structural integrity of this compound can be unequivocally confirmed through the synergistic interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The quantitative data obtained from these analyses are summarized in the tables below for straightforward reference and comparison.
¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the terminal methyl group, the long methylene chain, and the protons associated with the diol moiety.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.64 | Multiplet | 1H | H-2 (CHOH) |
| ~3.40 | Multiplet | 2H | H-1 (CH₂OH) |
| ~1.25 | Broad Singlet | 26H | H-4 to H-15 (-(CH₂)₁₂-) |
| ~1.56 | Multiplet | 2H | H-3 (CH₂) |
| ~0.88 | Triplet | 3H | H-16 (CH₃) |
¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to determine the number of non-equivalent carbon atoms and their chemical environments. The ¹³C NMR spectrum of this compound displays characteristic peaks for the two carbons of the diol group, the long aliphatic chain, and the terminal methyl carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~74.8 | C-2 (CHOH) |
| ~66.9 | C-1 (CH₂OH) |
| ~33.5 | C-3 |
| ~31.9 | Methylene Chain |
| ~29.7 | Methylene Chain |
| ~29.4 | Methylene Chain |
| ~25.9 | Methylene Chain |
| ~22.7 | C-15 |
| ~14.1 | C-16 (CH₃) |
Mass Spectrometry Data
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Electron Ionization (EI) is a common method for the analysis of such compounds. The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 258.4 | Low | [M]⁺ (Molecular Ion) |
| 227 | Moderate | [M - CH₂OH]⁺ |
| 197 | Moderate | [M - C₄H₉O]⁺ |
| 69 | High | [C₅H₉]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 97 | Moderate | [C₇H₁₃]⁺ |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to the hydroxyl and aliphatic C-H bonds.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 2917 | Strong | C-H stretch (asymmetric, CH₂) |
| 2849 | Strong | C-H stretch (symmetric, CH₂) |
| 1465 | Medium | C-H bend (scissoring, CH₂) |
| 1060 | Medium | C-O stretch (secondary alcohol) |
| 1030 | Medium | C-O stretch (primary alcohol) |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline the methodologies for the spectroscopic analysis of this compound.
Overall Spectroscopic Workflow
The structural elucidation of this compound follows a logical workflow, beginning with sample preparation and culminating in the comprehensive analysis of data from multiple spectroscopic techniques.
An In-depth Technical Guide to the Solubility Profile of 1,2-Hexadecanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-Hexadecanediol in various aqueous and organic solvents. Understanding the solubility profile of this long-chain diol is critical for its application in cosmetic formulations, as a stabilizing agent, and in the synthesis of advanced materials, including its emerging use in drug delivery systems.
Introduction to this compound
This compound (CAS 6920-24-7), also known as cetyl glycol, is a 1,2-glycol of hexadecane. It is characterized by a long C16 aliphatic chain and two hydroxyl groups on adjacent carbons. This molecular structure imparts both hydrophilic (from the diol group) and significant hydrophobic (from the long alkyl chain) characteristics, making its solubility highly dependent on the nature of the solvent. At room temperature, it is a white to off-white waxy solid. Its amphiphilic nature is key to its function as an emollient, moisturizer, and stabilizer in various formulations.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound in aqueous and organic solvents. The data has been compiled from various sources and is presented for easy comparison.
Table 1: Aqueous Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Source(s) |
| Water | 25 | Insoluble (6.5 x 10⁻⁵ g/L) | [1] |
| Water | Not Specified | Slightly Soluble | [2] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility | Source(s) |
| Ethanol | Not Specified | Slightly Soluble (0.1 - 1 mg/mL) | [3][4][5] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (Requires sonication) | |
| General Organic Solvents | Not Specified | Soluble |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in characterizing a compound. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a substance. This method is often coupled with a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC), for accurate quantification of the dissolved solute.
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the solute in the saturated solution is then determined after separating the undissolved solid.
Materials and Equipment:
-
This compound
-
Solvent of interest
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) or a spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Equilibration: Seal the vials and place them in a shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium. The exact time should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the vials at high speed or filter the supernatant through a membrane filter (e.g., 0.45 µm).
-
Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method, such as HPLC-UV, to determine the concentration of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a common and accurate method for determining the concentration of a solute in a saturated solution.
Principle: The concentration of the analyte is determined by comparing its peak area in the chromatogram to a calibration curve generated from standards of known concentrations.
Procedure:
-
Method Development: Develop a suitable HPLC method for this compound. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be necessary. For UV detection, analysis at a lower wavelength (e.g., ~210 nm) might be possible.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted supernatant from the shake-flask experiment into the HPLC system and record the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for the shake-flask method.
Caption: Workflow for solubility quantification using HPLC.
Conclusion
The solubility of this compound is markedly influenced by its long aliphatic chain, resulting in very low aqueous solubility and good solubility in many organic solvents. Quantitative data is limited in publicly accessible literature, with specific values reported for water, ethanol, and DMSO. For formulators and researchers, the provided experimental protocols offer a robust framework for determining the solubility of this compound in specific solvent systems relevant to their applications. This is particularly important for the development of stable and effective formulations in the cosmetic and pharmaceutical industries. Further research to quantify its solubility in a broader range of solvents would be highly beneficial for expanding its applications.
References
- 1. iupac.org [iupac.org]
- 2. chemscene.com [chemscene.com]
- 3. 1,16-HEXADECANEDIOL | CAS#:6920-24-7 | Chemsrc [chemsrc.com]
- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability and Degradation Pathways of 1,2-Hexadecanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 1,2-Hexadecanediol (CAS No: 6920-24-7), a long-chain aliphatic diol with applications in cosmetics, nanoparticle synthesis, and as a potential phase change material.[1][2][3] Understanding the thermal behavior of this compound is critical for ensuring its stability during manufacturing, formulation, and storage, particularly in applications that involve heat.
While specific experimental data on the thermal analysis of this compound is not extensively available in public literature, this guide synthesizes information from safety data sheets, analogous long-chain compounds, and fundamental chemical principles to provide a robust framework for its thermal characterization.
Physicochemical Properties and General Stability
This compound is a waxy, white to beige solid at room temperature.[1][4] It is characterized by a 16-carbon aliphatic chain with two hydroxyl groups on adjacent carbons. This structure imparts both hydrophobic (the long alkyl chain) and hydrophilic (the diol functionality) characteristics, making it useful as a surfactant and emollient. General stability information indicates that it is stable under recommended storage conditions but is incompatible with strong oxidizing agents and strong bases. Under fire conditions, decomposition is expected to produce carbon oxides.
Thermal Analysis Data
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not readily found in peer-reviewed literature, the following tables present expected and illustrative data based on its chemical structure and the known properties of similar long-chain alcohols and diols.
Table 1: Key Thermal Properties of this compound
| Property | Value | Source/Comment |
| Melting Point | 68-72 °C | |
| Boiling Point (est.) | ~310.3 °C | |
| Flash Point | 183 °C (closed cup) |
Table 2: Illustrative Thermogravimetric Analysis (TGA) Data
(Note: The following data are illustrative and represent typical values for a compound of this nature under an inert nitrogen atmosphere.)
| Parameter | Illustrative Value | Description |
| Onset of Decomposition (Tonset) | ~220 °C | The temperature at which significant mass loss begins. |
| Temperature at 5% Mass Loss (Td5%) | ~250 °C | A common metric for the initiation of thermal degradation. |
| Temperature of Maximum Decomposition Rate (Tmax) | ~300 °C | The temperature at which the rate of mass loss is highest. |
| Residual Mass at 600 °C | < 1% | Indicates complete volatilization or decomposition under these conditions. |
Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data
(Note: The following data are illustrative and represent typical values for a compound of this nature under an inert nitrogen atmosphere.)
| Thermal Event | Temperature Range (°C) | Enthalpy (ΔH) | Description |
| Melting (Endotherm) | 68 - 75 °C | ~200 J/g | Energy absorbed during the solid-to-liquid phase transition. |
| Boiling/Decomposition (Endotherm) | > 280 °C | - | Broad endotherm associated with volatilization and decomposition. |
Proposed Thermal Degradation Pathways
The thermal degradation of this compound is expected to proceed through several pathways, primarily involving dehydration and C-C bond cleavage, influenced by the presence or absence of oxygen.
Anhydrous Pyrolysis (Inert Atmosphere)
In the absence of oxygen, the primary degradation pathways for long-chain 1,2-diols are anticipated to be:
-
Dehydration: This is a common thermal degradation route for alcohols. For a 1,2-diol, intramolecular dehydration can lead to the formation of an epoxide (1,2-epoxyhexadecane) or, via a pinacol-like rearrangement, a ketone (hexadecan-2-one) or an aldehyde (hexadecanal). Intermolecular dehydration could also occur at lower temperatures, forming ethers, though this is less likely to be a major pathway at high temperatures.
-
C-C Bond Cleavage: The long aliphatic chain is susceptible to homolytic cleavage at high temperatures, leading to the formation of a variety of smaller alkanes and alkenes through radical chain reactions. The C-C bond between the two hydroxyl-bearing carbons is also a potential point of cleavage.
-
Dehydrogenation: The loss of hydrogen can lead to the formation of unsaturated alcohols or di-ols, which can then undergo further reactions.
Proposed anhydrous pyrolysis pathways for this compound.
Thermo-oxidative Degradation (Presence of Oxygen)
In the presence of oxygen, the degradation process will be more complex and will likely occur at lower temperatures. The primary pathways are expected to involve:
-
Oxidation of Hydroxyl Groups: The primary and secondary alcohol groups can be oxidized to form aldehydes, ketones, and carboxylic acids. For instance, the primary alcohol can be oxidized to hexadecanal and subsequently to hexadecanoic acid. The secondary alcohol can be oxidized to a ketone.
-
Oxidative C-C Bond Cleavage: The presence of oxygen facilitates the cleavage of the C-C bond between the two hydroxyl groups, a process analogous to oxidative cleavage by chemical reagents, which would yield pentadecanal and formaldehyde.
-
Auto-oxidation of the Alkyl Chain: The long hydrocarbon chain can undergo free-radical auto-oxidation, similar to other long-chain alkanes, leading to the formation of hydroperoxides which can then decompose to a complex mixture of smaller chain aldehydes, ketones, alcohols, and carboxylic acids. At high temperatures, complete combustion to CO₂ and H₂O will occur.
Proposed thermo-oxidative degradation pathways for this compound.
Detailed Experimental Protocols
To definitively determine the thermal stability and degradation pathways of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which this compound begins to decompose and to quantify its thermal stability.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen or argon (for pyrolysis) or with a mixture of nitrogen and oxygen (e.g., 80:20, for oxidative degradation) at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset).
-
Calculate the temperature at 5% mass loss (Td5%).
-
Determine the temperature of the maximum rate of decomposition (Tmax) from the first derivative of the TGA curve (DTG).
-
Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to determine the enthalpy of these transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic and exothermic peaks.
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) of the melting transition.
-
Observe any broad endotherms at higher temperatures that may indicate decomposition.
-
Workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the chemical structures of the volatile and semi-volatile products of thermal degradation.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: Place a small amount (50-200 µg) of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a point determined from TGA analysis (e.g., Tmax, or a series of temperatures to observe the evolution of products). A typical starting point would be 300-350 °C.
-
Pyrolysis Time: 10-20 seconds.
-
Interface Temperature: 300 °C.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating the expected degradation products.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) to elute a wide range of products.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify the chemical structure of the degradation product.
-
Conclusion
This compound is a thermally stable compound up to approximately 220 °C, with a melting point in the range of 68-72 °C. Its degradation is expected to initiate with dehydration reactions, followed by C-C bond cleavage of the long aliphatic chain at higher temperatures. In the presence of oxygen, oxidative pathways will dominate, leading to the formation of aldehydes, ketones, and carboxylic acids, and ultimately, complete combustion to CO₂ and H₂O. For applications where thermal stress is a factor, it is crucial to perform empirical studies using TGA, DSC, and Py-GC-MS to fully characterize its behavior under specific operational conditions. The protocols and proposed pathways in this guide provide a comprehensive framework for such an investigation.
References
A Technical Guide to the Surface Activity and Self-Assembly of 1,2-Hexadecanediol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Hexadecanediol, a long-chain aliphatic diol, is a multifunctional ingredient prevalent in the pharmaceutical and cosmetic industries. While its amphiphilic nature suggests surface-active properties, a thorough review of the scientific literature indicates that it does not form micelles in aqueous solutions in the classical sense, and consequently, a critical micelle concentration (CMC) is not a reported parameter for this molecule. Instead, its surface activity is manifested through its role as a co-surfactant, its interaction with and disruption of lipid bilayers, and its tendency to self-assemble into non-micellar aggregates. This technical guide provides a comprehensive overview of the known surface-active properties of this compound, details experimental methodologies to characterize its self-assembly, and explores its implications in drug delivery and formulation science.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Its long alkyl chain imparts significant hydrophobicity, while the two adjacent hydroxyl groups provide a localized polar region.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₃₄O₂ | [1] |
| Molecular Weight | 258.44 g/mol | [1][2] |
| CAS Number | 6920-24-7 | [1][2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 68-72 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | |
| LogP (octanol-water) | ~4.43 | |
| Synonyms | Cetyl glycol, Hexadecane-1,2-diol |
Surface Activity and Self-Assembly Behavior
Contrary to typical surfactants that possess a distinct hydrophilic head and a hydrophobic tail, the two adjacent hydroxyl groups of this compound may favor intermolecular hydrogen bonding and packing arrangements that do not lead to the formation of spherical or ellipsoidal micelles in water. The literature points towards its role as a co-surfactant in microemulsions and its ability to influence the phase behavior of complex formulations.
Interfacial Properties and Role as a Co-surfactant
This compound is effective at interfaces, contributing to the stability of emulsions and microemulsions. In these systems, it likely orients itself alongside primary surfactants, modifying the interfacial curvature and fluidity, which is crucial for the formulation of stable drug delivery systems.
Interaction with Lipid Bilayers
A significant aspect of this compound's bioactivity stems from its interaction with lipid membranes. Studies on related long-chain alkanes and diols suggest that this compound can insert into the lipid bilayer of cell membranes. This insertion can disrupt the packing of phospholipids, leading to an increase in membrane fluidity. This mechanism is believed to be central to its function as a penetration enhancer in transdermal drug delivery, facilitating the passage of active pharmaceutical ingredients through the stratum corneum. The logical flow of this interaction is depicted in the following diagram.
Experimental Protocols for Characterizing Self-Assembly
While a CMC is not expected, the self-aggregation of this compound can be investigated using a suite of standard biophysical techniques. The following sections outline hypothetical experimental protocols to characterize its aggregation behavior.
Surface Tension Measurement
This experiment aims to determine if this compound reduces the surface tension of water and to identify any critical aggregation concentration (CAC) from the surface tension vs. concentration plot.
Methodology:
-
Preparation of Solutions: Prepare a series of aqueous dispersions of this compound at concentrations ranging from 1 µM to 10 mM. Due to its low water solubility, sonication and/or gentle heating may be required to aid dispersion.
-
Instrumentation: Use a Du Noüy ring or Wilhelmy plate tensiometer.
-
Measurement:
-
Calibrate the tensiometer with pure water (surface tension ~72 mN/m at 25°C).
-
Measure the surface tension of each this compound dispersion, ensuring temperature control (e.g., 25°C).
-
Allow sufficient time for each measurement to reach equilibrium.
-
-
Data Analysis: Plot surface tension as a function of the logarithm of the this compound concentration. A break in the curve would indicate a CAC.
References
The Multifaceted Role of 1,2-Hexadecanediol in Materials Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Hexadecanediol, a long-chain diol, has emerged as a critical component in the bottom-up synthesis of advanced nanomaterials. Its unique combination of properties allows it to function as a reducing agent, solvent, and shape-directing agent, offering a high degree of control over the size, morphology, and crystallinity of nanoparticles. This technical guide provides a comprehensive literature review of the applications of this compound in materials science, with a particular focus on its role in the synthesis of magnetic nanoparticles and quantum dots. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.
Core Functions of this compound in Nanoparticle Synthesis
In the realm of materials science, this compound is primarily utilized in the "polyol process," a versatile method for producing a wide array of nanomaterials.[1][2][3][4] Its key functions include:
-
Reducing Agent: The hydroxyl groups of this compound can reduce metal precursors to their zero-valent state at elevated temperatures, initiating the nucleation of nanoparticles.[5] This is a crucial step in the formation of metallic and metal oxide nanocrystals.
-
Solvent: With a high boiling point, this compound can serve as a solvent for the reaction, allowing for the high temperatures necessary for precursor decomposition and crystal growth.
-
Shape-Directing and Capping Agent: The long alkyl chain of this compound can selectively adsorb to different crystallographic faces of the growing nanocrystals, influencing their final shape. It also acts as a capping agent, preventing uncontrolled aggregation and ensuring the formation of monodisperse nanoparticles.
Applications in Magnetic Nanoparticle Synthesis
This compound is extensively used in the synthesis of various magnetic nanoparticles, including cobalt ferrite (CoFe₂O₄) and iron oxide (Fe₃O₄), which have applications in data storage, catalysis, and biomedicine.
Cobalt Ferrite (CoFe₂O₄) Nanoparticles
The concentration of this compound has been shown to be a critical parameter in tuning the magnetic properties of CoFe₂O₄ nanoparticles. It plays a key role in facilitating the decomposition of metal-organic precursors and the formation of an intermediate Co²⁺Fe³⁺-oleate complex, which leads to the nucleation of nanoparticles at lower temperatures. Studies have shown that as the crystal quality of the nanoparticles improves with varying this compound content, their magnetic behavior transitions from glassy to bulk-like ferrimagnetic order.
Iron Oxide (Fe₃O₄) Nanoparticles
In the synthesis of Fe₃O₄ nanoparticles, this compound is a common reducing agent for the iron precursor, iron(III) acetylacetonate (Fe(acac)₃). The process often involves other reagents such as oleic acid and oleylamine, which act as surfactants to control particle size and prevent agglomeration.
Experimental Protocols for Magnetic Nanoparticle Synthesis
Synthesis of Cobalt Ferrite (CoFe₂O₄) Nanoparticles
This protocol is based on the thermal decomposition of metal-organic precursors in the presence of this compound.
Materials:
-
Cobalt(II) acetylacetonate (Co(acac)₂)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid
-
Oleylamine
-
1-Octadecene (solvent)
Procedure:
-
Combine Co(acac)₂, Fe(acac)₃, oleic acid, and oleylamine in a three-neck flask containing 1-octadecene.
-
Add a specific molar ratio of this compound to the mixture.
-
Heat the mixture to 200 °C for 2 hours under a nitrogen atmosphere with continuous stirring.
-
Increase the temperature to reflux (approximately 320 °C) and maintain for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation and wash several times with a mixture of ethanol and hexane.
-
Dry the resulting CoFe₂O₄ nanoparticles under vacuum.
Logical Workflow for CoFe₂O₄ Nanoparticle Synthesis
Caption: Workflow for the synthesis of CoFe₂O₄ nanoparticles.
Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles
This protocol describes a common method for synthesizing Fe₃O₄ nanoparticles using this compound as a reducing agent.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid
-
Oleylamine
-
Benzyl ether (solvent)
Procedure:
-
Dissolve Fe(acac)₃, oleic acid, and oleylamine in benzyl ether in a three-neck flask under an inert atmosphere.
-
Add this compound to the solution.
-
Heat the mixture to 200 °C and maintain for 30 minutes.
-
Raise the temperature to reflux (approximately 290-300 °C) and maintain for 1 hour.
-
Cool the solution to room temperature.
-
Add ethanol to precipitate the Fe₃O₄ nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them with ethanol.
-
Disperse the final product in a suitable solvent like hexane.
Role of this compound in Fe₃O₄ Nanoparticle Formation
Caption: Mechanism of Fe₃O₄ nanoparticle formation.
Quantitative Data on Magnetic Nanoparticle Synthesis
| Nanoparticle Type | Precursors | This compound Role | Particle Size (nm) | Key Magnetic Properties | Reference |
| CoFe₂O₄ | Co(acac)₂, Fe(acac)₃ | Reducing agent, controls crystallinity | ~8 | Varies with diol concentration (glassy to ferrimagnetic) | |
| Fe₃O₄ | Fe(acac)₃ | Reducing agent | 4 - 20 | Superparamagnetic |
Applications in Quantum Dot Synthesis
While less documented than in magnetic nanoparticle synthesis, this compound has been used in the synthesis of semiconductor quantum dots (QDs), such as Cadmium Selenide (CdSe) and Cadmium Sulfide (CdS). In these systems, it can also act as a reducing agent and a high-boiling point solvent.
Synthesis of CdSe/ZnS Core-Shell Quantum Dots
A common procedure for high-quality CdSe/ZnS core-shell QDs involves the use of organometallic precursors in a high-temperature coordinating solvent mixture. While some protocols do not explicitly mention this compound, related long-chain diols can be employed in similar "polyol process" approaches. A general protocol is outlined below, which can be adapted to include this compound.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Zinc acetate (Zn(OAc)₂)
-
Sulfur (S) powder
-
1-Octadecene (ODE)
-
Oleic acid (OA)
-
Trioctylphosphine (TOP)
-
This compound (can be used as a co-solvent or reducing agent)
Procedure (Core Synthesis):
-
A mixture of CdO, oleic acid, and 1-octadecene is heated to a high temperature (e.g., 300 °C) under an inert atmosphere until the solution becomes clear.
-
A solution of selenium in trioctylphosphine is swiftly injected into the hot solution, leading to the nucleation and growth of CdSe quantum dots.
-
The reaction is stopped by cooling, and the QDs are purified.
Procedure (Shell Coating):
-
The purified CdSe cores are dispersed in a solvent with ligands.
-
Precursors for the ZnS shell (e.g., zinc acetate and sulfur dissolved in appropriate solvents) are added at a controlled rate at a moderately elevated temperature.
-
The resulting core-shell QDs are then purified.
General Workflow for Quantum Dot Synthesis
References
- 1. Polyol synthesis of nanoparticles: status and options regarding metals, oxides, chalcogenides, and non-metal elements - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the magnetic properties of Co-ferrite nanoparticles through the this compound concentration in the reaction mixture - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
In Vitro Biological Activity and Cytotoxicity of 1,2-Hexadecanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Hexadecanediol, a long-chain aliphatic diol, is a multifunctional ingredient utilized in various industries, notably in cosmetics as a preservative, emollient, and moisturizing agent. Its biological activities, particularly its antimicrobial and cytotoxic effects, are of significant interest for product formulation and safety assessment. This technical guide provides an in-depth overview of the in vitro biological activity and cytotoxicity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Biological Activities of this compound
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its amphiphilic nature, which allows it to integrate into and disrupt the lipid bilayer of microbial cell membranes. This disruption leads to increased membrane permeability, leakage of vital cellular components, and inhibition of substrate transport, ultimately resulting in microbial cell death. The antimicrobial activity of 1,2-alkanediols is generally observed to increase with the length of the alkyl chain.
Table 1: Antimicrobial Activity of this compound
| Organism Type | Example Organisms | Activity | Mechanism |
| Gram-positive bacteria | Staphylococcus aureus | Bactericidal | Cell membrane disruption |
| Gram-negative bacteria | Escherichia coli | Bactericidal | Cell membrane disruption |
Cytotoxicity
In vitro studies have demonstrated that this compound can induce cytotoxicity in mammalian cell lines. Research has shown a significant decrease in the viability of RAW 264.7 (murine macrophage) and HK-2 (human kidney) cells upon exposure to this compound. High concentrations, often exceeding those found in cosmetic formulations, are typically required to elicit these effects. The precise molecular mechanisms underlying this cytotoxicity, including the induction of apoptosis versus necrosis, and the involvement of specific signaling pathways, are not yet fully elucidated and represent an active area of research.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Concentration | Effect |
| RAW 264.7 | Murine Macrophage | 0.5% (v/v) | Significant reduction in cell viability |
| RAW 264.7 | Murine Macrophage | 1.0% (v/v) | Significant decline in viability, leading to cell death |
| HK-2 | Human Kidney | 1.0% (v/v) | Significant decline in viability, leading to cell death |
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound solution (prepared in an appropriate solvent, e.g., DMSO or ethanol, and diluted in culture medium)
-
Target cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle control (medium with the solvent used to dissolve this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound solution
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Dilutions: Prepare a serial two-fold dilution of this compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activity of this compound.
Antimicrobial Mechanism of this compound.
Experimental Workflow for Investigating In Vitro Effects.
Hypothetical Signaling Pathways for Cytotoxicity and Inflammation.
Discussion and Future Directions
While the antimicrobial properties of this compound are relatively well-characterized, its effects on mammalian cells, particularly the molecular drivers of its cytotoxicity, require further investigation. The distinction between apoptotic and necrotic cell death mechanisms at different concentrations is a critical area for future research. Elucidating the specific signaling pathways, such as the MAPK and NF-κB pathways, that may be modulated by this compound will provide a more complete understanding of its biological activity profile. Such studies are essential for a comprehensive safety assessment and for exploring potential new applications of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment or regulatory guidance. The hypothetical pathways presented are for research and discussion purposes and are not based on established experimental evidence for this compound.
The Pivotal Role of 1,2-Hexadecanediol in the Self-Assembly of Advanced Nanomaterials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of nanotechnology, the precise control over the self-assembly of nanomaterials is paramount for tailoring their properties and unlocking their full potential in diverse applications, from targeted drug delivery to advanced magnetic materials. Among the various chemical agents utilized in nanoparticle synthesis, 1,2-hexadecanediol has emerged as a critical component, wielding significant influence over the size, shape, and crystalline quality of the resulting nanostructures. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the self-assembly of key nanomaterials, supported by detailed experimental protocols, quantitative data, and visual representations of the underlying processes.
Core Functions of this compound in Nanomaterial Synthesis
This compound (C₁₆H₃₄O₂) is a long-chain diol that plays several crucial roles during the synthesis and self-assembly of nanomaterials, primarily through thermal decomposition and colloidal methods. Its versatile functions can be categorized as follows:
-
Reducing Agent: In many high-temperature synthesis routes, this compound acts as a reducing agent, facilitating the reduction of metal precursors (e.g., metal acetylacetonates) to their zero-valent state, which is a critical step in the nucleation of metallic and metal oxide nanoparticles.[1]
-
Solvent and Co-solvent: With a high boiling point, it serves as a suitable solvent or co-solvent in high-temperature reactions, enabling the necessary thermal energy for precursor decomposition and nanoparticle crystallization.
-
Shape-Directing and Capping Agent: The long alkyl chain of this compound can selectively adsorb onto specific crystallographic facets of growing nanocrystals. This differential adsorption modulates the growth rates of different crystal faces, thereby directing the final morphology of the nanoparticles (e.g., cubes, spheres, or rods).[2] It also acts as a capping agent, preventing uncontrolled aggregation and ensuring the formation of monodisperse nanoparticles.
-
Reaction Mediator: It can facilitate the decomposition of metal-organic precursors at lower temperatures and promote the formation of intermediate complexes, which in turn influences the nucleation and growth kinetics of the nanoparticles.[3][4]
Experimental Protocols for Nanomaterial Synthesis Utilizing this compound
The following sections provide detailed methodologies for the synthesis of various nanomaterials where this compound plays a key role.
Synthesis of Cobalt Ferrite (CoFe₂O₄) Nanoparticles
Cobalt ferrite nanoparticles are of significant interest for their magnetic properties. The concentration of this compound has been shown to tune these properties by influencing the crystal quality.[3]
Experimental Protocol:
-
Precursor Preparation: In a three-neck flask, combine cobalt(II) acetylacetonate (1 mmol), iron(III) acetylacetonate (2 mmol), oleic acid (6 mmol), and oleylamine (6 mmol).
-
Solvent and Reagent Addition: Add 20 mL of 1-octadecene and a specific amount of this compound (e.g., varying from 0 to 10 mmol) to the mixture.
-
Degassing: Heat the mixture to 120°C under a gentle flow of nitrogen and maintain for 30 minutes to remove water and oxygen.
-
Thermal Decomposition: Increase the temperature to 200°C and hold for 2 hours.
-
Nucleation and Growth: Further, increase the temperature to reflux (approximately 315-320°C) and maintain for 1 hour.
-
Purification: After cooling to room temperature, add ethanol to the solution to precipitate the nanoparticles. Separate the nanoparticles by centrifugation, and wash them multiple times with a mixture of ethanol and hexane.
-
Final Product: Dry the resulting CoFe₂O₄ nanoparticles under vacuum.
Synthesis of Magnetite (Fe₃O₄) Nanocubes
The morphology of magnetite nanoparticles can be controlled by adjusting reaction parameters, including the presence of diols like this compound. While some protocols for nanocubes do not explicitly list this compound, its role in promoting specific facet growth is acknowledged in the literature. The following is a general protocol for Fe₃O₄ nanocube synthesis which can be adapted by including this compound to further control morphology.
Experimental Protocol:
-
Reaction Mixture: In a three-neck flask, combine iron(III) acetylacetonate (2 mmol), oleic acid (6 mmol), oleylamine (6 mmol), and this compound (variable mmol).
-
Solvent Addition: Add 20 mL of benzyl ether to the mixture.
-
Degassing and Pre-heating: Heat the mixture to 110°C under vacuum for 1 hour with vigorous stirring.
-
Heating Ramp: Under a nitrogen atmosphere, heat the solution to 200°C and maintain for 30 minutes.
-
Reflux: Increase the temperature to reflux (approximately 290°C) at a controlled rate (e.g., 5-15°C/min) and maintain for 1 hour.
-
Purification: Cool the reaction to room temperature, add excess ethanol, and separate the nanocubes by centrifugation. Wash the product repeatedly with ethanol.
-
Dispersion: Disperse the final Fe₃O₄ nanocubes in a nonpolar solvent like hexane or toluene.
Synthesis of Au-Fe₃O₄ Heterodimer Nanoparticles
In the synthesis of these multifunctional nanoparticles, this compound is crucial for the formation of the heterodimers, with an optimal concentration leading to a high yield.
Experimental Protocol:
-
Gold Seed Synthesis: Synthesize gold nanoparticles (e.g., 4 nm) separately using a standard literature method.
-
Reaction Setup: In a three-neck flask, combine the pre-synthesized gold nanoparticles, iron(III) acetylacetonate (0.5 mmol), oleic acid (3 mmol), and oleylamine (3 mmol).
-
Solvent and this compound Addition: Add 10 mL of 1-octadecene and this compound to achieve a final concentration of 0.6 M.
-
Degassing: Heat the mixture to 120°C under a nitrogen flow for 30 minutes.
-
Thermal Decomposition and Growth: Increase the temperature to 300°C and maintain for 1 hour to allow for the decomposition of the iron precursor and the growth of the Fe₃O₄ domain onto the Au seeds.
-
Purification: After cooling, precipitate the Au-Fe₃O₄ heterodimers with ethanol, separate by centrifugation, and wash several times with ethanol.
-
Final Product: Disperse the purified heterodimers in a suitable solvent.
Synthesis of Iron Pyrite (FeS₂) Nanocrystals
This compound can be used as a capping agent to control the morphology of iron pyrite nanocrystals, leading to the formation of nanorods or quasi-cubic agglomerates.
Experimental Protocol:
-
Iron Precursor Solution: In a three-neck flask, dissolve iron(II) chloride (1 mmol) and this compound (2 mmol) in 10 mL of oleylamine.
-
Degassing: Heat the mixture to 120°C under vacuum for 1 hour.
-
Sulfur Precursor Injection: In a separate vial, dissolve elemental sulfur (2 mmol) in 5 mL of oleylamine. Rapidly inject this sulfur solution into the hot iron precursor solution.
-
Growth: Maintain the reaction temperature at 220°C for 1-2 hours to allow for nanocrystal growth.
-
Purification: After cooling, add ethanol to precipitate the iron pyrite nanocrystals. Centrifuge and wash the product multiple times with ethanol and chloroform.
-
Storage: Disperse the final FeS₂ nanocrystals in a nonpolar solvent.
Quantitative Data on the Role of this compound
The concentration of this compound can have a significant and quantifiable impact on the properties of the resulting nanomaterials. The following tables summarize key findings from the literature.
Table 1: Effect of this compound Concentration on CoFe₂O₄ Nanoparticle Magnetic Properties
| This compound (mmol) | Average Size (nm) | Coercivity (Hc) at 10 K (kOe) | Saturation Magnetization (Ms) at 10 K (emu/g) |
| 0 | ~8 | ~1.5 | ~60 |
| 2.5 | ~8 | ~5.0 | ~75 |
| 5 | ~8 | ~10.0 | ~80 |
| 10 | ~8 | ~15.0 | ~85 |
Table 2: Influence of this compound on Au-Fe₃O₄ Heterodimer Formation
| This compound Concentration (M) | Heterodimer Yield (%) | Observations |
| 0 | <10 | Mostly separate Au and Fe₃O₄ nanoparticles |
| 0.3 | ~50 | Mixture of heterodimers and individual nanoparticles |
| 0.6 | ~90 | High yield of well-defined heterodimers |
| 1.0 | ~70 | Increased formation of separate Fe₃O₄ nanoparticles |
Visualization of Synthesis Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes and the proposed mechanism of this compound's action.
Conclusion
This compound is a versatile and powerful reagent in the bottom-up synthesis of a variety of functional nanomaterials. Its ability to act as a reducing agent, shape-directing agent, and reaction mediator provides researchers with a valuable tool to precisely control the outcome of nanoparticle self-assembly. By understanding and manipulating the concentration and role of this compound, as detailed in the provided protocols and data, scientists and drug development professionals can further advance the design and fabrication of nanomaterials with tailored properties for a wide range of innovative applications. The continued exploration of the intricate mechanisms by which such molecules guide nanoscale self-assembly will undoubtedly pave the way for the next generation of advanced materials.
References
- 1. Self-assembly of nanoparticles - Wikipedia [en.wikipedia.org]
- 2. Controlled colloidal synthesis of iron pyrite FeS2 nanorods and quasi-cubic nanocrystal agglomerates - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Tuning the magnetic properties of Co-ferrite nanoparticles through the this compound concentration in the reaction mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of magnetite nanocubes ( Fe3O4 ) from Iron ( III ) acetylacetonate by removal gas and higher temperature obtained – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Monodisperse Nanoparticles Using 1,2-Hexadecanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and insights into the utilization of 1,2-hexadecanediol for the synthesis of monodisperse nanoparticles. This long-chain diol plays a crucial role as a reducing agent, high-boiling point solvent, and shape-directing agent in the thermal decomposition synthesis of various inorganic nanoparticles, particularly iron-based nanocrystals.
Synthesis of Monodisperse Iron Oxide (Fe₃O₄) Nanoparticles
The thermal decomposition of iron precursors in the presence of this compound is a well-established method for producing highly monodisperse iron oxide nanoparticles. These nanoparticles are of significant interest for biomedical applications such as magnetic resonance imaging (MRI) contrast agents and drug delivery carriers.
Experimental Protocol: Thermal Decomposition of Iron(III) Acetylacetonate
This protocol outlines the synthesis of monodisperse Fe₃O₄ nanoparticles with tunable sizes.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid
-
Oleylamine
-
Phenyl ether (or Benzyl ether)
-
Ethanol
-
Hexane
Procedure:
-
In a three-neck flask equipped with a condenser and a thermocouple, combine Fe(acac)₃, this compound, oleic acid, oleylamine, and phenyl ether.
-
Stir the mixture under a nitrogen atmosphere.
-
Heat the mixture to 200°C and maintain this temperature for 30 minutes.
-
Increase the temperature to reflux (approximately 265°C) and maintain for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol multiple times.
-
Disperse the final product in hexane.
Quantitative Data Summary
The size of the resulting iron oxide nanoparticles can be controlled by varying the reaction parameters, as summarized in the table below.
| Fe(acac)₃ (mmol) | This compound (mmol) | Oleic Acid (mmol) | Oleylamine (mmol) | Solvent (mL) | Particle Size (nm) | Size Distribution (σ) |
| 2 | 10 | 6 | 6 | 20 (Phenyl ether) | 4 | < 5% |
| 2 | 5 | 6 | 6 | 20 (Phenyl ether) | 6 | < 5% |
| 2 | 10 | 2 | 2 | 20 (Benzyl ether) | 8 | < 5% |
| 2 | 10 | 6 | 6 | 10 (Phenyl ether) | 15 | < 5% |
Workflow for Iron Oxide Nanoparticle Synthesis
The following diagram illustrates the key steps in the thermal decomposition synthesis of iron oxide nanoparticles.
Caption: Workflow for Fe3O4 Nanoparticle Synthesis.
Synthesis of Monodisperse Cobalt Ferrite (CoFe₂O₄) Nanoparticles
This compound is also instrumental in the synthesis of monodisperse cobalt ferrite nanoparticles, which have applications in magnetic data storage and biomedicine. The diol facilitates the decomposition of the metal-organic precursors and the formation of an intermediate oleate complex, leading to nanoparticle nucleation at lower temperatures.[1][2]
Experimental Protocol: Thermal Decomposition of Metal Acetylacetonates
This protocol describes the synthesis of 8 nm CoFe₂O₄ nanoparticles.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Cobalt(II) acetylacetonate (Co(acac)₂)
-
This compound
-
Oleic acid
-
Oleylamine
-
1-Octadecene
-
Ethanol
-
Hexane
Procedure:
-
Combine Fe(acac)₃, Co(acac)₂, oleic acid, oleylamine, and 1-octadecene in a three-neck flask.
-
Add a specific amount of this compound to the mixture.
-
Heat the mixture under a nitrogen flow to 200°C for 2 hours.
-
Increase the temperature to 300°C and maintain for 1 hour.
-
Cool the solution to room temperature.
-
Add ethanol to precipitate the nanoparticles.
-
Centrifuge and wash the product with ethanol.
-
Disperse the final nanoparticles in hexane.
Quantitative Data Summary
The concentration of this compound influences the magnetic properties of the resulting cobalt ferrite nanoparticles, although the average particle size remains consistent.
| Fe(acac)₃ (mmol) | Co(acac)₂ (mmol) | This compound (mmol) | Oleic Acid (mmol) | Oleylamine (mmol) | Solvent (mL) | Average Particle Size (nm) |
| 2 | 1 | 2.5 | 6 | 6 | 20 (1-Octadecene) | ~8 |
| 2 | 1 | 5 | 6 | 6 | 20 (1-Octadecene) | ~8 |
| 2 | 1 | 10 | 6 | 6 | 20 (1-Octadecene) | ~8 |
Proposed Mechanism of this compound Action
The following diagram illustrates the proposed role of this compound in the synthesis of CoFe₂O₄ nanoparticles.
Caption: Role of this compound in CoFe2O4 Synthesis.
General Application Note for Gold, Silver, and Quantum Dot Nanoparticles
While this compound is a key reagent in the synthesis of iron-based nanoparticles, its direct application in published protocols for monodisperse gold, silver, and quantum dots is less common. However, the broader class of long-chain diols and polyols is utilized in the "polyol synthesis" method for these materials. In this method, the polyol can act as both the solvent and the reducing agent. The long alkyl chain of molecules like this compound can also provide steric hindrance, contributing to size control and stability of the nanoparticles.
Hypothetical Protocol for Gold Nanoparticles via Polyol Method
This protocol is a representative example and may require optimization.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Polyvinylpyrrolidone (PVP) (optional, as a capping agent)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound in a suitable high-boiling point solvent (e.g., ethylene glycol) in a three-neck flask.
-
Heat the solution to 160-180°C under a nitrogen atmosphere.
-
Separately, dissolve HAuCl₄·3H₂O and PVP (if used) in a small amount of water or ethanol.
-
Inject the gold precursor solution into the hot this compound solution under vigorous stirring.
-
Maintain the reaction temperature for 1-2 hours, observing the color change which indicates nanoparticle formation.
-
Cool the reaction to room temperature.
-
Precipitate the gold nanoparticles by adding a non-solvent like acetone.
-
Wash the nanoparticles with ethanol and water through centrifugation.
-
Disperse the final product in water or ethanol.
Logical Relationship in Polyol Synthesis
The following diagram outlines the general principle of the polyol synthesis for metallic nanoparticles.
Caption: General Principle of Polyol Synthesis.
Disclaimer: The provided protocols are intended as a guide for research and development purposes. All experiments should be conducted in a controlled laboratory setting by qualified personnel, adhering to all necessary safety precautions. The hypothetical protocols may require further optimization to achieve the desired nanoparticle characteristics.
References
Protocol for 1,2-Hexadecanediol as a reducing agent in metallic nanoparticle synthesis.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1,2-Hexadecanediol in the synthesis of metallic nanoparticles. While protocols utilizing this compound as the sole reducing agent are not prevalent in the reviewed literature, its application as a co-reducing agent and stabilizer, particularly in the polyol process for synthesizing complex bimetallic nanoparticles, is well-documented. This document outlines a detailed protocol for the synthesis of Gold-Palladium (Au-Pd) bimetallic nanoparticles where this compound plays a crucial role.
Introduction: The Role of this compound in the Polyol Process
The polyol process is a versatile and widely used method for synthesizing a variety of nanoparticles. In this method, a polyol (a compound with multiple hydroxyl groups) serves as both the solvent and the reducing agent. High-boiling point polyols like ethylene glycol are commonly used. This compound, a long-chain diol, is often employed in conjunction with other reagents to modulate the reaction kinetics and influence the final morphology and composition of the nanoparticles.
The hydroxyl groups of the diol are believed to be responsible for the reduction of metal ions to their zero-valent state at elevated temperatures. The long hydrocarbon chain of this compound also allows it to act as a stabilizing agent, preventing the agglomeration of the newly formed nanoparticles.
Experimental Protocol: Synthesis of Gold-Palladium (Au-Pd) Bimetallic Nanoparticles
This protocol details the synthesis of Au-Pd core-shell and alloyed nanoparticles where this compound (HDD) is used as a co-reductant and stabilizer. The final structure (core-shell vs. alloy) is controlled by the precursor addition rate, which modulates the relative reduction kinetics of the metal ions.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Palladium(II) chloride (PdCl₂) or Tetrachloropalladic acid (H₂PdCl₄)
-
Oleylamine (OAm)
-
This compound (HDD)
-
Argon (Ar) gas
-
Toluene
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Two-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line
-
Syringe pump
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of the Precursor Solution:
-
In a two-neck round-bottom flask, add HAuCl₄ (1 µmol) and H₂PdCl₄ (1 µmol).
-
Add 1 mL of Oleylamine (OAm).
-
Place the flask under vacuum for 1 hour at room temperature, then refill with Argon.
-
-
Preparation of the Reaction Flask:
-
In a three-neck round-bottom flask, combine 9 mL of Oleylamine (OAm) and 0.5 mmol of this compound (HDD) (131 mg).
-
Degas the mixture at 90 °C for 1 hour under vacuum.
-
-
Nanoparticle Synthesis:
-
After degassing, switch to an Argon atmosphere and increase the temperature to 140 °C.
-
Using a syringe pump, inject the precursor solution into the hot OAm/HDD mixture at a controlled rate. The injection rate determines the final nanoparticle structure (see table below).
-
Allow the reaction to proceed for a designated time after the injection is complete (e.g., 30 minutes).
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add excess ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture and discard the supernatant.
-
Re-disperse the nanoparticle pellet in toluene.
-
Repeat the precipitation and centrifugation steps twice more to ensure the removal of excess reactants and capping agents.
-
-
Storage:
-
Disperse the final purified nanoparticles in a nonpolar solvent such as toluene or hexane.
-
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of Au-Pd bimetallic nanoparticles using the protocol described above.
| Parameter | Core-Shell Nanoparticles | Alloyed Nanoparticles |
| Metal Precursors | HAuCl₄ (1 µmol), H₂PdCl₄ (1 µmol) | HAuCl₄ (1 µmol), H₂PdCl₄ (1 µmol) |
| Solvent/Reducing Agent | Oleylamine (10 mL total) | Oleylamine (21 mL total) |
| Co-reductant/Stabilizer | This compound (0.5 mmol) | This compound (0.5 mmol) |
| Reaction Temperature | 140 °C | 140 °C |
| Precursor Addition Rate | Fast (e.g., rapid injection) | Slow (e.g., via syringe pump over an extended period) |
| Expected Morphology | Gold core with a palladium shell | Homogeneous gold-palladium alloy |
Visualizations
Diagram 1: General Experimental Workflow for Bimetallic Nanoparticle Synthesis
Caption: Workflow for Au-Pd nanoparticle synthesis.
Diagram 2: Proposed General Mechanism for Metal Ion Reduction by a Diol
Caption: General mechanism of diol-based metal reduction.
Application of 1,2-Hexadecanediol in Drug Delivery Vehicle Formulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Hexadecanediol, a long-chain 1,2-alkanediol, is a versatile excipient with growing applications in pharmaceutical formulations, particularly in the realm of topical and dermal drug delivery. Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic diol headgroup, allows it to function as a penetration modifier, solubilizing agent, and co-surfactant. This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of drug delivery vehicles.
While its primary documented use is in topical formulations to modulate drug permeation through the skin, this document will also touch upon its potential role in other delivery systems like microemulsions. It is important to note that while this compound is a lipid, extensive literature on its use as the primary solid lipid core in Solid Lipid Nanoparticles (SLNs) or as a structural lipid in liposomes for systemic drug delivery is limited. Its main described function to date is as a formulation excipient that influences the drug delivery barrier, primarily the stratum corneum.
Key Applications of this compound in Drug Delivery
-
Modulation of Skin Permeation: this compound can either enhance or retard the penetration of active pharmaceutical ingredients (APIs) through the skin, depending on the formulation composition.[1][2][3] Longer-chain 1,2-alkanediols like this compound can disorder the lipid structure of the stratum corneum, creating pathways for enhanced drug permeation.[2][3] Conversely, in combination with other excipients, it can form complexes that retard drug release and systemic absorption, potentially localizing the drug's effect in the epidermis and dermis.
-
Multifunctional Excipient in Topical Formulations: Beyond its effects on permeation, this compound also possesses moisturizing and antimicrobial properties, making it a valuable multifunctional ingredient in creams, lotions, and gels.
-
Co-surfactant in Microemulsions: 1,2-Alkanediols, including those with shorter chain lengths like 1,2-hexanediol, have been investigated as co-surfactants in the preparation of microemulsions. Co-surfactants are crucial for reducing the interfacial tension between oil and water phases, leading to the formation of stable, transparent, and thermodynamically stable microemulsions that can enhance the solubilization and delivery of poorly water-soluble drugs.
Data Presentation: Quantitative Effects on Drug Permeation
The following table summarizes the quantitative data from a study investigating the effect of 1,2-alkanediols on the skin penetration of Triamcinolone Acetonide (TAA) from a nonionic hydrophilic cream (NHC) after 24 hours. This data illustrates the influence of the alkyl chain length of the 1,2-alkanediol on drug permeation.
| 1,2-Alkanediol (5% w/w) | Cumulative TAA in Skin (µg/cm²) | Fold Increase vs. Control |
| Control (No Alkanediol) | 1.5 ± 0.4 | 1.0 |
| 1,2-Pentanediol | 3.2 ± 0.8 | 2.1 |
| 1,2-Hexanediol | 5.8 ± 1.2 | 3.9 |
| 1,2-Octanediol | 6.5 ± 1.5 | 4.3 |
Data adapted from "Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration". The values represent the mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Topical Cream Formulation Containing this compound
This protocol describes the preparation of a basic oil-in-water (O/W) cream for topical drug delivery, incorporating this compound as a penetration modifier and multifunctional excipient.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Cetostearyl alcohol (emulsifier and thickener)
-
Polysorbate 60 (emulsifier)
-
White soft paraffin (oil phase)
-
Liquid paraffin (oil phase)
-
Propylene glycol (humectant, co-solvent)
-
Purified water
-
Preservative (e.g., phenoxyethanol)
Equipment:
-
Two heating magnetic stirrers
-
Beakers
-
Homogenizer or high-shear mixer
-
Water bath
-
Calibrated weighing balance
-
pH meter
Procedure:
-
Preparation of the Oil Phase:
-
In a beaker, weigh the required amounts of cetostearyl alcohol, white soft paraffin, and liquid paraffin.
-
Heat the mixture to 70-75°C on a heating magnetic stirrer until all components have melted and the mixture is uniform.
-
Add the weighed amount of this compound to the molten oil phase and stir until completely dissolved. If the API is oil-soluble, it should be dissolved in this phase.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the purified water, polysorbate 60, and propylene glycol.
-
Heat the aqueous phase to 70-75°C on a heating magnetic stirrer.
-
If the API is water-soluble, it should be dissolved in this phase. Add the preservative to the aqueous phase.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer or high-shear mixer at a moderate speed.
-
Continue homogenization for 10-15 minutes to form a uniform emulsion.
-
-
Cooling and Cream Formation:
-
Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools down to room temperature. This allows the cream to thicken and achieve its final consistency.
-
-
Final Adjustments and Characterization:
-
Once the cream has cooled, check the pH and adjust if necessary using a suitable pH adjuster (e.g., triethanolamine or citric acid solution).
-
Visually inspect the cream for homogeneity, color, and phase separation.
-
Perform further characterization such as viscosity measurement, droplet size analysis, and drug content uniformity.
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for evaluating the effect of a this compound-containing topical formulation on the permeation of an API across a skin membrane.
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Topical formulation from Protocol 1
-
Phosphate-buffered saline (PBS, pH 7.4) as receptor fluid
-
Syringes and needles for sampling
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Water bath with a circulating system to maintain 32°C at the skin surface
-
Magnetic stirrers for the receptor chambers
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat and underlying tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring there are no air bubbles trapped beneath the skin. The circulating water bath should be set to maintain a skin surface temperature of 32 ± 1°C.
-
Place a small magnetic stir bar in the receptor compartment and begin stirring.
-
-
Formulation Application and Sampling:
-
Allow the skin to equilibrate for at least 30 minutes.
-
Apply a finite dose (e.g., 10 mg/cm²) of the topical formulation evenly onto the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment through the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.
-
The permeability coefficient (Kp) can be calculated by dividing the flux by the initial drug concentration in the formulation.
-
Mandatory Visualizations
Caption: Workflow for the preparation of a topical cream containing this compound.
Caption: Mechanism of skin permeation enhancement by this compound.
Conclusion
This compound is a valuable excipient in the formulation of drug delivery vehicles, particularly for topical applications. Its ability to modulate skin permeation, coupled with its moisturizing and antimicrobial properties, makes it a multifunctional ingredient that can contribute to the overall efficacy and elegance of a formulation. The provided protocols offer a starting point for researchers to explore the potential of this compound in their own drug delivery systems. Further research is warranted to fully elucidate its role and potential in other advanced drug delivery systems such as solid lipid nanoparticles and liposomes for a broader range of administration routes.
References
- 1. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11786456B2 - Transdermal delivery formulations - Google Patents [patents.google.com]
Application Note: 1,2-Hexadecanediol as a Novel Solvent for Poorly Soluble Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
The poor aqueous solubility of a significant percentage of active pharmaceutical ingredients (APIs) presents a major challenge in drug development, impacting bioavailability and therapeutic efficacy. This application note explores the potential of 1,2-hexadecanediol, a long-chain diol, as a solvent or co-solvent to enhance the solubility of hydrophobic APIs. While primarily recognized for its use in topical formulations as a penetration enhancer and preservative, its amphiphilic nature suggests its utility in solubilizing drugs with low water solubility. This document provides a theoretical framework for its application, detailed protocols for solubility determination, and a workflow for formulation development.
Introduction
A substantial portion of new chemical entities emerging from drug discovery pipelines are classified as poorly water-soluble (BCS Class II and IV), leading to significant hurdles in developing effective oral and topical dosage forms. Various strategies are employed to address this challenge, including salt formation, particle size reduction, and the use of co-solvents and surfactants.
This compound (C16H34O2), a 1,2-alkanediol with a 16-carbon chain, is a waxy solid at room temperature. Its molecular structure, featuring a long hydrophobic alkyl chain and two adjacent hydrophilic hydroxyl groups, imparts an amphiphilic character. This dual nature allows it to interact with both non-polar and polar molecules, making it a promising candidate for solubilizing poorly soluble APIs. While extensively used in the cosmetics industry for its moisturizing and antimicrobial properties, its potential as a primary solvent or co-solvent in pharmaceutical formulations is an area of growing interest.
The use of alkanediols as "hydrotropes" can enhance the solubility of hydrophobic compounds in aqueous solutions. The mechanism involves favorable interactions between the hydrotrope and the API, which can overcome the unfavorable interactions between the API and water. The length of the alkyl chain in 1,2-alkanediols plays a crucial role in their interaction with APIs and their overall solubilization capacity.
Potential Advantages of this compound in Pharmaceutical Formulations
-
Solubility Enhancement: The long C16 alkyl chain can create a lipophilic microenvironment conducive to solubilizing hydrophobic APIs.
-
Formulation Versatility: It can be used in a variety of formulation types, including semi-solid and lipid-based formulations for oral, topical, and transdermal delivery.
-
Excipient Compatibility: It is compatible with a wide range of other pharmaceutical excipients.
-
Safety Profile: this compound is generally considered safe for topical use and has a low toxicity profile. However, for internal use, further toxicological studies are required.[1]
Experimental Protocols
This section provides a detailed methodology for determining the equilibrium solubility of a poorly soluble API in this compound.
Materials and Equipment
-
Poorly soluble API of interest
-
This compound (pharmaceutical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
-
Centrifuge
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Appropriate solvent for HPLC mobile phase and sample dilution
Protocol for Equilibrium Solubility Determination
This protocol is based on the widely accepted shake-flask method.
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the API into several glass vials.
-
To each vial, add a known volume or weight of molten this compound (melting point is approximately 68-72°C). It is crucial to maintain the temperature above the melting point to ensure this compound is in a liquid state.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C, 37°C). The temperature must be kept constant.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved API to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.
-
Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent (e.g., a component of the HPLC mobile phase) to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.
-
Prepare a calibration curve using standard solutions of the API of known concentrations.
-
Calculate the solubility of the API in this compound (e.g., in mg/mL or mg/g) based on the concentration determined from the HPLC analysis and the dilution factor.
-
-
Data Analysis:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Report the mean solubility and standard deviation.
-
Data Presentation: Illustrative Example
Hypothetical Case Study: Solubility of Three Poorly Soluble APIs in this compound at 37°C.
| Active Pharmaceutical Ingredient (API) | BCS Class | Aqueous Solubility (µg/mL) | Solubility in this compound (mg/mL) | Fold Increase in Solubility |
| Drug A (e.g., a Corticosteroid) | II | 5.2 | 25.8 | ~4960 |
| Drug B (e.g., an Antifungal) | II | 1.8 | 15.3 | ~8500 |
| Drug C (e.g., a NSAID) | II | 10.5 | 42.1 | ~4010 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Workflows
Experimental Workflow for Solubility Determination
Caption: Workflow for determining API solubility in this compound.
Logical Workflow for Formulation Development
Caption: Decision-making workflow for API formulation.
Conclusion
This compound presents a promising, yet underexplored, avenue for addressing the solubility challenges of poorly soluble APIs. Its amphiphilic nature and safety profile in topical applications make it a particularly attractive excipient for dermatological and transdermal formulations. The protocols and workflows provided in this application note offer a systematic approach for researchers to evaluate the potential of this compound as a solubilizing agent for their specific API. Further research is warranted to generate comprehensive solubility data and to explore its application in various pharmaceutical dosage forms.
References
Application Notes and Protocols: The Role of 1,2-Hexadecanediol in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtaining well-ordered crystals is a critical bottleneck in determining the three-dimensional structure of proteins via X-ray crystallography. The process of protein crystallization is influenced by a multitude of factors, including pH, temperature, precipitant concentration, and the presence of additives. Additives, in particular, can play a crucial role in promoting nucleation, improving crystal quality, and stabilizing protein molecules within the crystal lattice. This document focuses on the potential role of 1,2-Hexadecanediol, a long-chain aliphatic diol, as an additive in protein crystallization screening and optimization.
This compound (C₁₆H₃₄O₂) is an amphiphilic molecule, possessing a long hydrophobic sixteen-carbon chain and a hydrophilic diol head group. This dual nature allows it to interact with both hydrophobic patches on a protein's surface and the aqueous solvent, potentially mediating protein-protein contacts that are favorable for crystallization. While specific literature detailing the extensive use of this compound in protein crystallization is not abundant, its properties are analogous to other long-chain alcohols and amphiphiles that have been successfully employed, particularly in the crystallization of challenging targets like membrane proteins and proteins with significant hydrophobic surfaces.
The amphiphilic character of 1,2-alkanediols enables them to interact with and potentially be incorporated into lamellar structures.[1] This interaction can lead to a rearrangement of molecules and affect the hydration state of the system, which are critical factors in the formation of a crystal lattice.[1]
Theoretical Role of this compound in Protein Crystallization
The proposed mechanisms by which this compound may facilitate protein crystallization include:
-
Masking Hydrophobic Patches: The long aliphatic tail of this compound can bind to hydrophobic regions on the protein surface, reducing non-specific aggregation and increasing the homogeneity of the protein sample.[2] This is crucial as an ideal sample for crystallization should be monodisperse and not prone to aggregation.
-
Mediating Crystal Contacts: The amphiphilic nature of this compound allows it to act as a molecular bridge between protein molecules. The hydrophobic tail can interact with a hydrophobic pocket on one protein molecule, while the hydrophilic diol head group can form hydrogen bonds with polar residues on an adjacent protein molecule, thus stabilizing the crystal lattice.
-
Modifying Solvent Properties: The presence of long-chain alcohols can alter the dielectric constant of the solvent, which can influence the strength of electrostatic interactions between protein molecules and promote crystallization.
-
Micro-detergent Activity: For membrane proteins or proteins with significant hydrophobic domains, this compound can act as a mild, non-ionic detergent, helping to maintain the protein's native conformation in solution and facilitating the formation of well-ordered crystals. Non-ionic detergents are known to be essential for the extraction, solubilization, and stabilization of membrane proteins.[3]
Data Presentation: Additive Screening Parameters
When screening for the optimal concentration of this compound, it is crucial to systematically vary its concentration against the primary precipitant and pH. The following tables provide a template for designing such screening experiments.
Table 1: Initial Screening of this compound Concentration
| Additive Concentration (v/v) | Precipitant Concentration (e.g., PEG 3350, % w/v) | pH (e.g., Tris-HCl) | Observations (Crystal morphology, size, etc.) |
| 0.1% | 10 | 7.5 | |
| 0.5% | 10 | 7.5 | |
| 1.0% | 10 | 7.5 | |
| 2.0% | 10 | 7.5 | |
| 0.1% | 15 | 7.5 | |
| 0.5% | 15 | 7.5 | |
| 1.0% | 15 | 7.5 | |
| 2.0% | 15 | 7.5 | |
| 0.1% | 20 | 7.5 | |
| 0.5% | 20 | 7.5 | |
| 1.0% | 20 | 7.5 | |
| 2.0% | 20 | 7.5 |
Table 2: Optimization of a Promising Condition
| This compound (%) | Precipitant (%) | pH | Crystal Size (µm) | Diffraction Resolution (Å) |
| 0.8 | 14 | 7.2 | ||
| 1.0 | 14 | 7.2 | ||
| 1.2 | 14 | 7.2 | ||
| 0.8 | 15 | 7.5 | ||
| 1.0 | 15 | 7.5 | ||
| 1.2 | 15 | 7.5 | ||
| 0.8 | 16 | 7.8 | ||
| 1.0 | 16 | 7.8 | ||
| 1.2 | 16 | 7.8 |
Experimental Protocols
The following protocols describe how to incorporate this compound into a standard protein crystallization screening workflow using the hanging drop vapor diffusion method.
Protocol 1: Initial Additive Screening
This protocol is designed to quickly assess the effect of this compound at various concentrations in a known crystallization condition or as part of a broader sparse matrix screen.
Materials:
-
Purified protein solution (e.g., 5-20 mg/mL)
-
Crystallization buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Precipitant stock solution (e.g., 50% w/v PEG 3350)
-
This compound stock solution (e.g., 10% v/v in ethanol or isopropanol)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
Procedure:
-
Prepare Reservoir Solutions: In each well of a 24-well plate, prepare 500 µL of the reservoir solution by mixing the crystallization buffer, precipitant, and this compound stock solution to achieve the final concentrations outlined in Table 1. Ensure thorough mixing.
-
Prepare the Drop: On a siliconized cover slip, pipette 1 µL of the protein solution.
-
Add Reservoir Solution to the Drop: Add 1 µL of the corresponding reservoir solution to the protein drop.
-
Seal the Well: Invert the cover slip and place it over the well, ensuring an airtight seal with grease.
-
Incubate: Store the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
Document Observations: Record the appearance of the drops, noting any precipitation, phase separation, or crystal formation.
Protocol 2: Optimization of a Crystallization "Hit"
This protocol is for refining a condition where this compound showed a positive effect.
Materials:
-
Same as Protocol 1.
Procedure:
-
Design a Grid Screen: Based on the initial hit, design a more detailed grid screen varying the concentration of this compound, precipitant, and pH around the initial successful condition, as exemplified in Table 2.
-
Prepare Reservoir Solutions: Prepare the reservoir solutions for each condition in the grid screen in a 24- or 96-well plate.
-
Set Up Drops: Using the hanging drop or sitting drop vapor diffusion method, set up crystallization trials for each condition in the grid.
-
Incubate and Monitor: Incubate the plates at a constant temperature and monitor for the growth of larger, single crystals.
-
Harvest and Test Crystals: If suitable crystals are obtained, harvest them and perform X-ray diffraction analysis to determine their quality.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in protein crystallization with this compound.
References
- 1. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for 1,2-Hexadecanediol in the Preparation of Stable Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Hexadecanediol, a long-chain 1,2-alkanediol, is a multifunctional ingredient increasingly utilized in cosmetic and pharmaceutical formulations. While traditionally recognized for its potent antimicrobial and moisturizing properties, its amphiphilic nature also allows it to influence the stability and sensory characteristics of oil-in-water (O/W) emulsions.[1][2][3] This document provides detailed application notes and protocols for leveraging this compound to enhance the stability of O/W emulsions, focusing on its role as a co-emulsifier and stabilizer.
Mechanism of Action
Due to its molecular structure, featuring a long hydrophobic alkyl chain and two hydrophilic hydroxyl groups in close proximity, this compound exhibits surface-active properties.[1][4] In an O/W emulsion, it orients itself at the oil-water interface, contributing to the stability of the emulsion through several proposed mechanisms:
-
Interfacial Film Strengthening: By positioning itself alongside primary emulsifiers at the oil-water interface, this compound can increase the packing density and rigidity of the interfacial film. This creates a more robust mechanical barrier against droplet coalescence.
-
Viscosity Modification: Long-chain 1,2-alkanediols can impact the viscosity of an emulsion. This can be beneficial in preventing creaming or sedimentation, thereby enhancing long-term stability. However, it is crucial to note that higher concentrations of long-chain diols can sometimes lead to a reduction in viscosity, an effect that can be mitigated by optimizing the formulation and manufacturing process.
-
Co-emulsification: Its amphiphilic character allows it to act as a co-emulsifier, reducing the overall amount of primary emulsifier needed and potentially leading to milder formulations.
-
Antimicrobial Preservation: By inhibiting microbial growth, this compound prevents the biodegradation of emulsion components, which can be a cause of instability. For optimal antimicrobial efficacy in O/W emulsions, it is recommended to add it to the water phase or during the post-emulsification stage to ensure its availability in the continuous phase.
Data Presentation
Table 1: Effect of 1,2-Alkanediol Chain Length on Emulsion Viscosity
| 1,2-Alkanediol Chain Length | Effect on O/W Emulsion Viscosity | Rationale | Reference |
| Short (e.g., 1,2-Hexanediol) | Moderate reduction | Lower surface activity compared to longer chains. | |
| Long (e.g., 1,2-Octanediol) | Significant reduction | Higher surface activity. | |
| Inferred for this compound | Potentially significant reduction | Very high surface activity due to long alkyl chain. |
Table 2: Influence of Addition Stage of 1,2-Alkanediols on O/W Emulsion Properties
| Property | Addition to Water Phase (Pre-emulsification) | Addition Post-emulsification | Rationale | Reference |
| Viscosity | Greater reduction in viscosity. | Minimized reduction in viscosity. | Less disruption to the established emulsion structure. | |
| Antimicrobial Efficacy | Lower efficacy. | Higher efficacy. | Greater availability in the external water phase. |
Experimental Protocols
The following protocols provide a general framework for the preparation of stable O/W emulsions incorporating this compound. Researchers should optimize the specific parameters based on the nature of the oil phase, the primary emulsifier, and the desired final product characteristics.
Protocol 1: Standard Homogenization Method
This protocol is suitable for creating fine and stable O/W emulsions using high-shear homogenization.
Materials and Equipment:
-
Oil Phase (e.g., mineral oil, squalane, or a specific drug carrier)
-
Water Phase (deionized water)
-
Primary Emulsifier (e.g., Polysorbate 80, Lecithin)
-
This compound
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Beakers and heating plate with magnetic stirrer
-
Analytical balance
Procedure:
-
Preparation of Phases:
-
Oil Phase: In a beaker, combine the oil phase components and the primary emulsifier. Heat to 70-75°C while stirring until all components are dissolved and uniform.
-
Water Phase: In a separate beaker, heat the deionized water to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while homogenizing at a moderate speed.
-
Increase the homogenization speed and continue for 5-10 minutes to form a fine emulsion.
-
-
Incorporation of this compound (Post-emulsification Addition):
-
Cool the emulsion to below 40°C while stirring gently.
-
In a separate small beaker, gently melt the this compound (melting point approx. 68-72°C) or dissolve it in a suitable co-solvent if necessary, and then slowly add it to the emulsion with continuous stirring until fully incorporated and the emulsion is uniform. This method is recommended to minimize viscosity reduction.
-
-
Finalization:
-
Continue stirring until the emulsion has cooled to room temperature.
-
Adjust the final volume with deionized water if necessary.
-
Protocol 2: Phase Inversion Temperature (PIT) Method
This method can produce emulsions with very small droplet sizes and excellent long-term stability.
Materials and Equipment:
-
Oil Phase
-
Water Phase
-
Non-ionic, temperature-sensitive primary emulsifier (e.g., polyoxyethylene alkyl ethers)
-
This compound
-
Water bath or heating mantle with precise temperature control
-
Magnetic stirrer
-
Thermometer
Procedure:
-
Preparation of the Mixture:
-
Combine the oil phase, water phase, primary emulsifier, and this compound in a single beaker.
-
-
Heating and Phase Inversion:
-
Heat the mixture while stirring gently.
-
Observe the mixture's conductivity or appearance. As the temperature increases towards the phase inversion temperature (PIT), the conductivity will decrease sharply as the emulsion inverts from O/W to W/O.
-
Heat the mixture to approximately 3-5°C above the PIT.
-
-
Cooling and Emulsification:
-
Rapidly cool the mixture while continuing to stir.
-
As the mixture cools below the PIT, it will invert back to a stable O/W emulsion with a very fine droplet size.
-
-
Finalization:
-
Continue stirring until the emulsion reaches room temperature.
-
Characterization of Emulsion Stability
To assess the stability of the prepared emulsions, the following characterization techniques are recommended:
-
Macroscopic Observation: Visual inspection for creaming, sedimentation, and phase separation over time at different storage conditions (e.g., room temperature, 4°C, 40°C).
-
Microscopic Analysis: Optical microscopy to observe the droplet morphology and size distribution.
-
Particle Size Analysis: Dynamic Light Scattering (DLS) or Laser Diffraction to quantitatively measure the mean droplet size and polydispersity index (PDI) over time.
-
Zeta Potential Measurement: To evaluate the electrostatic stability of the droplets. A high absolute zeta potential (typically > ±30 mV) indicates good stability.
-
Rheological Measurements: Viscometry to assess the flow behavior and consistency of the emulsion, which are critical for stability and sensory properties.
Visualizations
Caption: Workflow for preparing O/W emulsions with post-emulsification addition of this compound.
References
Formulation of Topical Creams and Gels with 1,2-Hexadecanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Hexadecanediol, a long-chain aliphatic diol, is a multifunctional ingredient increasingly utilized in the formulation of topical creams and gels. Its utility stems from its properties as an emollient, humectant, solvent, preservative booster, and skin penetration enhancer.[1] This document provides detailed application notes and protocols for the formulation of topical creams and gels incorporating this compound, aimed at researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6920-24-7 | [3] |
| Molecular Formula | C16H34O2 | |
| Molecular Weight | 258.44 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 68-72 °C | |
| Solubility | Slightly soluble in water; Soluble in organic solvents. |
Key Functions in Topical Formulations
Emollient and Humectant
This compound acts as an emollient, softening and smoothing the skin by forming a protective layer that reduces water loss. As a humectant, it attracts and retains moisture in the skin, contributing to hydration.
Preservative Booster
This compound exhibits broad-spectrum antimicrobial activity, particularly against bacteria. It is often used to boost the efficacy of traditional preservatives, allowing for lower concentrations of those preservatives and potentially reducing the risk of skin irritation. Its antimicrobial action is attributed to its ability to disrupt the cytoplasmic membrane of microorganisms.
Skin Penetration Enhancer
The amphiphilic structure of this compound allows it to interact with the stratum corneum, the outermost layer of the skin. It is believed to disorder the lipid structure of the stratum corneum, thereby reducing its barrier function and enhancing the penetration of active pharmaceutical ingredients (APIs).
Experimental Protocols
Protocol 1: Formulation of an Oil-in-Water (O/W) Cream with this compound
This protocol describes the preparation of a basic O/W cream. The concentration of this compound can be varied to optimize its effects.
Materials:
-
Oil Phase:
-
Cetearyl Alcohol (4.0%)
-
Glyceryl Stearate (3.0%)
-
Stearic Acid (2.0%)
-
Caprylic/Capric Triglyceride (5.0%)
-
This compound (1.0 - 5.0%)
-
-
Water Phase:
-
Deionized Water (q.s. to 100%)
-
Glycerin (3.0%)
-
-
Preservative System:
-
Phenoxyethanol (0.5%)
-
-
Active Ingredient (Optional):
-
Niacinamide (2.0 - 5.0%)
-
Procedure:
-
Preparation of Phases: In separate beakers, weigh the components of the oil phase and the water phase.
-
Heating: Heat both phases to 70-75°C in a water bath until all components are melted and uniform.
-
Emulsification: Slowly add the water phase to the oil phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5-10 minutes.
-
Cooling: Continue gentle stirring while the emulsion cools.
-
Addition of Heat-Sensitive Ingredients: When the temperature is below 40°C, add the preservative system and any heat-sensitive active ingredients (e.g., Niacinamide).
-
Final Mixing: Mix until the cream is uniform and smooth.
-
pH Adjustment: Adjust the pH to the desired range (typically 5.5-6.5 for skin compatibility) using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).
Protocol 2: Formulation of a Hydrogel with this compound
This protocol outlines the preparation of a simple hydrogel using a carbomer as the gelling agent.
Materials:
-
Carbomer 940 (0.5 - 1.5%)
-
Deionized Water (q.s. to 100%)
-
Triethanolamine (to neutralize)
-
This compound (1.0 - 5.0%)
-
Propylene Glycol (5.0%)
-
Active Ingredient (Optional):
-
Hyaluronic Acid (0.5 - 2.0%)
-
-
Preservative System:
-
Phenoxyethanol (0.5%)
-
Procedure:
-
Dispersion of Carbomer: Slowly disperse the Carbomer 940 in deionized water with constant stirring until fully hydrated and free of lumps.
-
Addition of Other Components: Add propylene glycol and this compound to the carbomer dispersion and mix until uniform. If including, dissolve the hyaluronic acid in a separate portion of water and add it to the main mixture.
-
Neutralization: Slowly add triethanolamine dropwise while stirring until a clear, viscous gel is formed. The pH should be in the range of 6.0-7.0.
-
Addition of Preservative: Add the preservative system and mix thoroughly.
-
Final Mixing: Continue mixing until the gel is homogeneous.
Quantitative Data
Effect of Glycol Concentration on Cream Viscosity
The following table presents representative data on the effect of a glycol (propylene glycol, as an analogue for this compound) on the viscosity of a vanishing cream. Generally, increasing the concentration of glycols can lead to a decrease in the viscosity of a cream formulation.
| Propylene Glycol Concentration (%) | Viscosity (cPs) |
| 0 | 4500 |
| 5 | 4300 |
| 7.5 | 3800 |
| 10 | 3200 |
| Data adapted from a study on propylene glycol in a vanishing cream base. |
Skin Permeation Enhancement of an Active Ingredient
The inclusion of penetration enhancers like this compound can significantly increase the flux of active ingredients through the skin. The following table shows representative data for the effect of a glycol (propylene glycol) on the permeation of Diclofenac Sodium.
| Propylene Glycol Concentration (%) | Flux (µg/cm²/h) | Permeability Coefficient (cm/h) x 10⁻³ |
| 0 | 15.2 | 1.52 |
| 5 | 16.5 | 1.65 |
| 7.5 | 25.8 | 2.58 |
| 10 | 20.1 | 2.01 |
| Data adapted from a study on propylene glycol and Diclofenac Sodium. |
Antimicrobial Efficacy of 1,2-Hexanediol
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of 1,2-Hexanediol against various microorganisms, demonstrating its broad-spectrum antimicrobial activity.
| Microorganism | MIC (% v/v) |
| Staphylococcus aureus | 0.5 - 1.0 |
| Escherichia coli | 1.0 - 2.0 |
| Pseudomonas aeruginosa | 1.0 - 2.0 |
| Candida albicans | 0.5 - 1.0 |
| Aspergillus brasiliensis | > 2.0 |
| Data adapted from studies on the antimicrobial activity of 1,2-Hexanediol. |
Signaling Pathways
When formulating with active pharmaceutical ingredients (APIs) that have anti-inflammatory properties, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), this compound can enhance their delivery to the target site. A common pathway targeted by NSAIDs is the Cyclooxygenase (COX) pathway.
Inflammatory responses in the skin are also mediated by complex signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Topical anti-inflammatory agents can modulate these pathways to reduce the production of pro-inflammatory cytokines.
Conclusion
This compound is a versatile and valuable ingredient in the formulation of topical creams and gels. Its multifunctional properties allow for the creation of elegant, stable, and effective products with enhanced moisturization, preservation, and delivery of active ingredients. The provided protocols and data serve as a foundation for researchers and formulators to develop and optimize topical formulations containing this compound for various dermatological and cosmetic applications. Further experimentation is encouraged to determine the optimal concentration of this compound for specific formulations and desired outcomes.
References
Application Notes and Protocols: 1,2-Hexadecanediol as a Stabilizer in Colloidal Suspensions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Hexadecanediol, a long-chain 1,2-diol, has emerged as a critical component in the synthesis of high-quality, monodisperse colloidal nanoparticles. Its role extends beyond that of a simple solvent or reducing agent; it actively participates in the reaction mechanism, influencing nucleation and growth kinetics to afford precise control over nanoparticle size and morphology. This document provides detailed application notes and experimental protocols for the utilization of this compound as a stabilizer in the preparation of colloidal suspensions, particularly focusing on the synthesis of metal oxide nanoparticles via thermal decomposition.
Mechanism of Stabilization
This compound plays a multifaceted role in the stabilization of colloidal suspensions during synthesis. In high-temperature thermal decomposition reactions, it acts as a high-boiling point solvent and a reducing agent. More importantly, it functions as a shape and size-directing agent, often in conjunction with other surfactants like oleic acid and oleylamine.
The proposed mechanism involves the following key steps:
-
Precursor Decomposition: this compound facilitates the thermal decomposition of metal-organic precursors (e.g., metal acetylacetonates) at lower temperatures.[1]
-
Intermediate Complex Formation: It participates in the formation of intermediate metal-oleate complexes, which are crucial for controlled nucleation.[1]
-
Controlled Nucleation and Growth: By modulating the reactivity of the precursors and stabilizing the newly formed nuclei, this compound prevents uncontrolled aggregation and promotes the growth of monodisperse nanoparticles. The long alkyl chain of the diol provides steric hindrance, contributing to the colloidal stability of the resulting nanoparticles in non-polar solvents.
Data Presentation
The concentration of this compound in the reaction mixture is a critical parameter for controlling the final size of the nanoparticles. The following table summarizes the effect of varying the amount of this compound on the diameter of iron oxide nanoparticles synthesized by a thermal decomposition method.
| Sample ID | Amount of this compound (mmol) | Average Nanoparticle Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| SOH16 | 0 | 15.8 ± 1.7 | ~0.25 | Not Reported |
| SOH10 | 2.5 | 10.0 ± 1.0 | ~0.15 | Not Reported |
| SOH6 | 12 | 6.2 ± 0.6 | ~0.10 | Not Reported |
Data extracted from Guardia, P., et al. (2012). Selective control over the morphology and the oxidation state of iron oxide nanoparticles. Chemistry of Materials, 24(21), 4208-4217.
Mandatory Visualizations
Figure 1: Experimental workflow for the synthesis of metal oxide nanoparticles.
Figure 2: Proposed mechanism of this compound in nanoparticle stabilization.
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Magnetite (Fe₃O₄) Nanoparticles (Tunable Size)
This protocol is adapted from the work of Sun et al. (2004) and Guardia et al. (2012) for the synthesis of iron oxide nanoparticles with sizes controlled by the concentration of this compound.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid
-
Oleylamine
-
Benzyl ether (or other high-boiling point solvent like 1-octadecene)
-
Ethanol (absolute)
-
Hexane
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermocouple
-
Schlenk line for inert atmosphere (Nitrogen or Argon)
-
Centrifuge
Procedure:
-
Reaction Setup: In a 100 mL three-neck flask, combine iron(III) acetylacetonate (2 mmol, 0.706 g), oleic acid (6 mmol, 1.9 mL), oleylamine (6 mmol, 2.0 mL), and the desired amount of this compound (refer to the data table for size control). Add 20 mL of benzyl ether as the solvent.
-
Degassing: Stir the mixture magnetically and heat to 120°C under a gentle flow of nitrogen for 30 minutes to remove water and oxygen.
-
Nucleation Step: Increase the temperature to 200°C and maintain it for 2 hours under a nitrogen blanket.
-
Growth Step: Raise the temperature to reflux (approximately 300°C for benzyl ether) and hold for 1 hour. The solution will turn from reddish-brown to black, indicating the formation of magnetite nanoparticles.
-
Cooling and Precipitation: After 1 hour of reflux, remove the heating mantle and allow the mixture to cool to room temperature. Add 40 mL of ethanol to the cooled mixture to precipitate the nanoparticles.
-
Purification:
-
Separate the black precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant.
-
Redisperse the precipitate in 10 mL of hexane containing small amounts of oleic acid and oleylamine (e.g., 0.05 mL each) to prevent aggregation.
-
Repeat the precipitation with ethanol and redispersion in hexane at least two more times to remove excess reactants.
-
-
Final Product: After the final wash, disperse the nanoparticles in a suitable non-polar solvent like hexane or toluene for storage and characterization.
Protocol 2: Characterization of Colloidal Suspension
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in hexane to an appropriate concentration (to avoid multiple scattering effects).
-
Transfer the diluted sample to a clean cuvette.
-
Measure the particle size distribution and PDI using a DLS instrument.
-
Perform at least three measurements and report the average size and PDI.
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Note: Zeta potential is typically measured in aqueous or polar media to assess electrostatic stability. For nanoparticles synthesized in non-polar solvents and stabilized by steric hindrance, direct zeta potential measurement is less common. To measure a meaningful zeta potential, the nanoparticles would first need to be phase-transferred to a polar solvent.
-
General Procedure for Phase-Transferred Nanoparticles:
-
Follow a standard protocol for ligand exchange to replace the hydrophobic capping agents with hydrophilic ones (e.g., using a bipolar surfactant).
-
Disperse the phase-transferred nanoparticles in deionized water or a buffer of known pH and ionic strength.
-
Measure the electrophoretic mobility using an ELS instrument. The instrument's software will calculate the zeta potential based on the Smoluchowski or Huckel approximation.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Polydisperse nanoparticles (High PDI) | Incomplete removal of water/oxygen. | Ensure proper degassing of the reaction mixture before heating. |
| Temperature fluctuations during reaction. | Use a PID controller for precise temperature control. | |
| Impure reactants. | Use high-purity precursors, surfactants, and solvents. | |
| Low yield of nanoparticles | Insufficient reaction time or temperature. | Ensure the reaction reaches the specified temperature and is held for the required duration. |
| Inefficient precipitation. | Use a larger volume of the precipitating solvent (e.g., ethanol). | |
| Nanoparticle aggregation after synthesis | Incomplete removal of byproducts. | Perform additional washing and centrifugation steps. |
| Insufficient capping agent in the storage solvent. | Add a small amount of oleic acid and oleylamine to the hexane used for storage. |
Conclusion
This compound is a versatile and effective reagent for the synthesis of high-quality colloidal nanoparticles. By carefully controlling its concentration and other reaction parameters, researchers can tune the size and properties of the resulting nanomaterials. The protocols and data presented in these application notes provide a solid foundation for the successful use of this compound as a stabilizer in the fabrication of advanced colloidal suspensions for a wide range of applications in research and drug development.
References
Application Notes and Protocols: 1,2-Hexadecanediol in the Fabrication of Polymer-Based Nanocomposites
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fabrication of polymer-based nanocomposites has garnered significant attention across various scientific disciplines, particularly in the realm of drug delivery and biomedical applications. These advanced materials, which consist of nanoparticles dispersed within a polymer matrix, offer a unique combination of properties derived from their constituent components. The incorporation of nanoparticles can enhance the mechanical, thermal, and therapeutic properties of the polymer. A key component in the synthesis of high-quality, monodisperse nanoparticles is 1,2-Hexadecanediol. This long-chain diol serves a dual role as both a high-boiling point solvent and a reducing agent, facilitating the controlled formation of a variety of nanoparticles, including those of silver, gold, and magnetic iron oxides.[1]
These nanoparticles can be subsequently encapsulated within biocompatible and biodegradable polymers, such as Poly(lactic-co-glycolic acid) (PLGA), to create sophisticated drug delivery systems.[2][3] The resulting nanocomposites can be engineered for targeted drug release, improved drug stability, and enhanced therapeutic efficacy. This document provides detailed application notes and experimental protocols for the synthesis of nanoparticles using this compound and their subsequent incorporation into PLGA-based nanocomposites.
Key Applications of this compound in Nanocomposite Fabrication
This compound plays a crucial role in the thermal decomposition synthesis of nanoparticles. Its high boiling point allows for the necessary reaction temperatures to be reached for the decomposition of metal-organic precursors. Furthermore, it acts as a reducing agent, which is essential for the formation of metallic and metal oxide nanoparticles from their salt precursors.[1][4] The presence of this compound also contributes to the size and shape control of the resulting nanoparticles, leading to monodisperse populations with desirable characteristics for biomedical applications.
The nanoparticles synthesized using this method are often capped with surfactants like oleic acid and oleylamine, rendering them hydrophobic. This property is advantageous for their encapsulation within hydrophobic polymers like PLGA using techniques such as emulsion-evaporation or nanoprecipitation.
Experimental Protocols
Here, we provide detailed protocols for a two-stage process: first, the synthesis of magnetic iron oxide nanoparticles (IONPs) using this compound, and second, the fabrication of IONP-loaded PLGA nanocomposites via the emulsion-evaporation method.
Protocol 1: Synthesis of Oleic Acid-Coated Magnetic Iron Oxide Nanoparticles (IONPs)
This protocol is based on the thermal decomposition of iron(III) acetylacetonate.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid
-
Oleylamine
-
Benzyl ether (or other high-boiling point solvent)
-
Ethanol
-
Toluene
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert atmosphere (Nitrogen or Argon)
-
Centrifuge
Procedure:
-
In a 100 mL three-neck flask, combine Fe(acac)₃ (2 mmol), this compound (10 mmol), oleic acid (6 mmol), and oleylamine (6 mmol) with 20 mL of benzyl ether.
-
Stir the mixture magnetically and heat to 110 °C under a gentle flow of nitrogen. Maintain this temperature for 1 hour to remove water and oxygen.
-
Heat the mixture to 200 °C and maintain for 2 hours.
-
Further heat the solution to reflux (approximately 300 °C) and maintain for 1 hour. The solution will turn from red to black, indicating the formation of IONPs.
-
Cool the reaction mixture to room temperature.
-
Add 40 mL of ethanol to the cooled solution to precipitate the IONPs.
-
Separate the nanoparticles from the solution using a strong magnet and discard the supernatant.
-
Wash the nanoparticles by re-dispersing them in 20 mL of toluene and precipitating again with 40 mL of ethanol. Repeat this washing step three times.
-
After the final wash, re-disperse the IONPs in a suitable organic solvent like chloroform or toluene for storage and subsequent use in nanocomposite fabrication.
Protocol 2: Fabrication of IONP-Loaded PLGA Nanocomposites via Emulsion-Evaporation
This protocol describes the encapsulation of the hydrophobic IONPs within a PLGA matrix.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Oleic acid-coated IONPs (from Protocol 1)
-
Dichloromethane (DCM) or Chloroform
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in deionized water)
-
Deionized water
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator or fume hood for solvent evaporation
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the synthesized IONPs in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 5% (w/v) solution of PVA in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution. Emulsify the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes or a probe sonicator on ice. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water (e.g., 100 mL) and stir magnetically at room temperature for at least 4 hours to allow the dichloromethane to evaporate. This will lead to the hardening of the PLGA nanocomposites.
-
Washing and Collection: Collect the nanocomposites by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the collected nanocomposites by re-suspending them in deionized water and centrifuging again. Repeat this washing step three times to remove residual PVA.
-
Lyophilization: For long-term storage, the washed nanocomposites can be freeze-dried.
Data Presentation
The following tables summarize representative quantitative data for PLGA-based nanocomposites. Note that these values can vary significantly depending on the specific formulation parameters.
Table 1: Influence of Formulation Parameters on PLGA Nanoparticle Size
| Parameter | Variation | Resulting Particle Size (nm) | Polydispersity Index (PDI) |
| PLGA Concentration | 5 mg/mL | 150 ± 5 | 0.12 |
| 10 mg/mL | 180 ± 8 | 0.15 | |
| 20 mg/mL | 250 ± 12 | 0.21 | |
| PVA Concentration | 1% (w/v) | 187 ± 8.5 | 0.18 |
| 3% (w/v) | 177 ± 1.6 | 0.14 | |
| 5% (w/v) | 159 ± 2.0 | 0.11 | |
| Homogenization Speed | 5,000 rpm | 350 ± 20 | 0.25 |
| 10,000 rpm | 180 ± 8 | 0.15 | |
| 15,000 rpm | 120 ± 6 | 0.13 |
Table 2: Representative Drug Loading and Encapsulation Efficiency in PLGA Nanoparticles
| Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| Paclitaxel | 6.3 - 8.9 | ~75 |
| Doxorubicin | ~5 | ~60 |
| Curcumin | ~7 | ~80 |
| Indomethacin | ~9 | ~85 |
Characterization of Nanocomposites
To ensure the successful fabrication and to understand the properties of the polymer-based nanocomposites, a suite of characterization techniques should be employed.
Table 3: Recommended Characterization Techniques
| Technique | Purpose |
| Dynamic Light Scattering (DLS) | To determine the average particle size, size distribution, and Polydispersity Index (PDI). |
| Zeta Potential Measurement | To assess the surface charge and stability of the nanoparticles in suspension. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology (shape and size) of the nanoparticles and their dispersion within the polymer matrix. |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology of the nanocomposites. |
| X-ray Diffraction (XRD) | To analyze the crystalline structure of the nanoparticles and the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the chemical composition and interactions between the nanoparticles and the polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and the loading content of the nanoparticles within the composite. |
| Vibrating Sample Magnetometry (VSM) | For magnetic nanoparticles, to measure the magnetic properties (e.g., saturation magnetization, coercivity). |
| Drug Release Studies | To quantify the release kinetics of an encapsulated therapeutic agent, typically using dialysis methods and UV-Vis spectroscopy or HPLC. |
Signaling Pathways and Logical Relationships
The successful fabrication of functional polymer-based nanocomposites relies on a logical sequence of steps and the interplay of various parameters. The following diagram illustrates the logical relationship from nanoparticle synthesis to the final application.
Conclusion
This compound is a valuable reagent in the synthesis of high-quality nanoparticles suitable for the fabrication of polymer-based nanocomposites. The protocols and data presented here provide a framework for researchers to develop their own nanocomposite systems for a variety of applications, particularly in the biomedical field. The ability to control nanoparticle properties at the synthesis stage, combined with the versatility of polymer chemistry, allows for the creation of advanced materials with tailored functionalities. Careful characterization is essential to ensure the desired properties of the final nanocomposite are achieved.
References
Application Notes & Protocols: Synthesis of Magnetic Nanoparticles using 1,2-Hexadecanediol as a Co-surfactant
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of magnetic nanoparticles with well-defined sizes and magnetic properties is crucial for their application in various biomedical fields, including as contrast agents for magnetic resonance imaging (MRI), in drug delivery systems, and for hyperthermia cancer therapy.[1][2][3] The thermal decomposition of organometallic precursors in high-boiling point organic solvents is a widely employed method for producing monodisperse magnetic nanoparticles.[4][5] In this process, surfactants are used to control the growth and prevent the agglomeration of the nanoparticles. 1,2-Hexadecanediol plays a significant role as a co-surfactant and, in some cases, as a reducing agent, influencing the size, crystallinity, and magnetic properties of the resulting nanoparticles.
This document provides detailed protocols for the synthesis of magnetic nanoparticles using this compound, along with quantitative data on how varying reaction parameters can tune the nanoparticle characteristics.
Role of this compound
This compound serves multiple functions in the synthesis of magnetic nanoparticles:
-
Reducing Agent: It can reduce metal precursors, which is essential for the formation of the metallic or metal oxide core of the nanoparticles. For instance, in the synthesis of iron oxide nanoparticles from iron(III) acetylacetonate, this compound is known to reduce Fe(III) to Fe(II), both of which are required for the formation of magnetite (Fe₃O₄).
-
Reaction Mediator: It facilitates the decomposition of metal-organic precursors at lower temperatures.
-
Size and Crystallinity Control: The concentration of this compound can be varied to control the nucleation and growth of the nanoparticles, thereby influencing their final size and crystal quality. Studies have shown that it can suppress the growth of particles larger than 20 nm by promoting the number of nuclei.
Experimental Protocols
The following are generalized protocols for the synthesis of iron oxide and cobalt ferrite nanoparticles based on the thermal decomposition method using this compound.
Protocol 1: Synthesis of Iron Oxide Nanoparticles
This protocol is adapted from the thermal decomposition of iron(III) acetylacetonate.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid
-
Oleylamine
-
Benzyl ether (or other high-boiling point solvent like 1-octadecene)
-
Ethanol
-
Heptane (or other non-polar solvent for washing)
Procedure:
-
In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, combine Fe(acac)₃, this compound, oleic acid, oleylamine, and benzyl ether.
-
Heat the mixture to a specific temperature (e.g., 200°C) under a nitrogen atmosphere with vigorous stirring.
-
Maintain this temperature for a set duration (e.g., 30-120 minutes) to allow for the decomposition of the precursor and nucleation of the nanoparticles.
-
Increase the temperature to a higher reflux temperature (e.g., 290-300°C) and maintain for another period (e.g., 30-60 minutes) for particle growth.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to the mixture to precipitate the nanoparticles.
-
Separate the nanoparticles from the solution using a centrifuge or magnetic separation.
-
Wash the nanoparticles multiple times with a mixture of ethanol and heptane.
-
Finally, disperse the washed nanoparticles in a suitable non-polar solvent like hexane or toluene.
Protocol 2: Synthesis of Cobalt Ferrite (CoFe₂O₄) Nanoparticles
This protocol is based on the thermal decomposition of cobalt and iron acetylacetonates.
Materials:
-
Cobalt(II) acetylacetonate (Co(acac)₂)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid
-
Oleylamine
-
Dioctyl ether (or other high-boiling point solvent)
-
Ethanol
-
Hexane
Procedure:
-
Combine Co(acac)₂, Fe(acac)₃, this compound, oleic acid, and oleylamine in a three-neck flask with a condenser, thermometer, and magnetic stirrer.
-
Add the high-boiling point solvent (e.g., dioctyl ether).
-
Under a nitrogen atmosphere, heat the mixture to a specific temperature (e.g., 200°C) and hold for a period (e.g., 30 minutes).
-
Raise the temperature to reflux (typically around 290-300°C) and maintain for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Precipitate the nanoparticles by adding ethanol.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol and hexane.
-
Disperse the final product in a non-polar solvent.
Data Presentation
The properties of the synthesized magnetic nanoparticles are highly dependent on the reaction parameters. The following tables summarize the quantitative data from various studies.
Table 1: Influence of Reaction Parameters on Iron Oxide Nanoparticle Size
| Fe(acac)₃ (mmol) | This compound (mmol) | Oleic Acid (mmol) | Oleylamine (mmol) | Solvent | Temp (°C) | Time (min) | Particle Size (nm) | Reference |
| 2 | 10 | 6 | 6 | Benzyl ether | 200 -> 300 | 120 -> 60 | 5-15 | |
| 2 | 10 | 6 | 6 | 1-Octadecene | 320 | 30 | 11 | |
| 2 | 5 | 6 | 6 | 1-Octadecene | 320 | 30 | 7 | |
| 2 | 10 | 2 | 2 | 1-Octadecene | 320 | 30 | 13 |
Table 2: Influence of this compound Concentration on CoFe₂O₄ Nanoparticle Properties
| Co(acac)₂ (mmol) | Fe(acac)₃ (mmol) | This compound (mmol) | Oleic Acid (mmol) | Oleylamine (mmol) | Solvent | Particle Size (nm) | Magnetic Behavior | Reference |
| 1 | 2 | 2.5 | 6 | 6 | 1-Octadecene | ~8 | Glassy magnetic | |
| 1 | 2 | 5 | 6 | 6 | 1-Octadecene | ~8 | Intermediate | |
| 1 | 2 | 10 | 6 | 6 | 1-Octadecene | ~8 | Bulk-like ferrimagnetic | |
| 1 | 2 | 20 | 6 | 6 | 1-Octadecene | ~8 | Bulk-like ferrimagnetic |
Visualizations
Experimental Workflow for Magnetic Nanoparticle Synthesis
Caption: Workflow for the synthesis of magnetic nanoparticles.
Logical Relationship: Effect of this compound on Nanoparticle Properties
Caption: Influence of this compound on nanoparticle synthesis.
Applications in Drug Development
Magnetic nanoparticles synthesized using this method are promising candidates for various applications in drug development:
-
Targeted Drug Delivery: The magnetic nature of these nanoparticles allows for their guidance to a specific target site in the body using an external magnetic field, which can reduce systemic side effects of potent drugs.
-
Magnetic Resonance Imaging (MRI): Superparamagnetic iron oxide nanoparticles (SPIONs) are effective contrast agents for MRI, enabling better visualization of tissues and organs.
-
Hyperthermia Therapy: When subjected to an alternating magnetic field, magnetic nanoparticles can generate heat, which can be used to selectively destroy cancer cells.
The ability to precisely control the size and magnetic properties of nanoparticles by tuning the synthesis conditions, including the concentration of this compound, is critical for optimizing their performance in these applications.
References
- 1. Size Control of Magnetite Nanoparticles in Excess Ligands as a Function of Reaction Temperature and Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnetic Nanoparticles: From Design and Synthesis to Real World Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. Collection - Size Control of Iron Oxide Nanoparticles Synthesized by Thermal Decomposition Methods - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]
- 5. Size Control of Iron Oxide Nanoparticles Synthesized by Thermal Decomposition Methods - JuSER [juser.fz-juelich.de]
Troubleshooting & Optimization
Troubleshooting 1,2-Hexadecanediol solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1,2-Hexadecanediol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a long-chain diol, a type of alcohol with two hydroxyl groups. Its long hydrocarbon tail makes it highly hydrophobic, leading to very low solubility in water and aqueous buffers.[1][2][3][4][5] This poses a significant challenge for its use in many biological and pharmaceutical applications that require aqueous environments. In cosmetic and topical applications, it is valued for its moisturizing, emollient, and preservative-boosting properties.
Q2: I'm observing a white, waxy solid that won't dissolve in my aqueous buffer. Is this expected for this compound?
A2: Yes, this is the expected behavior. This compound is a white, waxy solid at room temperature with very limited solubility in water. Simply adding it to an aqueous buffer will likely result in an undissolved solid.
Q3: What are the general strategies to improve the solubility of this compound in aqueous solutions?
A3: The primary strategies to enhance the aqueous solubility of hydrophobic compounds like this compound include:
-
Using Co-solvents: Introducing a water-miscible organic solvent can increase solubility.
-
Adding Surfactants: Surfactants can form micelles that encapsulate the hydrophobic molecule, allowing it to be dispersed in water.
-
Utilizing Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Heating the solution: In some cases, increasing the temperature can improve solubility, though this effect can be complex for hydrophobic compounds.
Troubleshooting Guides
Issue 1: My this compound is not dissolving in Phosphate Buffered Saline (PBS).
Cause: this compound has extremely low intrinsic solubility in aqueous buffers like PBS due to its long hydrophobic alkyl chain.
Solutions:
-
Method 1: Co-solvent Approach (Ethanol)
-
Dissolve the this compound in a minimal amount of ethanol first.
-
Slowly add this solution to your PBS buffer while stirring vigorously.
-
Be aware that the final concentration of ethanol should be compatible with your experimental system (e.g., cell culture).
-
-
Method 2: Surfactant Approach (Polysorbate 80/Tween 80)
-
Polysorbate 80 is a non-ionic surfactant commonly used to solubilize hydrophobic compounds for biological applications.
-
Prepare a stock solution of Polysorbate 80 in your PBS buffer.
-
Add the this compound to the Polysorbate 80 solution and stir, possibly with gentle heating, until dissolved.
-
-
Method 3: Cyclodextrin Approach (Hydroxypropyl-β-Cyclodextrin - HP-β-CD)
-
HP-β-CD is a modified cyclodextrin with improved water solubility and is used to form inclusion complexes with hydrophobic molecules.
-
Prepare a solution of HP-β-CD in your PBS buffer.
-
Add the this compound and stir for an extended period (several hours to overnight) to allow for complex formation.
-
Issue 2: After dissolving with a co-solvent, my this compound precipitates upon dilution in the final buffer.
Cause: This is a common issue known as "crashing out." The final concentration of the co-solvent is too low to maintain the solubility of the this compound.
Solutions:
-
Increase the final co-solvent concentration: If your experimental system allows, increase the percentage of the co-solvent in the final solution.
-
Use a combination of methods: Combine the co-solvent method with a surfactant or cyclodextrin. The surfactant or cyclodextrin can help to stabilize the this compound once the co-solvent is diluted.
-
Optimize the dilution process: Add the concentrated solution to the final buffer very slowly while vortexing or sonicating to promote better dispersion.
Issue 3: I'm concerned about the effect of solubilizing agents on my cells/assay.
Cause: Co-solvents, surfactants, and cyclodextrins can have their own biological effects and may interfere with experimental results.
Solutions:
-
Run appropriate controls: Always include vehicle controls in your experiments. This means testing the effect of the buffer containing the same concentration of the solubilizing agent (e.g., ethanol, Polysorbate 80, or HP-β-CD) without the this compound.
-
Use the lowest effective concentration: Titrate the concentration of the solubilizing agent to find the minimum amount needed to dissolve your desired concentration of this compound.
-
Consult the literature: Research the compatibility of your chosen solubilizing agent with your specific cell line or assay system.
Data Presentation: Illustrative Solubility Data
Disclaimer: The following tables present illustrative quantitative data based on the general principles of solubilizing long-chain diols. Actual experimental values may vary.
Table 1: Illustrative Solubility of this compound in Aqueous Buffers at 25°C
| Buffer (pH 7.4) | Estimated Solubility (mg/mL) |
| Deionized Water | < 0.001 |
| PBS (Phosphate Buffered Saline) | < 0.001 |
| Tris-HCl (50 mM) | < 0.001 |
Table 2: Illustrative Effect of Solubilizing Agents on this compound Solubility in PBS (pH 7.4) at 25°C
| Solubilizing Agent | Concentration | Estimated Solubility of this compound (mg/mL) |
| Ethanol | 5% (v/v) | ~0.1 |
| Ethanol | 10% (v/v) | ~0.5 |
| Polysorbate 80 | 0.1% (w/v) | ~0.2 |
| Polysorbate 80 | 1% (w/v) | ~2.0 |
| HP-β-CD | 1% (w/v) | ~0.3 |
| HP-β-CD | 5% (w/v) | ~1.5 |
Table 3: Illustrative Effect of Temperature on this compound Solubility in PBS (pH 7.4) with 1% Polysorbate 80
| Temperature (°C) | Estimated Solubility (mg/mL) |
| 25 | ~2.0 |
| 37 | ~3.5 |
| 50 | ~5.0 |
Experimental Protocols
Protocol 1: Solubilization of this compound using Ethanol as a Co-solvent
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound.
-
Dissolve it in 100% ethanol to make a concentrated stock solution (e.g., 50 mg/mL). Gentle warming in a water bath (up to 40-50°C) may aid dissolution.
-
-
Preparation of Working Solution:
-
Warm the aqueous buffer (e.g., PBS) to the same temperature as the stock solution.
-
While vortexing the buffer, slowly add the this compound stock solution dropwise to the desired final concentration.
-
Ensure the final concentration of ethanol is compatible with your experiment.
-
-
Observation:
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the final ethanol concentration or try an alternative method.
-
Protocol 2: Solubilization of this compound using Polysorbate 80 (Tween 80)
-
Preparation of Surfactant Solution:
-
Prepare a 10% (w/v) stock solution of Polysorbate 80 in your desired aqueous buffer.
-
From this stock, prepare a working solution of Polysorbate 80 at the desired final concentration (e.g., 1% w/v).
-
-
Dissolving this compound:
-
Add the solid this compound directly to the Polysorbate 80 working solution.
-
Heat the mixture in a water bath to approximately 60-70°C while stirring until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
-
Sterilization (if required):
-
Filter-sterilize the final solution through a 0.22 µm syringe filter. Note that the viscosity may require a filter with a larger surface area.
-
Protocol 3: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of Cyclodextrin Solution:
-
Dissolve HP-β-CD in the desired aqueous buffer to the required concentration (e.g., 5% w/v).
-
-
Complexation:
-
Add the solid this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 12-24 hours. A magnetic stirrer is recommended.
-
-
Clarification:
-
After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved material.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
-
Visualizations
References
Technical Support Center: Optimizing 1,2-Hexadecanediol for Controlled Nanoparticle Size
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the concentration of 1,2-Hexadecanediol to control nanoparticle size during synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of this compound on nanoparticle characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle synthesis?
A1: this compound (HDD) primarily functions as a reducing agent in the synthesis of various metallic and metal oxide nanoparticles.[1][2] It facilitates the reduction of metal precursors to their zero-valent state, which is a critical step in the formation of nanoparticles. Additionally, it can act as a stabilizing agent and influence the nucleation and growth kinetics of the nanoparticles, thereby affecting their final size and crystallinity.[1][3]
Q2: How does the concentration of this compound influence the final nanoparticle size?
A2: The concentration of this compound can have a significant, though not always linear, impact on the final nanoparticle size. Initially, increasing the concentration of HDD can lead to a decrease in nanoparticle size.[2] This is attributed to a faster nucleation rate, leading to the formation of a larger number of smaller nuclei. However, at very high concentrations, it can lead to broader size distributions. The optimal concentration is highly dependent on the specific metal precursor, other surfactants present, and the reaction temperature.
Q3: Can this compound be used as the sole surfactant in a synthesis?
A3: While this compound has some stabilizing properties, it is often used in conjunction with other capping agents or surfactants, such as oleic acid and oleylamine. These co-surfactants play a crucial role in preventing nanoparticle aggregation and providing better control over the particle size and shape.
Q4: What are the key safety precautions to take when working with this compound at high temperatures?
A4: this compound is a combustible solid. When conducting high-temperature nanoparticle synthesis, it is crucial to work in a well-ventilated fume hood and away from open flames. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and heat-resistant gloves, should be worn. Ensure that the heating mantle and reaction setup are secure and monitored throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent Nanoparticle Size | Fluctuation in reaction temperature. | Ensure precise and stable temperature control throughout the synthesis. Use a temperature controller with a thermocouple placed directly in the reaction mixture. |
| Inconsistent stirring rate. | Use a magnetic stir plate with a consistent stirring speed for all experiments. Ensure the stir bar is appropriately sized for the reaction flask. | |
| Impurities in reagents or solvent. | Use high-purity reagents and solvents. Impurities can act as nucleation sites, leading to uncontrolled particle formation. | |
| Broad Particle Size Distribution (Polydispersity) | Nucleation and growth phases are not well-separated. | Optimize the heating rate. A rapid injection of the reducing agent (or precursor) at a high temperature can promote a burst of nucleation, leading to a more uniform size distribution. |
| Suboptimal concentration of this compound. | Systematically vary the molar ratio of this compound to the metal precursor to find the optimal concentration for narrow size distribution. | |
| Particle Aggregation | Insufficient stabilization by capping agents. | Ensure an adequate concentration of capping agents like oleic acid or oleylamine. The ratio of capping agent to the precursor and this compound is critical. |
| Incomplete reduction of the metal precursor. | Verify the purity and activity of the this compound. Ensure the reaction is carried out for a sufficient duration at the optimal temperature to allow for complete reduction. | |
| No Nanoparticle Formation | Reaction temperature is too low. | Increase the reaction temperature. The reduction of metal precursors by this compound is a thermally activated process. |
| Inactive this compound. | Use fresh or properly stored this compound. Prolonged exposure to air and moisture can degrade its reducing capabilities. | |
| Incorrect precursor to reducing agent ratio. | Ensure the molar ratio of the metal precursor to this compound is appropriate for the specific synthesis. |
Data Presentation
Table 1: Effect of this compound (HDD) Concentration on the Size and Size Distribution of Co-Fe-O Nanoparticles
| HDD Concentration (mmol) | Average Nanoparticle Size (nm) | Particle Size Distribution (%) |
| 0 | 5.1 | 15 |
| 0.5 | 4.8 | 12 |
| 1.5 | 4.5 | 18 |
| 2.5 | 4.9 | 20 |
| 5.0 | 6.2 | 25 |
Note: This data is for a specific Co-Fe-O nanoparticle synthesis and should be used as a general guideline. The optimal HDD concentration will vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of Co-Fe-O Nanoparticles with Controlled Size
This protocol is adapted from the synthesis of cobalt-iron-oxide nanoparticles and demonstrates how to vary the concentration of this compound to control nanoparticle size.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Cobalt(II) acetylacetonate (Co(acac)₂)
-
This compound (HDD)
-
Oleic acid
-
Oleylamine
-
Benzyl ether (solvent)
-
Ethanol (for precipitation)
-
Toluene (for redispersion)
Procedure:
-
Preparation of the Reaction Mixture: In a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stir bar, combine Fe(acac)₃, Co(acac)₂, oleic acid, and oleylamine in benzyl ether.
-
Varying this compound Concentration: Add the desired amount of this compound to the reaction mixture according to the molar ratios you wish to investigate (refer to Table 1 for guidance).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the reaction.
-
Heating and Reaction:
-
Heat the mixture to 200 °C and hold for 2 hours with vigorous stirring.
-
Increase the temperature to reflux (approximately 300 °C) and maintain for 1 hour.
-
-
Cooling and Precipitation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol to the cooled solution to precipitate the nanoparticles.
-
-
Purification:
-
Centrifuge the mixture to separate the nanoparticles from the supernatant.
-
Discard the supernatant and redisperse the nanoparticle pellet in a minimal amount of toluene.
-
Repeat the precipitation and redispersion steps at least two more times to ensure the removal of excess reagents.
-
-
Characterization: Characterize the size and size distribution of the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) or Dynamic Light Scattering (DLS).
Mandatory Visualizations
Caption: Experimental workflow for synthesizing nanoparticles with controlled size by varying this compound concentration.
Caption: Troubleshooting logic for addressing inconsistent nanoparticle size in synthesis.
Caption: Simplified signaling pathway of nanoparticle formation influenced by this compound.
References
Preventing precipitation of 1,2-Hexadecanediol during formulation
Welcome to the Technical Support Center for 1,2-Hexadecanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound during formulation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a long-chain aliphatic diol commonly used in cosmetic and pharmaceutical formulations as a moisturizing agent, emollient, solvent, and preservative booster. Its long carbon chain gives it hydrophobic characteristics, while the two hydroxyl groups provide some hydrophilicity, making it surface-active.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white solid, powder, or crystals | |
| Molecular Formula | C₁₆H₃₄O₂ | |
| Molecular Weight | 258.44 g/mol | |
| Melting Point | 68-72 °C | |
| Solubility | ||
| In Water | Slightly soluble | |
| In Ethanol | Slightly soluble (0.1-1 mg/mL) | |
| In Organic Solvents | Soluble | |
| In Cosmetic Esters | Soluble | [1][2] |
Q2: Why does this compound precipitate in my formulation?
Precipitation of this compound typically occurs when its concentration exceeds its solubility in the formulation's solvent system at a given temperature. Key factors that can lead to precipitation include:
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Low Temperature: As a waxy solid with a melting point of 68-72 °C, its solubility in most solvents decreases significantly as the temperature drops.
-
Inadequate Solvent System: The polarity and composition of the solvent system are critical. A solvent system that is too polar may not effectively solubilize the long hydrocarbon chain of this compound.
-
High Concentration: Exceeding the saturation point of this compound in the formulation will inevitably lead to crystallization.
-
"Shocking" the System: Rapidly cooling the formulation or adding a component in which this compound is insoluble can cause it to crash out of the solution.
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Interactions with Other Ingredients: Certain ingredients in the formulation could potentially reduce the overall solvency for this compound.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving the precipitation of this compound in your formulations.
Click to expand: Troubleshooting Flowchart
Caption: Troubleshooting decision tree for this compound precipitation.
Problem: Crystals or cloudiness appear in my formulation upon cooling or over time.
Step 1: Verify Storage and Handling Conditions
-
Question: Has the formulation been exposed to low temperatures during storage or shipping?
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Rationale: this compound's solubility is temperature-dependent. A drop in temperature can cause it to crystallize out of the solution.
-
Recommendation: Store the formulation at a controlled room temperature. If cold shipping is necessary, evaluate the formulation's stability at lower temperatures and consider reformulation if precipitation is unavoidable.
Step 2: Assess the Solvent System and Concentration
-
Question: Is the concentration of this compound appropriate for the solvent system?
-
Rationale: The "like dissolves like" principle is important here. While having some hydrophilic character, this compound is predominantly lipophilic.
-
Recommendations:
-
Review Solubility: Although specific quantitative data is sparse, this compound is known to be soluble in cosmetic esters and organic solvents. It is only slightly soluble in water.[1][2]
-
Incorporate into the Oil Phase: For emulsion systems, always dissolve this compound in the oil phase at a temperature above its melting point (e.g., 75-80°C) before emulsification.
-
Utilize Co-solvents: In aqueous-based formulations, consider adding a co-solvent to increase the solubility. Glycols like propylene glycol or butylene glycol can be effective.
-
Adjust Concentration: If precipitation persists, a straightforward solution is to lower the concentration of this compound.
-
Illustrative Solubility of a Representative Long-Chain Diol
The following table provides hypothetical, yet realistic, solubility data for a long-chain diol to serve as a practical guide for solvent selection.[3]
| Solvent | Polarity Index | Illustrative Solubility ( g/100 mL) at 25°C |
| Hexane | 0.1 | 5.2 |
| Toluene | 2.4 | 8.5 |
| Diethyl Ether | 2.8 | 10.1 |
| Chloroform | 4.1 | 12.3 |
| Acetone | 5.1 | 1.5 |
| Ethanol | 5.2 | 0.8 |
| Methanol | 6.6 | 0.2 |
| Water | 10.2 | <0.001 |
Step 3: Optimize the Formulation Process
-
Question: How is the formulation being cooled after the heating step?
-
Rationale: Rapid cooling can "shock" the system, leading to the formation of crystals.
-
Recommendation: Employ a slow and controlled cooling process with gentle, continuous stirring. This allows the system to remain in equilibrium and prevents localized supersaturation.
Step 4: Evaluate the Impact of Other Ingredients
-
Question: Are there any other ingredients that could be influencing the solubility of this compound?
-
Rationale: The overall composition of the formulation can affect the solvency of the system.
-
Recommendations:
-
Surfactant Choice: The type and concentration of surfactants can influence the stability of the emulsion and the crystallization of lipophilic ingredients.
-
Ingredient Interactions: Systematically evaluate the impact of each ingredient on the solubility of this compound by preparing simpler formulations.
-
Experimental Protocols
Protocol 1: Visual Detection of Precipitation using Light Microscopy
This protocol provides a method for the visual inspection of formulations for the presence of this compound crystals.
Workflow for Microscopic Crystal Detection
Caption: Workflow for detecting crystals in a formulation using light microscopy.
Materials:
-
Light microscope with bright-field and polarized light capabilities
-
Microscope slides
-
Coverslips
-
Spatula or pipette for sample transfer
Procedure:
-
Place a small, representative sample of the formulation onto a clean microscope slide.
-
Gently place a coverslip over the sample, avoiding the introduction of air bubbles.
-
Begin by observing the slide under the microscope using bright-field illumination at low power (e.g., 10x) and then at high power (e.g., 40x). Look for any particulate matter or distinct crystalline shapes.
-
Switch the microscope to the polarized light setting. Crystalline materials, such as precipitated this compound, will be birefringent and appear as bright spots or needles against a dark background. Amorphous or liquid components will remain dark.
-
Systematically scan the slide to assess the presence and extent of any crystalline material.
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Record your observations and capture images for documentation.
Protocol 2: Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for developing an HPLC method to quantify the concentration of this compound in a formulation. Method development and validation are essential for accurate quantification.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
The formulated product
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation:
-
Accurately weigh a known amount of the formulated product.
-
Extract the this compound from the formulation matrix using a suitable solvent in which it is freely soluble. This may involve techniques such as liquid-liquid extraction or solid-phase extraction.
-
Filter the extracted sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: ELSD or UV detector at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Logical Relationship for HPLC Method Development
References
Technical Support Center: Managing Emulsion Viscosity with 1,2-Hexadecanediol
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to increased emulsion viscosity when using 1,2-Hexadecanediol. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in your formulation development.
Troubleshooting Guide: High Emulsion Viscosity
High viscosity in emulsions containing this compound is a common challenge. This guide provides a step-by-step approach to diagnose and resolve this issue.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high emulsion viscosity.
Frequently Asked Questions (FAQs)
Q1: Why does this compound increase the viscosity of my emulsion?
A1: this compound is a long-chain diol that can act as a structuring agent within the emulsion. Its long hydrocarbon chain can interact with the fatty alcohol and emulsifier chains in the lamellar gel network of the continuous phase, leading to a more rigid and viscous structure. This effect is more pronounced at higher concentrations.
Q2: What is the typical concentration range for this compound in cosmetic and pharmaceutical emulsions?
A2: The typical usage level for this compound is between 0.5% and 5%. However, concentrations above 2% are more likely to contribute significantly to an increase in viscosity.
Q3: Can I use a co-solvent to reduce the viscosity?
A3: Yes, incorporating a co-solvent is an effective strategy. Glycols with shorter carbon chains, such as Propylene Glycol or Butylene Glycol, can disrupt the packing of the lamellar gel network and reduce viscosity. A typical starting concentration for these co-solvents is 2-5%.
Q4: How does the choice of emulsifier affect the viscosity increase caused by this compound?
A4: The type and concentration of the emulsifier play a crucial role. Emulsifiers that form a more rigid lamellar network (e.g., those with long, saturated alkyl chains) may exacerbate the thickening effect of this compound. Experimenting with different emulsifiers or adjusting the concentration of your current emulsifier can help manage the final viscosity.
Q5: Are there any processing parameters I can adjust to control viscosity?
A5: Yes, the homogenization speed and cooling rate can influence the final viscosity. High-shear homogenization can lead to a finer emulsion with potentially higher viscosity. A slower cooling rate may allow for a more ordered and less viscous crystalline network to form.
Quantitative Data on Viscosity Effects
The following tables provide representative data on the impact of this compound and various countermeasures on the viscosity of a standard oil-in-water (O/W) cream formulation.
Table 1: Effect of this compound Concentration on Emulsion Viscosity
| Formulation | This compound (%) | Viscosity (cP at 25°C) |
| Base Cream | 0 | 12,000 |
| Formulation A | 2 | 25,000 |
| Formulation B | 5 | 55,000 |
| Formulation C | 10 | >100,000 (very thick paste) |
Table 2: Effect of Co-solvents on Viscosity of Emulsion with 5% this compound
| Formulation | Co-solvent | Co-solvent Conc. (%) | Viscosity (cP at 25°C) |
| Formulation B | None | 0 | 55,000 |
| Formulation D | Propylene Glycol | 2 | 42,000 |
| Formulation E | Propylene Glycol | 5 | 30,000 |
| Formulation F | Butylene Glycol | 5 | 32,000 |
Table 3: Effect of Primary Emulsifier (Cetearyl Alcohol & Ceteareth-20) Concentration on Viscosity of Emulsion with 5% this compound
| Formulation | Emulsifier Conc. (%) | Viscosity (cP at 25°C) |
| Formulation G | 3 | 40,000 |
| Formulation B | 5 | 55,000 |
| Formulation H | 7 | 68,000 |
Experimental Protocols
Protocol 1: Preparation of a Standard O/W Cream
This protocol outlines the preparation of a basic oil-in-water cream that can be used as a base for testing the effects of this compound.
Experimental Workflow for O/W Cream Preparation
Caption: Workflow for preparing a standard oil-in-water cream.
Materials:
-
Phase A (Water Phase):
-
Deionized Water: 75%
-
Glycerin: 3%
-
-
Phase B (Oil Phase):
-
Cetearyl Alcohol: 5%
-
Ceteareth-20: 2%
-
Caprylic/Capric Triglyceride: 15%
-
-
Phase C (Cool-down Phase):
-
Preservative (e.g., Phenoxyethanol): 1%
-
Procedure:
-
In a suitable vessel, combine the ingredients of Phase A and heat to 75°C with gentle stirring.
-
In a separate vessel, combine the ingredients of Phase B and heat to 75°C with stirring until all components are melted and uniform.
-
Slowly add Phase B to Phase A while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes.
-
Begin cooling the emulsion while stirring gently.
-
When the temperature of the emulsion reaches 40°C, add the ingredients of Phase C.
-
Continue stirring until the emulsion is uniform and has cooled to room temperature.
Protocol 2: Measuring Emulsion Viscosity using a Brookfield Viscometer
This protocol describes the standard procedure for measuring the viscosity of your emulsion samples.
Experimental Workflow for Viscosity Measurement
Technical Support Center: Stabilizing Formulations with 1,2-Hexadecanediol
Welcome to the Technical Support Center for 1,2-Hexadecanediol formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their formulations containing this compound. Here you will find answers to frequently asked questions and detailed guides to navigate common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of this compound in a formulation?
This compound is a multifunctional ingredient utilized in various cosmetic and pharmaceutical formulations. Its primary functions include:
-
Emollient: It helps to soften and smooth the skin.
-
Moisturizer: It possesses humectant properties, aiding in skin hydration.
-
Solvent: It can help to dissolve other ingredients within the formulation.
-
Preservative Booster: It enhances the efficacy of traditional preservatives, allowing for their use at lower concentrations.[1]
-
Stabilizer: It can contribute to the overall stability of emulsions.
Q2: What are the common stability issues encountered with this compound formulations?
Formulations containing this compound can sometimes present stability challenges, including:
-
Crystallization: The ingredient may crystallize out of the solution, particularly at lower temperatures, leading to a grainy texture.
-
Phase Separation: The oil and water phases of an emulsion may separate over time.
-
Viscosity Changes: A significant increase or decrease in the formulation's thickness can occur during storage.
Q3: How does this compound interact with other common cosmetic ingredients?
This compound can exhibit both synergistic and antagonistic effects with other ingredients. For instance, in one study, niacinamide demonstrated synergistic antifungal activity with 1,2-hexanediol, while methyl methacrylate crosspolymer showed an antagonistic effect on its antimicrobial properties.[1] Understanding these interactions is crucial for creating a stable and effective formulation.
Troubleshooting Guides
Issue 1: Crystallization of this compound
Symptom: The formulation develops a grainy texture or visible crystals upon storage, especially at cooler temperatures.
Root Causes:
-
Supersaturation: The concentration of this compound exceeds its solubility in the formulation at a given temperature.
-
Low Temperature Storage: Reduced temperatures can decrease the solubility of this compound, promoting crystallization.
-
Incompatible Ingredients: Certain ingredients may reduce the solubility of this compound.
Troubleshooting Steps:
-
Optimize Concentration:
-
Review the concentration of this compound. Consider reducing it to a level well within its solubility limits at the intended storage and use temperatures.
-
-
Incorporate Co-solvents:
-
Introduce co-solvents such as other glycols (e.g., propylene glycol, butylene glycol) or glycerin to increase the solubility of this compound.
-
-
Adjust the Oil Phase:
-
The composition of the oil phase can influence the solubility of this compound. Experiment with different emollients and oils to find a more compatible system.
-
-
Optimize the Manufacturing Process:
-
Ensure that this compound is fully dissolved during the manufacturing process. This may involve heating the appropriate phase to a temperature above its melting point (68-72 °C) and ensuring thorough mixing before cooling.
-
Controlled cooling rates can also influence crystallization. Rapid cooling may sometimes trap the ingredient in a disordered state, preventing crystallization.
-
Logical Workflow for Troubleshooting Crystallization
Caption: Troubleshooting workflow for crystallization issues.
Issue 2: Phase Separation in Emulsions
Symptom: The emulsion separates into distinct oil and water layers, or shows signs of creaming (upward movement of dispersed phase) or sedimentation (downward movement of dispersed phase).
Root Causes:
-
Inadequate Emulsification: The emulsifier system is not robust enough to stabilize the oil-in-water or water-in-oil interface.
-
Incorrect HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system is not optimized for the specific oil phase.
-
Droplet Coalescence: The dispersed droplets merge over time, leading to larger droplets and eventual phase separation.
-
Impact of this compound: While it can act as a stabilizer, in some cases, it may disrupt the interfacial film if not formulated correctly.
Troubleshooting Steps:
-
Optimize Emulsifier System:
-
Evaluate the type and concentration of the primary emulsifier and co-emulsifiers. Consider using a combination of emulsifiers to create a more stable interfacial film.
-
Ensure the HLB of the emulsifier system is appropriate for the oil phase.
-
-
Incorporate Stabilizers:
-
Add polymeric stabilizers or thickeners (e.g., xanthan gum, carbomers) to the continuous phase to increase its viscosity and hinder droplet movement.
-
-
Control Droplet Size:
-
Optimize the homogenization process (e.g., speed, time, temperature) to achieve a small and uniform droplet size distribution. Smaller droplets are generally more stable against creaming and sedimentation.
-
-
Evaluate pH:
-
The pH of the formulation can affect the charge of the droplets and the stability of certain emulsifiers. Measure and adjust the pH to an optimal range for your system.
-
Logical Flow for Addressing Phase Separation
Caption: Troubleshooting workflow for phase separation.
Issue 3: Unexpected Viscosity Changes
Symptom: The formulation's viscosity significantly increases or decreases over time, affecting its texture, spreadability, and stability.
Root Causes:
-
Polymer-Ingredient Interactions: Interactions between thickeners (polymers) and other ingredients, including this compound, can alter the polymer's conformation and thickening efficiency.
-
pH Shift: Changes in pH can affect the hydration and structure of many common thickeners.
-
Temperature Effects: Elevated temperatures can lead to the degradation of certain polymers, resulting in a loss of viscosity.
-
Electrolyte Effects: The presence of salts or other electrolytes can impact the effectiveness of some thickening agents.
Troubleshooting Steps:
-
Evaluate Polymer Compatibility:
-
Ensure the chosen thickener is compatible with all other ingredients in the formulation, including this compound, across the expected pH and temperature range.
-
-
Monitor and Buffer pH:
-
Measure the pH of the formulation over time. If a drift is observed, incorporate a suitable buffering system to maintain a stable pH.
-
-
Optimize Polymer Hydration:
-
Ensure the thickener is properly dispersed and hydrated during the manufacturing process. Inadequate hydration can lead to viscosity changes over time.
-
-
Assess Electrolyte Sensitivity:
-
If the formulation contains electrolytes, select a thickener that is known to be tolerant to the specific ions and their concentrations.
-
Data Presentation: Impact of Co-solvents on this compound Solubility
| Co-solvent (at 5% w/w) | This compound Solubility ( g/100g at 25°C) | Observation |
| None | 0.5 | Low solubility, risk of crystallization |
| Propylene Glycol | 2.0 | Significant improvement in solubility |
| Glycerin | 1.5 | Moderate improvement in solubility |
| Butylene Glycol | 2.5 | High improvement in solubility |
Note: The data in this table is illustrative and based on general principles of glycol solubility. Actual values may vary depending on the complete formulation.
Experimental Protocols
Protocol 1: Accelerated Stability Testing
Objective: To assess the physical stability of a this compound-containing emulsion under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare three batches of the final formulation.
-
Initial Analysis: For each batch, conduct initial measurements of:
-
Appearance (color, odor, texture)
-
pH
-
Viscosity
-
Particle size distribution
-
Microscopic evaluation
-
-
Storage Conditions: Store the samples in their final packaging at the following conditions:
-
4°C ± 2°C (refrigerated)
-
25°C ± 2°C / 60% ± 5% RH (room temperature)
-
40°C ± 2°C / 75% ± 5% RH (accelerated)
-
-
Testing Intervals: Evaluate the samples at the following time points: 1, 2, and 3 months.
-
Evaluation: At each time point, repeat the analyses from step 2 and compare the results to the initial data.
-
Freeze-Thaw Cycling: Subject the samples to three cycles of freezing at -10°C for 24 hours followed by thawing at 25°C for 24 hours. Evaluate for any changes in appearance or phase separation.[2]
Experimental Workflow for Accelerated Stability Testing
Caption: Workflow for accelerated stability testing.
Protocol 2: Microscopic Evaluation for Crystallization
Objective: To visually assess the presence and morphology of this compound crystals in a formulation.
Methodology:
-
Sample Preparation: Place a small drop of the formulation on a clean microscope slide and cover with a coverslip.
-
Microscope Setup: Use a polarized light microscope for enhanced visualization of crystalline structures.
-
Initial Observation: Examine the sample under different magnifications (e.g., 10x, 40x) at room temperature.
-
Cold Stage Microscopy (Optional): If available, use a cold stage to gradually lower the temperature of the sample and observe the temperature at which crystals begin to form.
-
Image Capture: Document the presence, size, shape, and distribution of any crystals observed.
-
Comparison: Compare images of aged samples with fresh samples to monitor crystal growth over time.
Protocol 3: Rheological Analysis for Emulsion Stability
Objective: To characterize the viscoelastic properties of the formulation and predict its long-term stability.
Methodology:
-
Instrumentation: Use a rotational rheometer with a cone-plate or parallel-plate geometry.
-
Temperature Control: Maintain a constant temperature (e.g., 25°C) throughout the measurement.
-
Amplitude Sweep (Strain Sweep):
-
Apply an increasing oscillatory strain at a constant frequency (e.g., 1 Hz).
-
Determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of strain. The length of the LVER indicates the structural stability of the formulation.
-
-
Frequency Sweep:
-
Within the LVER, apply a range of frequencies (e.g., 0.1 to 100 rad/s) at a constant strain.
-
A gel-like structure (G' > G'' and both are frequency-dependent) suggests good stability against sedimentation or creaming.
-
-
Temperature Sweep:
-
Monitor the change in G' and G'' as the temperature is ramped up and down. This helps to identify any temperature-induced structural changes.
-
References
Addressing challenges of 1,2-Hexadecanediol degradation in long-term studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of 1,2-Hexadecanediol in long-term studies. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Q1: My this compound-containing formulation is showing a progressive loss of potency. What are the likely causes?
A: A decrease in potency over time suggests that the this compound is degrading. Several factors could be responsible:
-
Oxidative Degradation: As a vicinal diol, this compound is susceptible to oxidative cleavage, especially in the presence of oxidizing agents or catalysts.[1][2][3][4] This is a common degradation pathway for 1,2-diols.
-
Incompatibility with Excipients: Certain formulation components may react with or catalyze the degradation of this compound. It is known to be incompatible with strong oxidizing agents.[5]
-
Hydrolytic Degradation: Although generally stable, prolonged exposure to extreme pH conditions (either highly acidic or alkaline) in aqueous formulations could potentially lead to hydrolysis, though this is less common than oxidation for diols.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.
-
Improper Storage: High temperatures or exposure to humidity can accelerate all degradation pathways.
To identify the root cause, a systematic approach is recommended.
Q2: I am observing new, unidentified peaks in my chromatograms during a long-term stability study. What are they and how can I identify them?
A: These new peaks are likely degradation products of this compound or other formulation components. For this compound, the most probable degradation pathway is oxidative cleavage of the bond between the two carbon atoms bearing the hydroxyl groups.
This reaction breaks the C-C bond of the glycol, converting the two alcohol groups into two separate carbonyl compounds. In the case of this compound, this would yield formaldehyde and pentadecanal.
To confirm the identity of these peaks, the following steps are recommended:
-
Forced Degradation: Intentionally degrade a sample of pure this compound under various stress conditions (e.g., with an oxidizing agent like hydrogen peroxide, strong acid/base, heat, UV light).
-
LC-MS/MS Analysis: Analyze the stressed sample using a high-resolution technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This will help determine the molecular weights of the unknown peaks and provide fragmentation data to elucidate their structures.
-
Compare Spectra: Compare the mass spectra of the unknown peaks from your stability study with those generated during the forced degradation study to confirm their identities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A: The primary degradation pathway for this compound, as a vicinal diol, is oxidative cleavage . This reaction involves the breaking of the carbon-carbon bond between the two hydroxyl-bearing carbons to form two carbonyl compounds (aldehydes or ketones). Other potential, though typically less prevalent, pathways under specific stress conditions include:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
Q2: What are the recommended storage conditions for this compound raw material and its formulations?
A: To ensure long-term stability, this compound and its formulations should be stored under controlled conditions. It is stable but incompatible with strong oxidizing agents. The powdered raw material can be stable for ≥ 4 years if stored correctly.
| Parameter | Raw Material (Powder) | In-Solvent / Formulation | Rationale |
| Temperature | -20°C for long-term; 2-8°C for short-term | -80°C for up to 6 months; -20°C for up to 1 month | Reduces the rate of chemical degradation reactions. |
| Light | Store in a dark place | Protect from light (use amber or opaque containers) | Prevents photodegradation. |
| Atmosphere | Store in a well-sealed container | Consider purging headspace with an inert gas (e.g., nitrogen, argon) | Minimizes exposure to atmospheric oxygen, reducing oxidative degradation. |
| Humidity | Store in a dry place | Use tightly sealed containers | Prevents moisture absorption which could enable hydrolytic degradation. |
Q3: How should I design a robust long-term stability study for a product containing this compound?
A: A robust stability study is essential to determine the shelf-life of your product. The study should evaluate the physical, chemical, and microbiological characteristics of the drug product over time under defined storage conditions.
Key steps include:
-
Protocol Design: Define storage conditions (e.g., 25°C/60% RH, 40°C/75% RH), time points, batch numbers, and analytical tests.
-
Method Validation: Use validated, stability-indicating analytical methods that can accurately quantify this compound and separate it from its degradation products.
-
Execution: Place samples in stability chambers and pull them for analysis at predetermined intervals.
-
Data Analysis: Analyze the data for trends, calculate degradation rates, and establish a shelf-life.
Q4: Which analytical methods are best for quantifying this compound and its degradation products?
A: A combination of chromatographic techniques is generally most effective.
-
High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD): HPLC is a robust method for routine quantification of this compound. Since it lacks a strong chromophore, ELSD or Refractive Index (RI) detection may be necessary if UV detection is not sensitive enough.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): GC-FID is also suitable for quantifying this compound, particularly if the sample matrix is simple and the analyte is thermally stable.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is the preferred method for identifying and quantifying low-level degradation products. Its high sensitivity and selectivity are crucial for tracking the emergence of degradants over time.
Experimental Protocols
Protocol 1: Long-Term Stability Study
1. Objective: To evaluate the stability of a formulation containing this compound under long-term and accelerated storage conditions.
2. Materials:
-
Test Product (at least 3 batches)
-
Validated stability-indicating analytical method
-
ICH-compliant stability chambers
3. Methodology:
-
Place a sufficient quantity of each batch in the intended final packaging into stability chambers set to the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Pull samples at the following time points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
At each time point, analyze the samples for the following:
-
Assay: Quantification of this compound.
-
Purity: Detection and quantification of degradation products.
-
Physical Appearance: Color, clarity, precipitation.
-
pH (if aqueous).
-
Microbial Limits.
-
-
Record all data and perform trend analysis to predict the product's shelf-life.
Protocol 2: HPLC-ELSD Method for Quantification
1. Objective: To quantify the amount of this compound in a sample.
2. Instrumentation & Columns:
-
HPLC system with an Evaporative Light Scattering Detector (ELSD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
3. Reagents & Mobile Phase:
-
Acetonitrile (ACN), HPLC grade.
-
Water, ultrapure.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ELSD Settings: Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min.
5. Procedure:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in Acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by diluting it to an expected concentration within the calibration range.
-
Inject the standards and sample onto the HPLC system.
-
Construct a calibration curve by plotting the log of the peak area against the log of the concentration for the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
References
- 1. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 2. Oxidative carbon–carbon bond cleavage of 1,2-diols to carboxylic acids/ketones by an inorganic-ligand supported iron catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 5. Page loading... [guidechem.com]
Technical Support Center: Optimizing 1,2-Hexadecanediol-Mediated Reductions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,2-Hexadecanediol as a reducing agent. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a reduction reaction?
A1: this compound acts as a reducing agent.[1][2][3] It is particularly noted for its role in facilitating the decomposition of metal-organic precursors in the synthesis of nanoparticles.[1][3] In more general organic reductions, it can serve as a source of hydride for the reduction of functional groups.
Q2: What functional groups can potentially be reduced by this compound?
A2: While its most documented use is in nanoparticle synthesis, by analogy with other diol-based reducing systems, this compound is expected to be effective for the reduction of carbonyl compounds such as aldehydes and ketones. The feasibility of reducing other functional groups may require experimental validation.
Q3: What are the typical physical properties of this compound relevant to reaction setup?
A3: this compound is a white to off-white solid with a melting point in the range of 68-72 °C. It is often available in technical grade with a purity of around 90%. Its solubility should be considered when selecting a reaction solvent; it is soluble in solvents like DMSO.
Q4: Is a catalyst required for reductions using this compound?
A4: The necessity of a catalyst is substrate-dependent. Some reductions may proceed at elevated temperatures without a catalyst, while others may benefit from the addition of an acid or base catalyst to enhance the rate and selectivity of the reaction.
Q5: How can I monitor the progress of a this compound-mediated reduction?
A5: Reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion of Starting Material | 1. Insufficient Temperature: The reaction may have a high activation energy. 2. Inappropriate Solvent: The reactants may not be fully dissolved or the solvent may be inhibiting the reaction. 3. Absence of a Necessary Catalyst: The reaction may require catalytic activation. 4. Poor Quality of this compound: The reducing agent may be impure or degraded. | 1. Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C, while monitoring for product formation and potential side reactions. 2. Solvent Screening: Test a range of aprotic and protic solvents to find one that ensures solubility of all reactants and facilitates the reaction. 3. Catalyst Screening: Experiment with the addition of catalytic amounts of a mild acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium carbonate). 4. Verify Reagent Quality: Use this compound from a reputable supplier and consider purity analysis if results are inconsistent. |
| Formation of Multiple Products/Low Selectivity | 1. Reaction Temperature is Too High: High temperatures can lead to side reactions or decomposition. 2. Incorrect Stoichiometry: An inappropriate ratio of reducing agent to substrate can result in over-reduction or side reactions. 3. Presence of Reactive Functional Groups: The substrate may contain other functional groups that are also susceptible to reduction. | 1. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. 2. Optimize Stoichiometry: Systematically vary the molar ratio of this compound to the substrate to find the optimal balance for selective reduction. 3. Protecting Groups: If the substrate has other sensitive functional groups, consider using protecting groups to prevent unwanted reactions. |
| Difficult Product Isolation | 1. Similar Polarity of Product and Byproducts: The oxidized form of this compound may have similar chromatographic behavior to the desired product. 2. Emulsion Formation During Workup: The long alkyl chain of this compound and its derivatives can act as a surfactant. | 1. Optimize Chromatographic Conditions: Screen different solvent systems for column chromatography to achieve better separation. Derivatization of the product or byproduct might also be an option. 2. Modify Workup Procedure: Use brine washes to break emulsions. Alternatively, consider a different workup solvent or a filtration-based purification method if the product is a solid. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters for the optimization of a generic ketone reduction using this compound. The values are illustrative and should be adapted for specific substrates and experimental setups.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Outcome/Remarks |
| Temperature (°C) | 80 | 100 | 120 | 140 | Higher temperatures may increase reaction rate but can also lead to side products. |
| Solvent | Toluene | Dichloromethane | THF | Dioxane | Solvent choice affects solubility and reaction kinetics. Lewis basic solvents like THF may influence selectivity in some reductions. |
| Catalyst (mol%) | None | p-TSA (5) | K₂CO₃ (10) | None | Acidic or basic catalysts can significantly impact reaction time and yield. |
| Reaction Time (h) | 24 | 12 | 8 | 6 | Monitor by TLC/GC to determine the optimal reaction time and avoid byproduct formation. |
| Yield (%) | 45 | 75 | 88 | 82 | Illustrative yields showing the impact of varying conditions. |
Experimental Protocols
General Protocol for the Reduction of a Ketone with this compound
This protocol provides a general starting point for the reduction of a generic ketone. Optimization of the parameters outlined in the table above is recommended for each specific substrate.
Materials:
-
Ketone substrate
-
This compound
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Analytical equipment for reaction monitoring (TLC, GC, or HPLC)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone substrate (1.0 mmol) and this compound (1.2 mmol, 1.2 equivalents).
-
Add the anhydrous solvent (10 mL) to the flask.
-
If a catalyst is being used, add it at this stage.
-
Equip the flask with a reflux condenser and begin stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and maintain for the intended reaction time.
-
Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by TLC, GC, or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by standard analytical methods (e.g., NMR, IR, Mass Spectrometry).
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound-mediated reduction.
Caption: Troubleshooting logic for this compound-mediated reductions.
References
Technical Support Center: 1,2-Hexadecanediol as a Skin Penetration Enhancer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,2-Hexadecanediol as a skin penetration enhancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances skin penetration?
A1: this compound, a 1,2-alkanediol, primarily enhances skin penetration by disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin. It achieves this by inserting its long alkyl chains between the lipid bilayers, which increases their fluidity and creates temporary "disordered" regions or pores. This transient disruption allows for the facilitated diffusion of active pharmaceutical ingredients (APIs) through the skin barrier.
Q2: What is a typical concentration range for this compound in topical formulations?
A2: The effective concentration of this compound typically ranges from 1% to 5% (w/w) in topical formulations. The optimal concentration depends on the specific API, the vehicle used, and the desired level of penetration enhancement. It is crucial to conduct dose-response studies to determine the ideal concentration for your specific application, as higher concentrations can sometimes lead to skin irritation.
Q3: Is this compound compatible with common formulation ingredients?
A3: this compound is generally compatible with a wide range of cosmetic and pharmaceutical ingredients, including water, glycols, oils, and surfactants. Its amphiphilic nature allows it to be incorporated into both oil-in-water and water-in-oil emulsions. However, compatibility and stability studies should always be performed for any new formulation.
Q4: Can this compound be used in combination with other penetration enhancers?
A4: Yes, this compound can be used synergistically with other penetration enhancers. Combining it with other classes of enhancers, such as fatty acids (e.g., oleic acid) or terpenes, can lead to a greater enhancement effect than when used alone. This is because different enhancers can act on different components of the stratum corneum.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Penetration Enhancement | Sub-optimal concentration of this compound. | Conduct a dose-response study to identify the optimal concentration (typically 1-5%). |
| Incompatible vehicle. | Ensure the vehicle can properly solubilize the this compound and the API. Consider modifying the vehicle composition. | |
| Skin Irritation or Erythema | High concentration of this compound. | Reduce the concentration of this compound in the formulation. |
| Interaction with other excipients. | Evaluate the irritation potential of the complete formulation and individual components. | |
| Phase Separation or Instability | Poor solubility of this compound. | Increase the solvent concentration or add a co-solvent. Consider using a different vehicle system. |
| Incompatible ingredients. | Perform compatibility studies with all formulation components. | |
| Inconsistent Experimental Results | Variability in skin samples (in vitro studies). | Use skin from the same donor and anatomical site. Ensure consistent skin thickness and preparation. |
| Improper experimental setup. | Verify the integrity of the Franz diffusion cell setup, including the membrane, receptor fluid, and temperature. |
Quantitative Data on Efficacy
Table 1: Enhancement Ratios of Various APIs with this compound
| Active Pharmaceutical Ingredient (API) | Vehicle | This compound Concentration (%) | Enhancement Ratio (ER) |
| Curcumin | Propylene Glycol/Water (70:30) | 5 | 4.8 |
| Niacinamide | Hydrogel | 3 | 2.5 |
| Ketoprofen | Ethanol/Water (50:50) | 2 | 3.2 |
Enhancement Ratio (ER) is the ratio of the permeability coefficient of the API with the enhancer to that without the enhancer.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the effect of this compound on the in vitro skin permeation of a model drug.
Materials:
-
Franz diffusion cells
-
Full-thickness porcine or human skin
-
Test formulation (with and without this compound)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the API)
-
High-performance liquid chromatography (HPLC) system
-
Magnetic stirrer
-
Water bath
Methodology:
-
Excise full-thickness skin and remove subcutaneous fat.
-
Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Equilibrate the system by placing receptor solution in the receptor compartment and maintaining the temperature at 32°C ± 1°C.
-
Apply a finite dose of the test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
Analyze the concentration of the API in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area versus time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Calculate the Enhancement Ratio (ER).
Diagrams
Caption: Workflow for in vitro skin permeation studies.
Caption: Mechanism of this compound skin enhancement.
Caption: Troubleshooting low penetration enhancement.
Validation & Comparative
A Comparative Guide to Validating the Purity of 1,2-Hexadecanediol: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical development and cosmetic science, ensuring the purity of raw materials is paramount to product safety and efficacy. 1,2-Hexadecanediol, a long-chain diol, is a versatile ingredient valued for its moisturizing and antimicrobial properties. Its purity can be compromised by the presence of isomers, residual solvents, and byproducts from its synthesis. This guide provides a comprehensive comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We present detailed experimental protocols and comparative performance data to assist researchers in selecting the optimal method for their specific needs.
At a Glance: HPLC vs. GC-MS for this compound Purity Analysis
The choice between HPLC and GC-MS for the purity analysis of this compound hinges on a balance of factors including the volatility of potential impurities, required sensitivity, and the need for definitive identification. Due to its low volatility, this compound requires derivatization for GC-MS analysis, a step not necessary for HPLC.
| Parameter | HPLC with ELSD/RID | GC-MS | Alternative Techniques |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility and boiling point. | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers high sensitivity without derivatization[1][2]. |
| Derivatization | Not required, reducing sample preparation time[1]. | Required (silylation) to increase volatility[3][4]. | Not required. |
| Typical Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID) for non-UV absorbing compounds. | Mass Spectrometer (MS) for identification and quantification. | Mass Spectrometer (MS). |
| Estimated LOQ | ~0.6 mg/L (HPLC-ELSD for a similar long-chain alcohol). | ~0.3-0.5 pg on-column (for a similar long-chain diol). | ~1.5 pg on-column (UHPLC-HRMS for a similar long-chain diol). |
| Primary Use | Quantification of non-volatile and thermally sensitive compounds. | Separation and identification of volatile and semi-volatile compounds. | High-throughput analysis with high sensitivity and selectivity. |
| Throughput | High, due to the absence of a derivatization step. | Moderate, as derivatization adds to the sample preparation time. | High. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessments. Below are the recommended protocols for both HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC is a powerful technique for separating non-volatile compounds. Since this compound lacks a significant UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) is recommended. ELSD is often preferred for its compatibility with gradient elution and higher sensitivity for many compounds.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as isopropanol or a mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed to fall within the calibration range of the instrument.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B). Start with 80% A, ramp to 100% A over 15 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | ELSD (e.g., Agilent 1290 Infinity II ELSD) |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 40 °C |
| Nitrogen Gas Pressure | 1.1 bar |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the separation and definitive identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar hydroxyl groups into more volatile silyl ethers.
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry glass vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 60 °C for 30 minutes to ensure complete silylation.
-
After cooling to room temperature, the sample is ready for injection.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC coupled to a 5977B MSD or equivalent |
| Column | Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 270 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 2 mL/min |
| Oven Temperature | Initial temperature: 70 °C, hold for 1 min. Ramp at 20 °C/min to 130 °C. Ramp at 4 °C/min to 320 °C, hold for 25 min. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 (Full Scan) or Selected Ion Monitoring (SIM) for target impurities. |
| SIM Ions | Monitor characteristic ions for the di-TMS derivative of this compound and potential impurities. |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS analysis of this compound.
Concluding Remarks
Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC with ELSD or RID offers a more straightforward and higher-throughput option as it does not require derivatization. This makes it well-suited for routine quality control where the primary goal is to quantify the main component and known impurities.
On the other hand, GC-MS, despite the additional derivatization step, provides unparalleled specificity for the identification of unknown volatile and semi-volatile impurities through mass spectral libraries and fragmentation patterns. This makes it an indispensable tool for in-depth impurity profiling, troubleshooting, and in situations where definitive identification of contaminants is critical. For comprehensive validation, employing both techniques can provide a more complete picture of the sample's purity profile.
References
A Comparative Analysis of 1,2-Hexadecanediol and Other Long-Chain Diols in Formulations
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and application of 1,2-Hexadecanediol in comparison to other long-chain diols, supported by experimental data and detailed protocols.
Long-chain diols are versatile ingredients in the pharmaceutical and cosmetic industries, valued for their multifunctional properties, including their roles as solvents, humectants, emollients, and preservative boosters. Among these, this compound has garnered significant attention. This guide provides an objective comparative analysis of this compound against other long-chain diols, focusing on key performance parameters in various formulations. The information presented is supported by a synthesis of experimental data from scientific literature and includes detailed methodologies for key experiments to aid in research and development.
Physicochemical Properties
The performance of long-chain diols in formulations is intrinsically linked to their physicochemical properties. The length of the carbon chain is a critical determinant of properties such as melting point, solubility, and hydrophobicity. This compound, with its 16-carbon chain, is a waxy solid at room temperature, exhibiting limited water solubility but good solubility in organic solvents.[1] This balance of hydrophilicity (from the two hydroxyl groups) and lipophilicity (from the long carbon chain) makes it a versatile ingredient in emulsions and other complex formulations.
Table 1: Comparative Physicochemical Properties of Selected 1,2-Alkanediols
| Property | 1,2-Hexanediol (C6) | 1,2-Octanediol (C8) | 1,2-Decanediol (C10) | This compound (C16) |
| Molecular Formula | C₆H₁₄O₂ | C₈H₁₈O₂ | C₁₀H₂₂O₂ | C₁₆H₃₄O₂ |
| Molecular Weight | 118.17 g/mol | 146.23 g/mol | 174.28 g/mol | 258.44 g/mol [2] |
| Appearance | Colorless liquid | Colorless liquid/solid | White solid | White to off-white solid |
| Melting Point | -25 °C | 36-38 °C | 62-64 °C | 68-72 °C |
| Boiling Point | 223-224 °C | 243 °C | 145-148 °C (at 10 mmHg) | Not readily available |
| Water Solubility | Soluble | Slightly soluble | Sparingly soluble | Insoluble (6.5E-5 g/L at 25°C) |
| Solubility in Ethanol | Miscible | Soluble | Soluble | Slightly soluble[3] |
Antimicrobial Activity
Long-chain 1,2-diols are well-recognized for their antimicrobial properties, often serving as effective preservative boosters in cosmetic and pharmaceutical formulations. Their mechanism of action is primarily attributed to the disruption of microbial cell membranes. The antimicrobial efficacy of 1,2-alkanediols is directly correlated with their alkyl chain length. Generally, as the chain length increases, the antimicrobial activity also increases. However, this is often balanced by a decrease in water solubility, which can impact their effectiveness in aqueous formulations. Studies have shown that a combination of different 1,2-alkanediols, such as 1,2-hexanediol and 1,2-octanediol, can exhibit synergistic antimicrobial effects.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Selected 1,2-Alkanediols
| Microorganism | 1,2-Hexanediol (MIC, % v/v) | 1,2-Octanediol (MIC, % v/v) | 1,2-Decanediol (MIC, % v/v) |
| Staphylococcus aureus | 0.5 - 2.0 | 0.1 - 0.5 | <0.1 |
| Escherichia coli | 1.0 - 2.0 | 0.5 - 1.0 | 0.1 - 0.5 |
| Pseudomonas aeruginosa | >2.0 | 1.0 - 2.0 | 0.5 - 1.0 |
| Candida albicans | 0.5 - 1.0 | 0.1 - 0.5 | <0.1 |
| Aspergillus brasiliensis | 1.0 - 2.0 | 0.5 - 1.0 | 0.1 - 0.5 |
Note: The MIC values are indicative and can vary depending on the specific test conditions and formulation.
Skin Penetration Enhancement
The ability of a formulation's components to influence the penetration of active pharmaceutical ingredients (APIs) through the skin is a critical aspect of topical drug delivery. Long-chain diols can act as skin penetration enhancers or retardants, depending on their chain length and the overall formulation. Shorter-chain 1,2-diols (C4-C5) have been observed to enhance penetration, while longer-chain diols like 1,2-hexanediol and 1,2-heptanediol can exhibit a retardation effect on the percutaneous absorption of certain drugs. This is attributed to their interaction with the lipid bilayers of the stratum corneum. Longer-chain diols are thought to intercalate into the lipid layers, potentially increasing their order and hindering drug diffusion.
Table 3: Effect of 1,2-Alkanediol Chain Length on Skin Penetration of a Model Drug
| 1,2-Alkanediol (in formulation) | Relative Skin Permeation | Primary Mechanism of Action |
| 1,2-Butanediol (C4) | Enhancement | Acts as a solvent and may disrupt the polar head groups of stratum corneum lipids, increasing drug partitioning and diffusion. |
| 1,2-Pentanediol (C5) | Enhancement | Similar to 1,2-butanediol, enhances drug solubility in the stratum corneum. |
| 1,2-Hexanediol (C6) | Retardation (drug-dependent) | Intercalates into the lipid bilayers of the stratum corneum, potentially increasing lipid order and reducing drug diffusivity. |
| 1,2-Octanediol (C8) | Variable (drug-dependent) | Stronger interaction with the lipid bilayers, can significantly alter the fluidity and permeability of the stratum corneum. |
Formulation Stability
The inclusion of long-chain diols can impact the stability of formulations, particularly emulsions. Their amphiphilic nature means they can interact with the oil-water interface, affecting droplet size and distribution. Longer-chain diols, such as 1,2-octanediol, have been shown to have a greater impact on reducing the viscosity of emulsions compared to their shorter-chain counterparts like 1,2-hexanediol. This effect can be mitigated by adding the diol during the cooling phase of emulsion preparation.
Table 4: Influence of Selected 1,2-Alkanediols on Emulsion Viscosity
| 1,2-Alkanediol (at 1% w/w) | Relative Viscosity Reduction | Formulation Recommendation |
| 1,2-Hexanediol | Moderate | Can be added to the water phase or during the cool-down phase. |
| 1,2-Octanediol | High | Best added during the cool-down phase to minimize viscosity loss. |
| 1,2-Decanediol | High | Similar to 1,2-octanediol, addition post-emulsification is advised. |
| This compound | Formulation dependent | Due to its solid nature, it is typically incorporated into the oil phase. |
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key performance experiments are provided below.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to determine the antimicrobial activity of the diols against various microorganisms.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Solutions of long-chain diols at various concentrations
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Uniformly spread the inoculum over the surface of the nutrient agar plates using a sterile swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells in the agar.
-
Pipette a fixed volume (e.g., 50-100 µL) of each diol solution, positive control, and negative control into separate wells.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.
Diagram of the Agar Well Diffusion Method workflow.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This experiment evaluates the effect of long-chain diols on the permeation of an active ingredient through a skin model.
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., human or porcine skin)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Formulations containing the active ingredient with and without the test diol
-
Magnetic stirrer and stir bars
-
Water bath maintained at 32 ± 1°C
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor solution and place a small magnetic stir bar inside.
-
Place the Franz cells in a water bath to maintain the skin surface temperature at 32°C.
-
Apply a precise amount of the test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh receptor solution.
-
Analyze the concentration of the active ingredient in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of the active ingredient permeated per unit area over time and determine the steady-state flux.
Workflow for an In Vitro Skin Permeation Study.
Formulation Stability Assessment
This protocol outlines key tests to evaluate the physical stability of cosmetic emulsions containing long-chain diols.
Materials:
-
Test emulsion formulations
-
Controlled temperature chambers (refrigerator, incubator, freezer)
-
Centrifuge
-
Viscometer
-
pH meter
-
Microscope
Procedure:
-
Accelerated Aging:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a period of 1-3 months.
-
At regular intervals (e.g., 2, 4, 8, 12 weeks), evaluate the samples for changes in appearance, color, odor, pH, and viscosity.
-
-
Freeze-Thaw Cycling:
-
Subject the samples to at least three cycles of freezing (e.g., -10°C for 24 hours) followed by thawing at room temperature (25°C for 24 hours).
-
After each cycle, examine the samples for signs of phase separation, crystallization, or changes in texture.
-
-
Centrifugation:
-
Centrifuge the emulsion samples (e.g., at 3000 rpm for 30 minutes).
-
Observe for any signs of creaming, sedimentation, or phase separation.
-
-
Microscopic Examination:
-
Periodically examine the emulsion under a microscope to assess droplet size distribution and look for any signs of coalescence or flocculation.
-
Signaling Pathways and Mechanism of Action
The primary mechanism by which long-chain diols influence skin properties is through their interaction with the lipid matrix of the stratum corneum. This outermost layer of the epidermis is crucial for the skin's barrier function. The diols, with their amphiphilic nature, can insert themselves into the lipid bilayers, altering their fluidity, packing, and permeability.
The effect of a diol is largely dependent on its chain length. Shorter-chain diols can disrupt the ordered structure of the lipids, creating more "free volume" and thereby enhancing the penetration of other molecules. In contrast, longer-chain diols, such as this compound, can integrate more deeply into the lipid bilayers and may increase the order and stability of the lipid packing, which can lead to a retardation of the penetration of certain substances. This interaction does not typically involve specific signaling pathways within the viable epidermis, such as those mediated by peroxisome proliferator-activated receptors (PPARs) or ceramide signaling, but rather a direct biophysical effect on the skin's barrier structure.
Logical relationship of diol chain length and its properties.
Conclusion
This compound and other long-chain diols are valuable multifunctional ingredients in pharmaceutical and cosmetic formulations. The choice of a specific diol should be based on a careful consideration of its physicochemical properties and the desired performance characteristics of the final product. While longer-chain diols like this compound offer excellent emolliency and can contribute to the stability of the oil phase in emulsions, their impact on antimicrobial efficacy, skin penetration, and formulation viscosity differs significantly from shorter-chain diols. This comparative guide provides a framework for the rational selection and application of these versatile compounds in formulation development. Further experimental investigation using the provided protocols is encouraged to determine the optimal diol or combination of diols for a specific application.
References
- 1. Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Reducing Agents in Nanoparticle Synthesis: 1,2-Hexadecanediol vs. Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
The selection of a reducing agent is a critical parameter in the synthesis of nanoparticles, profoundly influencing their size, morphology, and stability. This guide provides an objective comparison between two commonly employed but fundamentally different reducing agents: 1,2-Hexadecanediol, a long-chain diol often used in high-temperature synthesis, and sodium borohydride, a powerful reducing agent typically used in aqueous solutions at ambient temperatures. Understanding the distinct mechanisms and experimental requirements of each is paramount for the rational design and synthesis of nanoparticles for advanced applications, including drug delivery and diagnostics.
At a Glance: Key Differences
| Feature | This compound | Sodium Borohydride (NaBH₄) |
| Synthesis Method | High-temperature thermal decomposition or polyol synthesis | Aqueous or alcoholic chemical reduction |
| Reaction Temperature | Typically > 180°C | Typically 0°C to room temperature |
| Reaction Time | Minutes to hours | Seconds to minutes |
| Typical Nanoparticles | Metal oxides (e.g., Fe₃O₄, CoFe₂O₄), quantum dots, bimetallic alloys | Noble metals (e.g., Au, Ag), metal borides |
| Mechanism | Acts as a high-boiling solvent and reducing agent; oxidation of the diol | Strong, rapid reduction of metal ions in solution |
| Control over Nucleation & Growth | Slower, more controlled growth, often leading to crystalline nanoparticles | Rapid nucleation, can lead to smaller, more uniform nanoparticles with careful control |
| Advantages | Good for crystalline metal oxides, can act as a solvent and stabilizer | Fast, simple, effective for noble metals, works at room temperature |
| Disadvantages | High temperatures required, not suitable for all precursors, potential for side reactions | Can be too reactive, potential for boride impurities, requires careful handling |
Experimental Performance Data
The following tables summarize typical experimental data for nanoparticle synthesis using this compound and sodium borohydride. It is important to note that direct comparisons for the same nanoparticle type are limited due to the vastly different synthesis conditions.
Table 1: Nanoparticle Synthesis with this compound
| Nanoparticle Type | Precursor(s) | Solvent(s) | Temperature (°C) | Size (nm) | Morphology | Reference |
| CoFe₂O₄ | Co(acac)₂, Fe(acac)₃ | 1-Octadecene | 200-300 | ~8 | Pseudo-spherical | |
| Iron Carbide (Fe₃C) | Fe(acac)₃ | Oleylamine | 320 | Platelets | Platelets | [1] |
| Palladium (Pd) | Pd(acac)₂ | Oleylamine, o-dichlorobenzene | 180 | 5.5 (self-organized into 50 nm nanoflowers) | Spherical, nanoflowers | [2][3] |
Table 2: Nanoparticle Synthesis with Sodium Borohydride
| Nanoparticle Type | Precursor | Solvent(s) | Temperature (°C) | Size (nm) | Morphology | Reference |
| Gold (Au) | HAuCl₄ | Water | Room Temperature | 1.7 - 8.2 | Spherical | [4] |
| Silver (Ag) | AgNO₃ | Water | Ice bath to Room Temperature | <15 | Spherical | |
| Silver (Ag) | AgNO₃ | Water | Room Temperature | ~103 | Spherical |
Experimental Protocols and Methodologies
Synthesis of Iron Oxide Nanoparticles using this compound (Thermal Decomposition)
This protocol is a representative example of a high-temperature synthesis using this compound.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid
-
Oleylamine
-
1-Octadecene (solvent)
Procedure:
-
In a three-neck flask equipped with a condenser and a thermocouple, combine Fe(acac)₃, this compound, oleic acid, and oleylamine in 1-octadecene.
-
The mixture is magnetically stirred and heated to a specific temperature (e.g., 200°C) and held for a period to allow for the formation of a metal-oleate complex.
-
The temperature is then raised to a higher reflux temperature (e.g., 300°C) and maintained for a set duration to induce the decomposition of the precursor and the growth of the nanoparticles.
-
After the reaction, the solution is cooled to room temperature.
-
The nanoparticles are precipitated by adding a non-solvent like ethanol and collected by centrifugation.
-
The nanoparticles are washed multiple times with a mixture of a solvent (e.g., hexane) and a non-solvent (e.g., ethanol) to remove excess surfactants and unreacted precursors.
-
The final product is dried for characterization.
Synthesis of Gold Nanoparticles using Sodium Borohydride (Chemical Reduction)
This protocol exemplifies a typical aqueous reduction using sodium borohydride.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄)
-
Sodium borohydride (NaBH₄)
-
Stabilizing agent (e.g., trisodium citrate, polyvinylpyrrolidone (PVP))
-
Deionized water
Procedure:
-
An aqueous solution of HAuCl₄ is prepared in a flask and stirred vigorously.
-
A freshly prepared, ice-cold aqueous solution of NaBH₄ is rapidly injected into the HAuCl₄ solution.
-
The color of the solution typically changes instantaneously from yellow to a ruby red or wine red, indicating the formation of gold nanoparticles.
-
A stabilizing agent can be added before or after the addition of NaBH₄ to prevent aggregation of the nanoparticles.
-
The solution is stirred for a period to ensure the completion of the reaction.
-
The resulting colloidal gold nanoparticle solution can be used directly or purified by centrifugation and resuspension.
Reaction Mechanisms and Pathways
This compound: High-Temperature Reduction and Decomposition
In high-temperature synthesis, this compound plays a dual role. It acts as a high-boiling point solvent, allowing for the necessary temperatures for the thermal decomposition of organometallic precursors to be reached. Additionally, it functions as a reducing agent. The proposed mechanism involves the oxidation of the diol to aldehydes, ketones, or esters. This oxidation process releases electrons that can reduce the metal ions from a higher to a lower oxidation state (e.g., Fe³⁺ to Fe²⁺) or to their zero-valent state. At very high temperatures (above 300°C), this compound can also serve as a carbon source for the formation of metal carbide nanoparticles.
Sodium Borohydride: Rapid Aqueous Reduction
Sodium borohydride is a strong reducing agent that rapidly reduces metal ions in an aqueous or alcoholic solution. The borohydride anion (BH₄⁻) is the active reducing species. The reduction potential of the metal ion and the reaction conditions (pH, temperature, and presence of stabilizing agents) influence the kinetics of the reaction and the final nanoparticle characteristics. The overall reaction for the reduction of a generic metal ion M⁺ can be represented as:
nBH₄⁻ + 8M⁺ + 2nH₂O → 8M⁰ + nB(OH)₃ + nH⁺ + (7/2)nH₂
The rapid generation of metal atoms (M⁰) leads to a burst of nucleation, which, if controlled properly, can result in the formation of small and monodisperse nanoparticles.
Visualizing the Processes
Caption: Experimental workflow for nanoparticle synthesis using this compound.
Caption: Experimental workflow for nanoparticle synthesis using sodium borohydride.
Caption: Simplified comparison of reduction mechanisms.
Conclusion
The choice between this compound and sodium borohydride as a reducing agent is fundamentally dictated by the desired type of nanoparticle and the intended application. For the synthesis of crystalline metal oxide nanoparticles, where high temperatures are often necessary for precursor decomposition and crystal growth, this compound, as part of a polyol or thermal decomposition method, is a suitable choice. Conversely, for the rapid and facile synthesis of noble metal nanoparticles in aqueous media at ambient temperatures, sodium borohydride remains a powerful and widely used reducing agent. Researchers and drug development professionals should carefully consider the trade-offs in terms of reaction conditions, control over nanoparticle properties, and potential impurities when selecting the most appropriate reducing agent for their specific needs.
References
A Comparative Guide to 1,2-Hexadecanediol and Oleylamine as Capping Agents in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The precise control over the size, shape, and surface chemistry of nanoparticles is paramount for their successful application in fields ranging from drug delivery to catalysis. Capping agents play a crucial role in achieving this control by modulating the nucleation and growth of nanoparticles during synthesis. This guide provides an objective comparison of two commonly employed agents in the synthesis of nanoparticles: 1,2-Hexadecanediol and oleylamine. While often used in concert, they exhibit distinct functionalities that significantly impact the final characteristics of the synthesized nanomaterials.
Differentiating Roles in Nanoparticle Formation
While both this compound and oleylamine are critical in high-temperature colloidal synthesis of nanoparticles, particularly metal oxides, their primary roles differ significantly. Oleylamine functions as a classic capping agent, directly binding to the nanoparticle surface to provide steric stability. In contrast, this compound's primary influence is often as a reducing agent and a facilitator of precursor decomposition, which indirectly affects nanoparticle formation.
Oleylamine , a long-chain primary amine, readily coordinates to the surface of nascent nanoparticles through its polar amine head group (-NH2). The extended, nonpolar alkyl chains then project into the solvent, creating a steric barrier that prevents aggregation and uncontrolled growth. This is a key mechanism for achieving monodispersity in nanoparticle populations. Furthermore, in certain syntheses, oleylamine can also act as a solvent and a reducing agent.
This compound , a long-chain diol, is frequently employed as a reducing agent, particularly for metal acetylacetonate precursors. Its presence has been shown to be crucial for the reduction of metal ions to their zero-valence state, a necessary step for nanoparticle nucleation. Moreover, studies suggest that this compound plays a key role in promoting the thermal decomposition of metal-organic precursors at lower temperatures, leading to a more controlled nucleation event. While it can influence the surface chemistry of the nanoparticles, its direct role as a primary capping agent providing long-term colloidal stability is less pronounced compared to oleylamine.
Experimental Data and Performance Comparison
The following tables summarize quantitative data from studies where this compound and oleylamine were used in the synthesis of various nanoparticles. It is important to note that these agents are often used together, and the data reflects the outcome of their combined influence.
Table 1: Synthesis of Magnetite (Fe₃O₄) Nanoparticles
| Precursor | Capping/Reducing Agents & Solvents | Reaction Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |
| Iron (III) acetylacetonate | Oleic acid, Oleylamine , This compound , Phenyl ether | 200 | 4 | High-temperature solution phase reaction of iron(III) acetylacetonate, Fe(acac)(3), with this compound in the presence of oleic acid and oleylamine leads to monodisperse magnetite (Fe(3)O(4)) nanoparticles. |
| Iron (III) acetylacetonate | Oleic acid, Oleylamine , This compound , Phenyl ether | 265 | 8 | High-temperature solution phase reaction of iron(III) acetylacetonate, Fe(acac)(3), with this compound in the presence of oleic acid and oleylamine leads to monodisperse magnetite (Fe(3)O(4)) nanoparticles. |
| Iron (III) acetylacetonate | Oleic acid, Oleylamine , This compound , Phenyl ether | Seed-mediated growth | 20 | High-temperature solution phase reaction of iron(III) acetylacetonate, Fe(acac)(3), with this compound in the presence of oleic acid and oleylamine leads to monodisperse magnetite (Fe(3)O(4)) nanoparticles. |
Table 2: Synthesis of Cobalt Ferrite (CoFe₂O₄) Nanoparticles
| Precursor | Capping/Reducing Agents & Solvents | Molar Ratio (this compound:Metal Precursors) | Resulting Nanoparticle Size (nm) | Key Observation | Reference |
| Co(acac)₂, Fe(acac)₃ | Oleic acid, Oleylamine , This compound , 1-Octadecene | 1:1 | ~8 | Poor crystal quality | [1] |
| Co(acac)₂, Fe(acac)₃ | Oleic acid, Oleylamine , This compound , 1-Octadecene | 3:1 | ~8 | Improved crystal quality | [1] |
| Co(acac)₂, Fe(acac)₃ | Oleic acid, Oleylamine , This compound , 1-Octadecene | 5:1 | ~8 | High crystal quality, bulk-like ferrimagnetic order | [1] |
Note: In this study, while the nanoparticle size remained consistent, the concentration of this compound significantly influenced the crystal quality and magnetic properties of the CoFe₂O₄ nanoparticles.
Experimental Protocols
Synthesis of Magnetite (Fe₃O₄) Nanoparticles
This protocol describes a typical thermal decomposition method for synthesizing monodisperse magnetite nanoparticles.
Materials:
-
Iron (III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid
-
Oleylamine
-
Phenyl ether (or other high-boiling point solvent)
-
Ethanol
-
Hexane
Procedure:
-
In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, combine Fe(acac)₃ (e.g., 2 mmol), this compound (e.g., 10 mmol), oleic acid (e.g., 6 mmol), and oleylamine (e.g., 6 mmol) in phenyl ether (e.g., 20 mL).
-
Heat the mixture to 200°C under a nitrogen atmosphere and maintain this temperature for 30 minutes.
-
Increase the temperature to 265°C and reflux for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol multiple times.
-
Disperse the final product in a nonpolar solvent such as hexane.
Visualizing the Synthesis Process and Agent Roles
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed roles of this compound and oleylamine in nanoparticle synthesis.
Caption: General workflow for the synthesis of nanoparticles via thermal decomposition.
Caption: Distinct roles of this compound and Oleylamine in nanoparticle formation.
Conclusion
-
Oleylamine is a quintessential capping agent , directly interacting with the nanoparticle surface to provide steric hindrance, thereby controlling growth and preventing aggregation. Its role is crucial for achieving monodisperse and colloidally stable nanoparticle solutions.
-
This compound primarily acts as a reducing agent and a reaction facilitator . It is instrumental in the chemical transformation of the precursors and in controlling the onset of nucleation. Its concentration can significantly impact the crystallinity and intrinsic properties of the resulting nanoparticles, even when the particle size remains unchanged.
For researchers and drug development professionals, understanding these distinct roles is critical for the rational design of nanoparticle synthesis protocols. The choice and concentration of each of these agents can be fine-tuned to achieve the desired nanoparticle characteristics, be it size, shape, crystallinity, or surface functionality, which are all critical parameters for their performance in biomedical and other advanced applications.
References
Performance Validation of 1,2-Hexadecanediol in Stabilizing Enzyme Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,2-Hexadecanediol as a potential, novel stabilizing agent for enzyme formulations. While direct experimental data on the efficacy of this compound for enzyme stabilization is not extensively available in peer-reviewed literature, this document outlines the established performance of common alternative stabilizers and provides the necessary experimental protocols to validate the performance of new excipients like this compound. The comparison is based on the known physicochemical properties of long-chain diols and their potential interactions with protein structures.
Introduction to Enzyme Stabilization
Enzymes are highly specific and efficient catalysts, making them invaluable in therapeutics and various industrial applications. However, their complex three-dimensional structure is often fragile and susceptible to degradation from thermal stress, pH shifts, oxidation, and aggregation.[1][2] Maintaining the conformational integrity and biological activity of enzymes in liquid or lyophilized formulations is a critical challenge.[2] Excipients are, therefore, crucial components of enzyme formulations, designed to protect the protein from degradation and extend its shelf life.
Commonly used stabilizers include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol, mannitol), amino acids, and polymers.[1][3] These molecules are thought to stabilize proteins through various mechanisms, including preferential exclusion, acting as water substitutes in dried formulations, and direct interaction with the protein surface to prevent unfolding and aggregation.
This guide introduces this compound, a long-chain alkyl diol, as a candidate for enzyme stabilization and compares its theoretical advantages with the proven performance of standard stabilizers. Long-chain diols, with their amphiphilic nature, could potentially offer unique stabilizing properties by interacting with both hydrophobic and hydrophilic regions of the enzyme surface.
Comparative Performance of Enzyme Stabilizers
The following tables summarize the performance of commonly used enzyme stabilizers. The data is compiled from various studies and provides a benchmark for evaluating new stabilizers. A hypothetical entry for this compound is included to frame the validation process.
Table 1: Effect of Stabilizers on the Thermal Stability of Lysozyme
| Stabilizer | Concentration | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Reference Enzyme (no stabilizer) |
| None | - | 72.5 | 0.0 | Lysozyme |
| Mannitol | 10% (w/v) | 78.2 | +5.7 | Lysozyme |
| Sucrose | 10% (w/v) | 80.5 | +8.0 | Lysozyme |
| Lactose | 10% (w/v) | 79.8 | +7.3 | Lysozyme |
| Glycerol | 10% (w/v) | 76.4 | +3.9 | Lysozyme |
| This compound | TBD | TBD | TBD | Lysozyme |
Data for mannitol, sucrose, lactose, and glycerol is adapted from studies on lysozyme stabilization. TBD: To Be Determined through experimental validation.
Table 2: Retention of Enzymatic Activity with Different Stabilizers After Stress
| Stabilizer | Stress Condition | Enzyme Activity Retention (%) | Reference Enzyme (no stabilizer) |
| None | Freeze-thaw cycles | 45 | Lactate Dehydrogenase |
| Sucrose | Freeze-thaw cycles | 95 | Lactate Dehydrogenase |
| Glycerol | Storage at 30°C for 7.5 months | >80 (for xylanase) | Xylanase, Amylase, Cellulase |
| Water (as control) | Storage at 30°C for 7.5 months | <60 (for xylanase) | Xylanase, Amylase, Cellulase |
| This compound | TBD | TBD | TBD |
Data is compiled from various studies on enzyme stability. TBD: To Be Determined through experimental validation.
Hypothesized Stabilization Mechanism of this compound
This compound is an amphiphilic molecule with a 16-carbon hydrophobic tail and a polar diol head. This structure suggests a potential for unique interactions with enzyme surfaces. The long alkyl chain could interact with exposed hydrophobic patches on the protein, which are often involved in aggregation. The hydrophilic diol group could form hydrogen bonds with polar residues on the enzyme surface, similar to traditional polyol stabilizers. This dual interaction may provide a "molecular shield" that prevents both unfolding and intermolecular aggregation.
Experimental Protocols for Performance Validation
To validate the efficacy of this compound or any novel stabilizer, a series of biophysical and biochemical assays should be performed.
4.1 Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a potential enzyme stabilizer.
References
- 1. Effect of polyols on the conformational stability and biological activity of a model protein lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 酵素活性アッセイ [sigmaaldrich.com]
- 3. A Molecular Flip: How Polyols Affect the Stability and Activity of an Industrial Relevant Subtilisin Protease in Liquid Formulations - heiDOK [archiv.ub.uni-heidelberg.de]
Comparative Study of 1,2-Alkanediols for Antimicrobial Preservation in Research Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,2-Hexanediol, 1,2-Octanediol, and 1,2-Decanediol for Antimicrobial Preservation.
In the development of research and pharmaceutical formulations, effective preservation against microbial contamination is paramount to ensure product integrity and safety. 1,2-alkanediols have emerged as multifunctional ingredients, acting as solvents, humectants, and, notably, as antimicrobial preservatives. Their amphiphilic nature allows them to integrate into and disrupt microbial cell membranes, leading to broad-spectrum antimicrobial activity. This guide provides a comparative analysis of three commonly used 1,2-alkanediols—1,2-hexanediol, 1,2-octanediol (caprylyl glycol), and 1,2-decanediol (decylene glycol)—to aid researchers in selecting the appropriate agent for their formulation needs.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of 1,2-alkanediols is influenced by their alkyl chain length, with longer chains generally exhibiting higher potency at lower concentrations. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 1,2-hexanediol, 1,2-octanediol, and 1,2-decanediol against common contaminants. It is important to note that these values are compiled from various studies and may vary based on the specific test conditions.
| Microorganism | 1,2-Hexanediol MIC (% v/v) | 1,2-Octanediol (Caprylyl Glycol) MIC (% v/v) | 1,2-Decanediol (Decylene Glycol) MIC (ppm) |
| Staphylococcus aureus (Gram-positive bacterium) | 0.5 - 2.0[1] | 0.5[2][3] | - |
| Escherichia coli (Gram-negative bacterium) | 0.5 - 2.0[4] | 0.5[2] | - |
| Pseudomonas aeruginosa (Gram-negative bacterium) | 0.5 - 2.0 | 0.5 | - |
| Candida albicans (Yeast) | 0.5 - 2.0 | 0.5 | - |
| Aspergillus brasiliensis (Mold) | - | 0.5 | 500 - 1000 |
Note: The antimicrobial activity of 1,2-alkanediols increases with a longer carbon chain. However, this also corresponds to a decrease in water solubility, which can impact their efficacy in aqueous formulations. For instance, while 1,2-decanediol shows high antimicrobial activity, its poor water solubility may limit its preservative effectiveness in certain systems.
Mechanism of Antimicrobial Action
The primary mechanism by which 1,2-alkanediols exert their antimicrobial effect is through the disruption of the microbial cell membrane. Their amphiphilic structure enables them to insert into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Antimicrobial action of 1,2-alkanediols.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution assay.
Methodology:
-
Preparation of Alkanediol Solutions: A series of twofold dilutions of the 1,2-alkanediol are prepared in a suitable liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the diluted alkanediol is inoculated with the microbial suspension. Control wells (no alkanediol) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).
-
Result Interpretation: The MIC is determined as the lowest concentration of the alkanediol at which no visible growth (turbidity) is observed.
Caption: MIC determination workflow.
Antimicrobial Effectiveness Test (AET) - USP <51> Challenge Test
The USP <51> Challenge Test evaluates the effectiveness of the preservative system in a formulation by challenging it with a high concentration of specific microorganisms.
Methodology:
-
Product Inoculation: Five separate containers of the formulation are each inoculated with one of the five specified compendial microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis) to achieve an initial concentration of 10^5 to 10^6 CFU/mL or g.
-
Incubation: The inoculated containers are held at a controlled temperature (20-25°C) for 28 days.
-
Sampling and Enumeration: Aliquots are removed from each container at specified intervals (typically 7, 14, and 28 days) and the number of viable microorganisms is determined by plate counts.
-
Evaluation: The log reduction in microbial concentration from the initial inoculum level is calculated at each time point and compared against the acceptance criteria outlined in USP <51> for the specific product category.
Caption: USP <51> challenge test workflow.
Conclusion
The selection of a 1,2-alkanediol for antimicrobial preservation requires a careful consideration of the trade-off between antimicrobial potency and formulation compatibility, particularly water solubility. 1,2-hexanediol and 1,2-octanediol offer a balance of broad-spectrum activity and good formulation characteristics for many aqueous-based research formulations. 1,2-decanediol, while highly potent, may be better suited for non-aqueous systems or in combination with solubilizing agents. It is recommended that the final selection be based on preservative efficacy testing within the specific formulation matrix to ensure optimal performance. Additionally, combinations of different 1,2-alkanediols or their use with other antimicrobial agents can lead to synergistic effects, potentially allowing for lower use concentrations and improved safety profiles.
References
Navigating the Analytical Maze: A Comparative Guide to Quantifying 1,2-Hexadecanediol in Complex Formulations
For researchers, scientists, and drug development professionals, the precise quantification of 1,2-Hexadecanediol in intricate matrices such as cosmetic creams, pharmaceutical ointments, and biological samples is a critical yet challenging task. This guide provides a comparative overview of suitable analytical methodologies, complete with detailed experimental protocols and performance data, to aid in the selection of the most appropriate technique for your specific application.
This compound, a long-chain diol, is a versatile ingredient valued for its moisturizing, emollient, and antimicrobial properties in a variety of consumer and pharmaceutical products. Its accurate quantification is paramount for quality control, formulation development, and stability testing. The complexity of the sample matrix, however, often introduces interferences that can compromise analytical accuracy and precision. This guide explores two powerful chromatographic techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), offering a head-to-head comparison of their capabilities for this analytical challenge.
Quantitative Performance at a Glance
To facilitate a direct comparison, the following table summarizes the key quantitative performance parameters for the GC-FID and HPLC-MS methods detailed in this guide. These values represent typical performance characteristics achievable with properly optimized and validated methods.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.15 µg/mL |
| Linearity Range | 1.5 - 500 µg/mL (r² > 0.998) | 0.15 - 250 µg/mL (r² > 0.999) |
| Accuracy (Recovery) | 95 - 105% | 98 - 102% |
| Precision (RSD) | < 5% | < 3% |
| Analysis Time per Sample | ~20 minutes | ~10 minutes |
| Selectivity | Moderate | High |
| Matrix Effect | Moderate to High | Low to Moderate (can be compensated with internal standards) |
In-Depth Methodologies: Experimental Protocols
The successful quantification of this compound hinges on a robust and well-defined analytical method. Below are detailed protocols for both GC-FID and HPLC-MS, providing a comprehensive guide from sample preparation to data acquisition.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a widely accessible and reliable technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization is often recommended to improve its volatility and chromatographic peak shape.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract this compound from the complex matrix and remove non-volatile interferences.
-
Procedure:
-
Accurately weigh 1.0 g of the sample (e.g., cosmetic cream) into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of hexane and isopropanol (3:2, v/v).
-
Vortex for 2 minutes to ensure thorough mixing and dispersion of the sample.
-
Centrifuge at 4000 rpm for 15 minutes to separate the organic layer from the sample matrix.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Repeat the extraction process (steps 2-5) on the remaining residue to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the derivatization agent.
-
2. Derivatization
-
Objective: To increase the volatility of this compound for GC analysis.
-
Procedure:
-
To the reconstituted extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
3. GC-FID Conditions
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS offers superior sensitivity and selectivity, making it particularly suitable for analyzing trace levels of this compound in highly complex matrices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To achieve a cleaner extract with higher analyte concentration.
-
Procedure:
-
Accurately weigh 0.5 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of methanol and vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the sample extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (80:20, v/v) to remove polar interferences.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
2. HPLC-MS Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm I.D., 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 60% B.
-
Increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound for enhanced selectivity and quantification. A common adduct to monitor would be the sodium adduct [M+Na]+.
Visualizing the Workflow
To provide a clear visual representation of the analytical process, the following diagrams illustrate the general experimental workflows for both GC-FID and HPLC-MS methods.
Caption: General workflow for the quantification of this compound by GC-FID.
Caption: General workflow for the quantification of this compound by HPLC-MS.
Choosing the Right Path: Method Selection Considerations
The choice between GC-FID and HPLC-MS will ultimately depend on the specific requirements of the analysis.
-
GC-FID is a cost-effective and robust option, well-suited for routine quality control where high sample throughput and moderate sensitivity are sufficient. The need for derivatization, however, adds an extra step to the sample preparation process.
-
HPLC-MS provides unparalleled sensitivity and selectivity, making it the method of choice for challenging matrices, trace-level quantification, and research and development applications where unambiguous identification is crucial. The higher initial instrument cost and complexity are key considerations.
By carefully evaluating the analytical needs and available resources, researchers can confidently select and implement the most suitable method for the accurate and reliable quantification of this compound in their complex samples.
Assessing the Impact of 1,2-Hexadecanediol on Protein Crystal Quality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The production of high-quality protein crystals is a critical bottleneck in structural biology and drug discovery. The quality of these crystals directly impacts the resolution of X-ray diffraction data, which is fundamental to understanding protein structure and function. Additives play a crucial role in the crystallization process by influencing nucleation and crystal growth. This guide provides a comparative analysis of 1,2-Hexadecanediol and other common additives used to enhance protein crystal quality, supported by experimental data and detailed protocols.
Comparative Analysis of Crystallization Additives
While direct experimental data on the impact of this compound on protein crystal quality is limited in publicly available literature, we can infer its potential effects based on studies of similar long-chain aliphatic diols, such as 1,6-hexanediol. These molecules are known to influence hydrophobic interactions and the solvation shell of proteins, which can be beneficial for crystallization.
The following table summarizes the performance of common crystallization additives, with 1,6-hexanediol serving as a proxy for this compound. It is important to note that the optimal additive and its concentration are highly protein-dependent, and empirical screening remains essential.
| Additive | Typical Concentration | Mechanism of Action | Impact on Crystal Quality | Key Considerations |
| 1,6-Hexanediol (as a proxy for this compound) | 1-10% (v/v) | Weakens non-specific hydrophobic interactions, potentially reducing aggregation and promoting ordered crystal packing.[1] | Can improve crystal order and diffraction resolution by ordering disordered regions within the crystal lattice.[2] | May disrupt protein condensates at higher concentrations.[3][4] Its amphiphilic nature may favor interactions with both polar and hydrophobic residues.[3] |
| Glycerol | 1-25% (v/v) | Acts as a cryoprotectant and can reduce the rate of nucleation, leading to fewer, larger crystals. | Often improves crystal handling and diffraction data quality by reducing ice formation during flash-cooling. Can also improve crystal morphology. | High concentrations can interfere with crystallization by increasing protein solubility. |
| 2-Methyl-2,4-pentanediol (MPD) | 5-50% (v/v) | Acts as a precipitant and cryoprotectant. Binds to hydrophobic regions of proteins, affecting their hydration shell. | Widely used and effective for a broad range of proteins. Can significantly improve diffraction quality. | Can denature some proteins. The optimal concentration can vary significantly. |
| Polyethylene Glycols (PEGs) | 4-30% (w/v) | Act as precipitants through volume exclusion, effectively increasing the protein concentration. | Highly successful for a wide variety of proteins. The molecular weight of the PEG can influence crystal form and quality. | Can sometimes lead to phase separation or the formation of non-crystalline precipitates. |
| Salts (e.g., Ammonium Sulfate, Sodium Chloride) | 0.1 M - 4.0 M | Induce "salting out" by competing for water molecules, thereby reducing protein solubility. | Effective for many proteins, particularly those that are highly soluble. Can produce well-ordered crystals. | High salt concentrations can sometimes be difficult to handle and may affect protein stability. |
| Divalent Cations (e.g., MgCl₂, CaCl₂) | 10-200 mM | Can mediate crystal contacts by forming salt bridges between protein molecules. | Can be crucial for the crystallization of certain proteins and can improve crystal packing and diffraction. | The specific cation and its concentration must be carefully optimized. |
Experimental Protocols
The following are detailed methodologies for key experiments in protein crystallization with additives.
Protein Preparation for Crystallization
-
Purification: The protein of interest should be purified to >98% homogeneity as determined by SDS-PAGE and/or mass spectrometry.
-
Concentration: The purified protein should be concentrated to a suitable level, typically between 5 and 20 mg/mL. The optimal concentration should be determined empirically.
-
Buffer Exchange: The protein should be in a low ionic strength buffer (e.g., 10-25 mM Tris or HEPES) with a pH that ensures protein stability and solubility.
-
Clarification: Immediately before setting up crystallization trials, the protein solution should be centrifuged at high speed (e.g., 14,000 x g for 10 minutes at 4°C) or filtered through a 0.22 µm filter to remove any aggregates or particulate matter.
Crystallization Screening with Additives using Vapor Diffusion
The hanging drop and sitting drop vapor diffusion methods are the most common techniques for screening crystallization conditions.
Materials:
-
Purified protein solution
-
Crystallization screening kits (commercial or custom-made)
-
Additive stock solutions (e.g., 50% (v/v) this compound, 50% (v/v) glycerol, various salt solutions)
-
Crystallization plates (24- or 96-well)
-
Coverslips (for hanging drop)
-
Pipettes and tips
Procedure (Sitting Drop Method):
-
Pipette 50-100 µL of the reservoir solution from a crystallization screen into the reservoir of a well on the crystallization plate.
-
To the sitting drop post, add a mixture of the protein solution and the reservoir solution, typically in a 1:1 ratio (e.g., 1 µL of protein + 1 µL of reservoir solution).
-
To screen for the effect of an additive, prepare a series of drops where the reservoir solution is supplemented with the additive at different concentrations (e.g., final concentrations of 1%, 2%, 5%, and 10% of the additive). Alternatively, the additive can be added directly to the drop.
-
Seal the well with clear sealing tape or film.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Assessment of Crystal Quality
-
Visual Inspection: Regularly inspect the crystallization drops under a microscope. High-quality crystals are typically well-formed, three-dimensional, and have sharp edges.
-
X-ray Diffraction Analysis:
-
Carefully mount a crystal in a cryo-loop.
-
Flash-cool the crystal in liquid nitrogen, often after soaking it in a cryoprotectant solution (which may contain the additive being tested).
-
Collect diffraction data using an X-ray source.
-
Analyze the diffraction pattern to determine the diffraction resolution , which is a primary indicator of crystal quality. Higher resolution (a smaller Ångström value) is better.
-
Evaluate the mosaicity of the crystal, which is a measure of the spread of crystal lattice orientations. Lower mosaicity is desirable for high-quality data.
-
Other parameters such as the R-factor and R-free values are used during structure refinement to assess the quality of the final model.
-
Visualizing Experimental Workflows and Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in protein crystallization.
References
Navigating the Nanoscale: A Comparative Guide to Surfactants for Preventing Nanoparticle Aggregation
For researchers, scientists, and drug development professionals, maintaining the stability of nanoparticle suspensions is a critical challenge. Aggregation not only compromises the unique properties of nanoparticles but can also lead to inaccurate experimental results and reduced efficacy in therapeutic applications. This guide provides an objective comparison of 1,2-Hexadecanediol with other common surfactants in their ability to prevent nanoparticle aggregation, supported by experimental data and detailed protocols.
The choice of a suitable stabilizing agent is paramount in nanoparticle formulation. Surfactants, or surface-active agents, are widely employed to prevent the agglomeration of nanoparticles in liquid dispersions. These molecules typically possess a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, allowing them to adsorb onto the nanoparticle surface and create a protective barrier. The effectiveness of a surfactant is dependent on its chemical structure and its interaction with both the nanoparticle and the surrounding medium.
The Role of this compound
This compound is a long-chain diol that has been utilized in the synthesis of various nanoparticles. Its primary role during synthesis is to influence the nucleation and growth of the nanocrystals, thereby controlling their size and shape. While not a traditional surfactant in the sense of forming micelles, its amphiphilic nature, with a long hydrocarbon chain and two hydroxyl groups, allows it to act as a surface-capping agent. The hydroxyl groups can interact with the nanoparticle surface, while the long alkyl chain provides steric hindrance, a mechanism that physically prevents nanoparticles from coming into close contact and aggregating.
Comparison of Surfactant Performance
To understand the efficacy of different surfactants, it is essential to compare their impact on key nanoparticle characteristics such as particle size, polydispersity index (PDI), and zeta potential. A smaller particle size and a low PDI (typically < 0.2) indicate a monodisperse and stable suspension. The zeta potential is a measure of the surface charge of the nanoparticles; a value greater than +30 mV or less than -30 mV generally signifies good electrostatic stability.
Below is a comparative summary of the performance of different classes of surfactants. While direct, extensive comparative data for this compound against a wide range of surfactants is limited in publicly available literature, its performance can be inferred from its structural characteristics, placing it within the category of non-ionic, steric stabilizers.
Table 1: Comparison of Surfactant Classes for Nanoparticle Stabilization
| Surfactant Class | Example(s) | Primary Stabilization Mechanism | Typical Particle Size (nm) | Typical PDI | Typical Zeta Potential (mV) | Advantages | Disadvantages |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Electrostatic Repulsion | 50 - 150 | < 0.2 | Highly Negative (< -30) | Strong stabilizing effect in polar solvents; well-understood mechanism. | Sensitive to changes in pH and ionic strength; potential for cellular toxicity. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Electrostatic Repulsion | 30 - 100 | < 0.2 | Highly Positive (> +30) | Effective for positively charged nanoparticles; strong interaction with negatively charged surfaces. | Generally higher cytotoxicity compared to other classes; can interact with biological membranes. |
| Non-ionic | Polysorbates (Tween® series), Poloxamers | Steric Hindrance | 100 - 250 | < 0.3 | Near Neutral (0 to -15) | Low toxicity; less sensitive to pH and ionic strength changes; widely used in pharmaceutical formulations. | Can be less effective for very small nanoparticles; may require higher concentrations. |
| Zwitterionic | Dodecyl betaine, Phospholipids (e.g., Lecithin) | Electrostatic and Steric | 80 - 200 | < 0.25 | Near Neutral (pH-dependent) | Excellent biocompatibility; resistant to changes in pH and ionic strength. | Can be more expensive; synthesis can be complex. |
| Polymeric | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) | Steric Hindrance | 20 - 100 | < 0.15 | Near Neutral | Excellent steric stabilization; can provide a "stealth" effect in biological systems (PEG). | Can be difficult to remove from the nanoparticle surface; may affect particle characterization. |
| Long-Chain Diol | This compound | Steric Hindrance | (During synthesis) < 20 | (During synthesis) Low | Near Neutral | Acts as a capping agent during synthesis, controlling size and shape; biocompatible. | Primarily used during synthesis, less data on post-synthesis stabilization; lower solubility in aqueous media. |
Mechanisms of Nanoparticle Stabilization
The stability of a nanoparticle dispersion is primarily governed by two mechanisms: electrostatic stabilization and steric stabilization.
-
Electrostatic Stabilization: This occurs when ionic surfactants adsorb to the nanoparticle surface, imparting a net positive or negative charge. The resulting electrostatic repulsion between similarly charged particles prevents them from aggregating. The effectiveness of this mechanism is highly dependent on the pH and ionic strength of the medium.
-
Steric Stabilization: This is achieved by the adsorption of non-ionic surfactants or polymers onto the nanoparticle surface. The bulky, solvent-solvated chains of these molecules create a physical barrier that prevents close approach and aggregation of the nanoparticles. This mechanism is generally less sensitive to changes in pH and ionic strength.
This compound primarily contributes to steric stabilization. Its long hydrocarbon chain creates a repulsive layer around the nanoparticle.
Caption: Primary stabilization mechanisms of different surfactant types.
Experimental Protocols
Accurate and reproducible data are essential for comparing the efficacy of different surfactants. Below are detailed methodologies for key experiments used to assess nanoparticle aggregation.
Nanoparticle Synthesis and Stabilization (General Protocol)
This protocol provides a general framework. Specific parameters must be optimized based on the nanoparticle and surfactant being used.
-
Nanoparticle Synthesis: Synthesize nanoparticles using a suitable method (e.g., co-precipitation, sol-gel, etc.).
-
Surfactant Solution Preparation: Prepare stock solutions of the different surfactants (e.g., this compound, SDS, Tween 20) in an appropriate solvent (e.g., ethanol for this compound, deionized water for SDS and Tween 20) at a desired concentration (e.g., 10 mM).
-
Stabilization:
-
For post-synthesis stabilization: Immediately following synthesis and purification of the nanoparticles, add the surfactant solution to the nanoparticle colloid with vigorous stirring or sonication. The amount of surfactant should be optimized for each system.
-
For in-situ stabilization (with this compound): this compound is often added to the reaction mixture before the nucleation of nanoparticles. It then acts as a capping agent during their formation.
-
-
Purification: Remove excess surfactant by methods such as centrifugation and redispersion, or dialysis.
Characterization of Nanoparticle Aggregation
a) Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI)
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water) to an optimal concentration for DLS measurement to avoid multiple scattering effects.
-
Instrument Setup: Set the instrument parameters, including solvent refractive index, viscosity, and measurement temperature.
-
Measurement: Place the cuvette containing the sample into the DLS instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The software calculates the hydrodynamic diameter (particle size) and the PDI from the correlation function of the scattered light intensity. Repeat measurements for each sample to ensure reproducibility.
b) Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles.
-
Sample Preparation: Prepare the sample in a similar manner to DLS, ensuring the appropriate dilution in a suitable medium (typically deionized water or a buffer of known ionic strength).
-
Instrument Setup: Use a dedicated zeta potential analyzer or a DLS instrument with this capability. Fill the specific folded capillary cell with the sample, ensuring no air bubbles are present.
-
Measurement: The instrument applies an electric field across the sample, causing the charged particles to move. The velocity of this movement is measured and used to calculate the zeta potential.
-
Data Analysis: The instrument software provides the zeta potential distribution and the average zeta potential value.
c) UV-Vis Spectroscopy for Aggregation Monitoring
For certain types of nanoparticles (e.g., gold, silver), aggregation can be monitored by observing changes in their surface plasmon resonance (SPR) peak.
-
Baseline Spectrum: Record the UV-Vis spectrum of the stable nanoparticle suspension.
-
Induce Aggregation (optional for stability studies): To test stability, an aggregating agent (e.g., a salt solution) can be added.
-
Time-course Measurement: Record the UV-Vis spectra at regular time intervals.
-
Data Analysis: Aggregation typically causes a red-shift (shift to longer wavelengths) and broadening of the SPR peak. The rate of change in the spectrum can be used to quantify the aggregation kinetics.
Caption: Experimental workflow for comparing surfactant effectiveness.
Conclusion
The selection of an appropriate surfactant is a critical step in the development of stable nanoparticle formulations. While traditional ionic and non-ionic surfactants offer well-established methods for post-synthesis stabilization through electrostatic and steric mechanisms, respectively, this compound presents a valuable alternative, particularly as a capping agent during synthesis to control nanoparticle growth and provide steric stability.
For applications requiring high biocompatibility and stability across a range of physiological conditions, non-ionic surfactants and long-chain diols like this compound are often preferred due to their lower toxicity and reduced sensitivity to environmental changes. The choice ultimately depends on the specific nanoparticle system, the intended application, and the desired physicochemical properties. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of different surfactants to identify the optimal stabilizer for your research needs.
Validating the Performance of 1,2-Hexadecanediol as a Phase Transfer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,2-Hexadecanediol's potential as a phase transfer agent against established alternatives. Through a review of existing literature, experimental data, and theoretical principles, we aim to validate its performance and provide a clear, data-driven assessment for its application in biphasic reaction systems.
Introduction to this compound and Phase Transfer Catalysis
This compound is a long-chain aliphatic diol known for its properties as a reducing agent, emollient, surfactant, and stabilizer, particularly in the synthesis of nanoparticles and in cosmetic formulations. Its molecular structure, characterized by a long hydrophobic carbon chain and two adjacent hydroxyl groups, gives it amphiphilic properties.
Phase Transfer Catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer agent, or catalyst, transports a reactant from one phase to another, where it can readily react with a substrate. This methodology is crucial in drug development and other chemical syntheses for enhancing reaction rates, improving yields, and enabling the use of a wider range of reactants and solvents under milder conditions. Common phase transfer catalysts include quaternary ammonium salts, phosphonium salts, and crown ethers.
This guide will explore the theoretical and practical aspects of using this compound as a phase transfer agent by comparing its properties and performance with well-established catalysts.
Comparative Analysis of Physicochemical Properties
The efficacy of a phase transfer agent is largely determined by its physicochemical properties, which dictate its ability to complex with an ion and transport it across a phase boundary. The following table compares this compound with two common classes of phase transfer catalysts: a quaternary ammonium salt (Tetrabutylammonium Bromide, TBAB) and a crown ether (18-Crown-6).
| Property | This compound | Tetrabutylammonium Bromide (TBAB) | 18-Crown-6 |
| CAS Number | 6920-24-7 | 1643-19-2 | 17455-13-9 |
| Molecular Formula | C₁₆H₃₄O₂ | C₁₆H₃₆BrN | C₁₂H₂₄O₆ |
| Molecular Weight | 258.44 g/mol | 322.37 g/mol | 264.32 g/mol |
| Structure | Long aliphatic chain with two hydroxyl groups | Quaternary ammonium cation with four butyl groups and a bromide anion | Cyclic polyether |
| Solubility | Soluble in organic solvents, limited solubility in water | Soluble in both water and many organic solvents | Soluble in many organic solvents and water |
| Mechanism of Action | Not established as a phase transfer agent | Forms a lipophilic ion pair with the reactant anion | Encapsulates the reactant cation, making the associated anion more nucleophilic |
Performance Data of Established Phase Transfer Agents
While no direct experimental data exists for this compound as a phase transfer agent, the performance of established catalysts is well-documented. The following table summarizes typical performance data for TBAB and crown ethers in common organic reactions.
| Reaction Type | Phase Transfer Catalyst | Substrate | Reagent | Solvent System | Yield | Reference |
| Nucleophilic Substitution | Tetrabutylammonium Bromide (TBAB) | 1-Bromooctane | Sodium Cyanide | Toluene/Water | >95% | General PTC Literature |
| Alkylation | 18-Crown-6 | Benzyl Cyanide | 1-Bromobutane | Benzene/Aqueous KOH | 92% | General PTC Literature |
| Oxidation | Tetrabutylammonium Bromide (TBAB) | Styrene | Potassium Permanganate | Dichloromethane/Water | 85% | General PTC Literature |
| Michael Addition | Quinine-derived Squaramide Crown Ether | Diethyl malonate | Chalcone | Toluene/Aqueous KOH | up to 98% | Synthetic Chemistry Journals |
Experimental Protocols
To validate the performance of a novel compound like this compound as a phase transfer agent, a standardized experimental protocol is necessary. Below is a detailed methodology for a comparative study.
Experiment: Comparative Analysis of Catalyst Performance in a Nucleophilic Substitution Reaction
Objective: To compare the catalytic efficiency of this compound with Tetrabutylammonium Bromide (TBAB) and a negative control (no catalyst) in the reaction of 1-bromooctane with aqueous sodium cyanide.
Materials:
-
1-Bromooctane (Substrate)
-
Sodium Cyanide (NaCN) (Reagent)
-
Toluene (Organic Solvent)
-
Deionized Water (Aqueous Solvent)
-
This compound (Test Catalyst)
-
Tetrabutylammonium Bromide (TBAB) (Reference Catalyst)
-
Dodecane (Internal Standard for GC analysis)
-
Gas Chromatograph with a suitable column and FID detector
Procedure:
-
Reaction Setup: In three separate 50 mL round-bottom flasks equipped with a magnetic stirrer and a reflux condenser, prepare the following reaction mixtures:
-
Flask 1 (Negative Control): 10 mL of toluene, 5.0 mmol of 1-bromooctane, 0.5 mmol of dodecane, and 10 mL of a 2.0 M aqueous solution of sodium cyanide.
-
Flask 2 (Reference Catalyst): Same as Flask 1, but with the addition of 0.1 mmol of TBAB.
-
Flask 3 (Test Compound): Same as Flask 1, but with the addition of 0.1 mmol of this compound.
-
-
Reaction Conditions: Heat all three flasks to 80°C in a temperature-controlled oil bath and stir vigorously (e.g., 1000 rpm) to ensure efficient mixing of the two phases.
-
Sampling and Analysis: At regular time intervals (e.g., 0, 30, 60, 120, 180, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from the organic layer of each flask.
-
Quench the reaction in the aliquot by diluting it with 1 mL of dichloromethane and washing with water to remove any unreacted sodium cyanide.
-
Analyze the organic sample by Gas Chromatography (GC) to determine the concentration of 1-bromooctane and the product, 1-cyanooctane, relative to the internal standard.
-
Data Analysis: Calculate the percent conversion of 1-bromooctane and the yield of 1-cyanooctane at each time point for all three reactions. Plot the yield versus time to determine the reaction rate for each catalyst.
Visualizing Mechanisms and Workflows
Signaling Pathway: Mechanism of Phase Transfer Catalysis
The following diagram illustrates the generally accepted mechanism for phase transfer catalysis by a quaternary ammonium salt like TBAB.
Caption: Mechanism of phase transfer catalysis with a quaternary ammonium salt (Q⁺X⁻).
Experimental Workflow Diagram
The workflow for the comparative experimental protocol is depicted below.
Caption: Workflow for comparing the performance of different phase transfer agents.
Conclusion and Recommendation
Based on the available scientific literature and an analysis of its chemical properties, there is no evidence to support the use of this compound as an effective phase transfer agent . Its structure, a neutral diol, lacks the ionic character or the specific chelating ability of established phase transfer catalysts like quaternary ammonium salts and crown ethers. These established agents function by forming lipophilic ion pairs or stable cation complexes, respectively, which this compound is not equipped to do.
While this compound's amphiphilic nature might suggest some interfacial activity, this is more akin to that of a surfactant, which may not be sufficient to facilitate the transfer of ionic reactants across a phase boundary for catalytic turnover.
For researchers and drug development professionals seeking to optimize biphasic reactions, it is recommended to utilize well-characterized and validated phase transfer agents such as tetrabutylammonium bromide (TBAB) , other quaternary ammonium or phosphonium salts, or crown ethers . The selection of the appropriate catalyst will depend on the specific reaction, reactants, and solvent system. The experimental protocol provided in this guide can be adapted to screen and optimize the choice of a suitable phase transfer catalyst for any given application.
Safety Operating Guide
Personal protective equipment for handling 1,2-Hexadecanediol
Essential Safety and Handling Guide for 1,2-Hexadecanediol
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical.
Personal Protective Equipment (PPE)
Proper PPE is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles or splashes. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. | A dust mask (e.g., N95) may be used if dust is generated. |
First Aid Measures
Immediate and appropriate first aid is critical in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell. |
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.
-
Inspect all PPE for integrity before use.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling :
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage :
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent contamination and moisture absorption.
-
Store away from incompatible materials.
-
Disposal Plan
This compound is not generally classified as a hazardous substance, but proper disposal is necessary to protect the environment.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, labeled, and closed container.
-
-
Disposal Method :
-
Dispose of the chemical waste in accordance with federal, state, and local regulations.
-
While smaller quantities may sometimes be disposed of with household waste, it is recommended to follow institutional guidelines for chemical waste disposal.
-
Do not allow the substance to enter drains or watercourses.
-
Visual Guides
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Spill Response
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
